6-Chloro-4-methyl-1,3-benzothiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBJLJYSYHKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365972 | |
| Record name | 6-Chloro-4-methyl-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38338-21-5 | |
| Record name | 6-Chloro-4-methyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methyl-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
This guide provides a comprehensive overview of the synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed synthetic protocol but also insights into the underlying reaction mechanisms and experimental rationale.
Introduction: The Significance of 2-Aminobenzothiazoles
The 2-aminobenzothiazole core is a cornerstone in the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern of this compound, featuring a chloro and a methyl group on the benzene ring, offers a unique electronic and steric profile that can be exploited for targeted drug design. The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, can significantly influence the molecule's interaction with biological targets.
The Synthetic Pathway: Electrophilic Cyclization of a Substituted Arylthiourea
The most established and reliable method for the synthesis of this compound proceeds through the electrophilic cyclization of an in situ generated arylthiourea intermediate. This approach, a variation of the Hugershoff reaction, is favored for its efficiency and the ready availability of the starting materials.
The overall transformation begins with the reaction of 4-chloro-2-methylaniline with a thiocyanate salt in an acidic medium to form the corresponding arylthiourea. This intermediate is then subjected to oxidative cyclization using an electrophilic halogen, such as bromine, to yield the target 2-aminobenzothiazole.
Mechanistic Insights
The reaction mechanism can be dissected into two key stages:
-
Formation of the Arylthiourea Intermediate: In the presence of an acid, typically glacial acetic acid, the amino group of 4-chloro-2-methylaniline is protonated. Concurrently, the thiocyanate ion (SCN⁻) acts as a nucleophile. While the exact mechanism can be complex, it is generally understood that the aniline derivative reacts with a thiocyanating agent.
-
Oxidative Cyclization: The arylthiourea intermediate undergoes electrophilic attack by bromine. The bromine polarizes and one of the bromine atoms acts as an electrophile, attacking the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the aromatic ring, leading to the cyclized product. The acidic environment of the reaction medium facilitates the tautomerization and subsequent aromatization to the stable 2-aminobenzothiazole ring system.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | ≥98% |
| Ammonium thiocyanate | NH₄SCN | 76.12 | ≥98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.5% |
| Bromine | Br₂ | 159.81 | ≥99.5% |
| Sodium hydroxide | NaOH | 40.00 | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 95% |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 4-chloro-2-methylaniline (0.1 mol, 14.16 g) and ammonium thiocyanate (0.22 mol, 16.75 g) in 100 mL of glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Bromine: While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol, 5.1 mL, 15.98 g) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes. The reaction mixture will typically turn reddish-brown.
-
Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 500 mL of crushed ice with stirring. A precipitate will form.
-
Neutralization: Carefully neutralize the mixture with a 10% aqueous solution
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. The 2-aminobenzothiazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, structural elucidation, and key physicochemical characteristics. While experimental data for this specific derivative is not widely available, this guide consolidates information from closely related analogues and established analytical methodologies to provide a robust predictive profile and practical experimental workflows.
Introduction and Significance
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[2] The 2-aminobenzothiazole moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[2] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][3]
The subject of this guide, this compound, incorporates a chlorine atom at the 6-position and a methyl group at the 4-position. These substitutions are anticipated to modulate the compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Halogenated aromatic compounds are prevalent in many pharmaceuticals, often enhancing binding affinity and membrane permeability. The presence of a methyl group can impact metabolic pathways and steric interactions with target proteins.
This guide will systematically explore the synthesis, and the determined and predicted physicochemical properties of this compound, providing a foundational understanding for its potential applications in drug discovery and development.
Molecular Structure and Core Properties
The structural representation of this compound is foundational to understanding its chemical behavior.
Table 1: Core Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted/Calculated) | 6-Chloro-1,3-benzothiazol-2-amine (CAS: 95-24-9)[4][5] | 2-Amino-4-methylbenzothiazole (CAS: 1477-42-5) |
| Molecular Formula | C₈H₇ClN₂S | C₇H₅ClN₂S | C₈H₈N₂S |
| Molecular Weight | 198.67 g/mol | 184.65 g/mol [4] | 164.23 g/mol |
| Appearance | Predicted: Off-white to light yellow solid | White to beige or grayish powder/flakes | White powder |
| Melting Point | Predicted: >200 °C | 203 °C | 135-137 °C |
| Boiling Point | Predicted: Decomposes | Decomposes | Not available |
| Water Solubility | Predicted: Poorly soluble | < 0.1 g/100 mL at 19 °C | Slightly soluble |
| LogP (Predicted) | 3.2 (ChemAxon) | 2.9 (PubChem)[5] | 2.4 (PubChem) |
| pKa (Predicted) | Basic pKa: ~3.5 (ChemAxon) | 4.48 (at 20°C) | Not available |
Synthesis and Purification
The synthesis of this compound can be approached through established methods for 2-aminobenzothiazole formation. A common and effective route involves the oxidative cyclization of an appropriately substituted N-arylthiourea.[6]
Proposed Synthesis Workflow
A plausible synthetic route starts from 3-chloro-5-methylaniline. This precursor is first converted to its corresponding N-arylthiourea, which is then cyclized.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(3-chloro-5-methylphenyl)thiourea
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-5-methylaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of ammonium thiocyanate (1.2 equivalents) in water to the flask.
-
Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-(3-chloro-5-methylphenyl)thiourea.
Step 2: Synthesis of this compound
-
Suspend the crude N-(3-chloro-5-methylphenyl)thiourea (1 equivalent) in glacial acetic acid in a three-necked flask fitted with a dropping funnel, condenser, and thermometer.
-
Cool the suspension in an ice bath to below 10 °C.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonia solution until basic.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are critical steps. The following protocols outline the standard analytical techniques to be employed.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methyl protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight unique carbon atoms in the molecule, with chemical shifts characteristic of the benzothiazole core, the methyl group, and the carbon atoms influenced by the chloro and amino substituents.
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=N stretching: A band around 1630 cm⁻¹ characteristic of the thiazole ring.[7]
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.
Protocol:
-
Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the high-resolution mass spectrum to determine the exact mass of the molecular ion and confirm the elemental composition.
Potential Biological Activity and Applications
Derivatives of 2-aminobenzothiazole are well-documented for their broad spectrum of biological activities.[1][2] The introduction of chloro and methyl groups on the benzothiazole ring of this compound suggests it could be a valuable intermediate or a biologically active molecule in its own right.
-
Anticancer Potential: Many substituted 2-aminobenzothiazoles have shown potent anticancer activity by targeting various kinases and other cellular pathways.[3] The specific substitution pattern of this compound may confer selectivity and potency against certain cancer cell lines.
-
Antimicrobial Activity: The benzothiazole nucleus is also a key component of several antimicrobial agents. This compound could be screened for its activity against a panel of bacterial and fungal strains.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological potential of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for the closely related 6-Chloro-1,3-benzothiazol-2-amine (CAS 95-24-9) should be considered.[5] It is classified as harmful if swallowed and may cause skin and eye irritation.[5]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a promising, yet under-characterized, member of the 2-aminobenzothiazole family. This technical guide has provided a comprehensive framework for its synthesis, characterization, and physicochemical properties based on established chemical principles and data from analogous compounds. The detailed experimental protocols and analytical workflows serve as a practical resource for researchers aiming to synthesize and evaluate this compound. Further investigation into its biological activities is warranted to explore its potential as a lead compound in drug discovery programs.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7226, 6-Chloro-2-benzothiazolamine.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Özkay, Y., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(35), 22665–22683.
- Kaufman, T. S., & Larghi, E. L. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 8(9), 1721–1724.
- Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 527-545.
- Shaikh, G., et al. (2010). Synthesis and Biological Activities of Some Benzothiazole Derivatives. Asian Journal of Research in Chemistry, 3(2), 421-427.
- Matrix Fine Chemicals. (n.d.). 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9.
- Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry, 4(4), 435-440.
- Gomha, S. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8821.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. Retrieved from a relevant BenchChem technical guide URL.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
- US Patent 4,808,723. (1989).
- PubChem. (n.d.). 6-Chloro-2-benzothiazolamine.
- CymitQuimica. (n.d.). 4-Chloro-6-methyl-1,3-benzothiazol-2-amine. Retrieved from a relevant CymitQuimica product page URL.
- ResearchGate. (2016). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives.
- SAS Publishers. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from a relevant SAS Publishers article URL.
- Arabian Journal of Chemistry. (2014).
- Der Pharma Chemica. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Molbase. (n.d.). 6-chloro-N-methyl-1,3-benzothiazol-2-amine.
- ResearchGate. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.
Sources
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9 [matrix-fine-chemicals.com]
- 5. Hit2Lead | 6-chloro-1,3-benzothiazol-2-amine | CAS# 95-24-9 | MFCD00053557 | BB-3001664 [hit2lead.com]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1176713-90-8|4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
6-Chloro-4-methyl-1,3-benzothiazol-2-amine CAS number and properties
An In-Depth Technical Guide to 6-Chloro-4-methyl-1,3-benzothiazol-2-amine and its Congeners
Executive Summary: The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1] This guide provides a detailed technical overview of this compound, a specific derivative within this important class of heterocyclic compounds. While a unique CAS number for this exact molecule is not prominently available in public databases, this paper synthesizes data from closely related analogues, particularly 6-Chloro-1,3-benzothiazol-2-amine (CAS: 95-24-9), to provide a robust profile. We will delve into its physicochemical properties, established synthetic routes, spectroscopic characterization, potential applications in drug discovery, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of substituted 2-aminobenzothiazoles.
Introduction: The Significance of the 2-Aminobenzothiazole Core
The 2-aminobenzothiazole nucleus is a privileged heterocyclic scaffold due to its presence in a multitude of pharmacologically active compounds.[2] These derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antifungal properties.[3][4][5] The structural rigidity of the bicyclic system, combined with the electronic properties of the embedded thiazole ring and the reactivity of the 2-amino group, makes it an ideal framework for designing targeted therapeutic agents.[1][6] The introduction of substituents, such as the chloro and methyl groups in the target compound, allows for fine-tuning of lipophilicity, metabolic stability, and target-binding affinity, making each derivative a unique candidate for investigation.
Physicochemical Properties of Substituted 2-Aminobenzothiazoles
Precise characterization begins with understanding a compound's fundamental physicochemical properties. While data for this compound is sparse, we can extrapolate from its parent analogue, 6-Chloro-1,3-benzothiazol-2-amine. The addition of a methyl group (CH₃) would predictably increase the molecular weight and slightly alter properties like melting point and solubility.
Core Chemical Identifiers
For the closely related and well-documented analogue:
-
Compound Name: 6-Chloro-1,3-benzothiazol-2-amine
-
Synonyms: 2-Amino-6-chlorobenzothiazole, 6-Chlorobenzothiazol-2-ylamine[7]
Tabulated Physicochemical Data (for CAS 95-24-9)
| Property | Value | Source |
| Molecular Weight | 184.65 g/mol | [7] |
| Appearance | Solid (form varies) | [9] |
| Melting Point | 199 °C | [10] |
| InChIKey | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [8][10] |
| SMILES | C1=CC2=C(C=C1Cl)SC(=N2)N | [7] |
Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzothiazole derivatives is well-established, with the most common and versatile method being the oxidative cyclization of a substituted arylthiourea.[2][11] This approach, often referred to as the Hugershoff synthesis, provides a reliable pathway to the benzothiazole core.
General Synthetic Strategy for 2-Aminobenzothiazoles
The primary route involves the reaction of a corresponding substituted aniline with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of an acid, followed by cyclization induced by an oxidizing agent, typically bromine in acetic acid.[11] This process first forms an N-arylthiourea intermediate, which then undergoes electrophilic attack by bromine, leading to ring closure and the formation of the final 2-aminobenzothiazole product.
Caption: General workflow for the synthesis of substituted 2-aminobenzothiazoles.
Experimental Protocol: Synthesis of 2-Aminobenzothiazoles
The following is a generalized laboratory-scale procedure adapted from established methods.[11][12]
-
Thiourea Formation: Dissolve the starting material, the appropriately substituted aniline (1.0 equivalent), in glacial acetic acid. To this solution, add potassium thiocyanate (KSCN, 1.1 equivalents) portion-wise while stirring. Continue stirring at room temperature for 1-2 hours to form the N-arylthiourea intermediate.
-
Cyclization: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid and add it dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 8-12 hours at room temperature.
-
Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice. Neutralize the solution carefully with a base, such as 10% sodium hydroxide (NaOH), until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminobenzothiazole derivative.
Applications in Research and Development
The utility of this compound lies in its potential as both a building block for more complex molecules and as a pharmacologically active agent itself.
-
Synthetic Intermediate: The 2-amino group is a versatile functional handle, readily undergoing reactions such as acylation, alkylation, and condensation to form Schiff bases.[5][13] This allows for its incorporation into larger, more complex heterocyclic systems, enabling the exploration of a vast chemical space for drug discovery.
-
Pharmacological Potential: Benzothiazoles are recognized as potent biological agents. The specific substitutions on the benzene ring significantly influence their activity.
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated potent antitumor properties.[4]
-
Antimicrobial and Antifungal Activity: The scaffold is a common feature in agents developed to combat bacterial and fungal infections.[1][3][14] The presence of a halogen, like chlorine, is often associated with enhanced antimicrobial efficacy.
-
Spectroscopic Characterization
Structural elucidation of the target compound relies on a combination of modern spectroscopic techniques. The data presented here are representative of the 2-aminobenzothiazole class, based on the spectra of close analogues.[13][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole ring. A key feature for this compound would be a singlet in the aliphatic region (around δ 2.4 ppm) corresponding to the three protons of the methyl group. The two aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm), and the amine (NH₂) protons would typically present as a broad singlet.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the sp²-hybridized carbons of the bicyclic ring system, including the unique C2 carbon attached to the amino group, which typically appears downfield (around δ 166 ppm).[16] The methyl carbon would produce a signal in the upfield region (around δ 18-22 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for key functional groups.
-
N-H Stretching: Two characteristic sharp bands in the region of 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂).
-
C=N Stretching: A strong absorption band around 1610-1640 cm⁻¹ is indicative of the C=N bond within the thiazole ring.[16]
-
C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₇ClN₂S), the expected molecular ion peak (M⁺) would be approximately 198.0 g/mol . A characteristic isotopic pattern (M+2 peak) at about 33% the intensity of the M⁺ peak would be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.
Safety and Handling
As a laboratory chemical, this compound and its analogues require careful handling. Based on the safety data for 2-Amino-6-chlorobenzothiazole, the following precautions are advised:
-
Hazard Classification: Classified as harmful if swallowed (Acute oral toxicity, Category 4).[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[9][17]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[17]
Conclusion
This compound represents a promising yet underexplored member of the pharmacologically significant benzothiazole family. By leveraging established synthetic methodologies and drawing upon the extensive characterization of its close analogues, researchers can efficiently synthesize and investigate this compound. Its structural features suggest strong potential as a scaffold in medicinal chemistry for developing novel therapeutic agents. Further investigation into its specific biological activities is warranted and could unveil new opportunities in drug discovery and development.
References
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMWnYAjfHuQWl4hgry9zVtp4rcVHmyeY9yZsysrLgFSSVEjEpB-fFBW7wLHbysTSwdx48sq6Hz9eeiWYb2e1ltButmLTI_ymP1z4vA42Ncz05NXecXHm4v23gG0g8D-eBQ8kCc994NFkVy1Bq2NsBViAtcpIxebBFzK8CNA3oYN5H7mffUpRuk5sPr4jIOFg==
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. (n.d.). ACS Publications. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXlqq0qpJEfywkxTTULqn9rByi2nR9eblAwzeK-YtknWNGrrEHgqw5kQhkZgFI3pCtQRtLGTITBSbY0QNuFsnpeFJgHHq9ejkhXs3QSydmDDCA4B8DT-NO-0L3LkjcSsNOpBp8ZzV8h_kuZOE=
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017, November 28). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBUy6XTWgajZNTMMvmdQC2ssQWV4_YBNIV39gHtfEu5YhQcPJRMX_YLyeKR_FZfhNG0KOlWG3i2ydFCBKkFJIBXODxnEZG0qy4u8mSDmYomMnnod2bMO5BhcMJLk7_KDAsuHJLHD5lMXE5Apv6CKUwoR4oygbD5zIL
- Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. (n.d.). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4BLJe5CSZMToFjzglqGGVEChsDFa1tRi-HFze_WpO2ID3CYK8uZS-xd4nUs8BdSLqs8dqOVycTImMl8WTh7_FCkwsJRl_SHRwW7ugZSD763hXLoN_eJNLCtVzIrZKp6PR7VjAgRdM7F1rhsQhsz2eRM995thCMeNcDttT5LCjHg1bVIXMkK5YRRkpL7AOZgegKj34prteXiFC-2fd2UROZhIpKiBJxYXonbm_BUwIJV2a6gpphBDzcJuivEHApg==
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUrxprvVRjyWSs0mW3VH-F8eozCTAqz3p-IKi3A8IYt8Tf8ATZtIaJMus10qpSuYwy1kYY7GKZnTbvRe4zNMJAzaeo-HWMLhEILTNfikF6ssO2F3LM324c0UXadsDgEXw0_bKOTriAh7hpOw1KQ065OXMpqzDkExl3_TICSg5IwHLTuS7DbqVmexXq0N_5JlutakCrl_VzbPVtgdtSQRmNNI6-kmXkV18We5MGMbVhA2BbFx6Im-dHSPrMu4gjEW2B16Fga6H0koXpkI7mnZ7WOtY=
- 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine. (n.d.). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMw9R8kjGsvQpac-Wa6fPhlGwfouXjvdlN4s9f7XnGNMgq3ebSXPuqGk_6gBoy7ENqwSxuJ1pO0TYrR5p4--Cc5H0-6qAMvVgobvfXEJWekYn9fbkWKwD7FB9DyQg4uU97d8DTD3uCJNNqyq7pJ2xeWKg9VcQ=
- SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWV88Jb7HD9AwdmGjhDahX8gk9Dh8rcXdvJDyEKdeKjXmqb6jPB7iWNrxZoMEClo2JPAo96TF39BrSKnrNKMFlYsjGz9NPGJh6v-CVG6R0fafnFUp-2ni30ElTbOFu0YX8FZhAXxHTsa7mfomqK6NvqWbPlLLYuBGkEDNVRWY16Xo=
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpI8rHaY4GAKqsfqbK0TlTIJYum9NbtkRqln81oqMXa_yg6-nl-4UQvQzPeHa_v6T2SxGT0fxQNZUU0V5Ic3ydRHxDZhLCr2kvxO5tXEJUvQGrce1zgpFUL7ojDITMmMkM2tvDgaWEB4_-PX7JszUC
- CAS NO. 1204296-44-5 | 6-chloro-4-methyl-N-(pyridin-2-ylmethyl) - Arctom. (n.d.). Arctom. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlOhiMgPxjrDEISBcMenz9AQlRJyndRgit1pP6hMZEZyvFp5T8865q089lDYCgvaAjHIaPF1cefqbBTvRJ-wcrFGP81L_buk_apgNGo8x8MI9CkMXdj14nTLzjsYk=
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024, December 24). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK6YnXomlyAaKtUjej_ZMn443qI8hT3ssXlhdVpKQpfRNxnp7lfG2484kKh1Qnpd-zN7xtU2ialwHufYGDhIajVxHUFAYaP8Gd6tWFsquTIFd9-Hb35_ukWEiKbB_jifIhps4rg7gTOt9NlzDMG7nZKQszYMjzJWI1OtLFgFGYabZHzq9xiLy0FmODVFZIlRCZilM=
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ffZqnk3qHCk9aBFIR0XVSGxltKavOw6ar0caOJnkdBFoKF6yRzJrciXLBchdmu0b9w9juiyA6AJEM-VSh5OmFmCtomferBjhFJKaWm1oQkMT8q7M8TjmLAuHWCWoyzNAnNMzL7WJc2dqCWfbr-DUKhFTKXZHvRcEGP_75-LGUQ44zNCwl4A_fD3s_lLizNtCvtU9rBvXD4xoThXecuNjBGAY5bUgPzdg
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkySCtS4bMcdv6H88iCMoWD06IVo-9siGHXeeksAgZD9OnaWM8bQ0fvWOELJLbdfHpYV3rDx0mDOhEMAVRu3kfmVwb3GwsC3D8BRikU6ZDsZIfZtedXDcev7SeyX3hmE6HrrLl9WR8oV43JhgXlb63zSZDw-CvYr4H4A-2_d9wKY0Mymkbnua5HFMpN9-O9kxcA4LtMXV80pRow2jlr0OUR6mkTP0P9YPEn7m11ILzhyH2DLrVcdpPs764vGFzX5rrdjlaLqxweccWPvQyGJRCH-Mtgoo7nw==
- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfjeAioGG-eg5ZkZotMNLEsEsjAqrGort-HlXZUJLmZnElEoPyelGa7eIIlkw0jiE64a1P4NOviQzoeIbsVMVYFYXxAH6abAqxrTI_DFTjdz8KSsRWSHm67YFkn769ILZhM96CubS2G4wfGb6DzIl_zSMEzWoOnmb0cpIP4xHek-5j72du7KgrppzrFCNAXO0izHI816by26dc6qwlggFHy_mk5mGGGlfSGYfYB9rOg02C-oUI9-YMH6gXFyB_8LrvKIu_AC9b_faSTtpw_28VQcj1Phxldw==
- 6-chloro-N-methyl-1,3-benzothiazol-2-amine price & availability. (n.d.). Molbase. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVWtD4imPQN552e9IeCAiE-YYYnRF29eeYtK4iD0nzv0lI68Bxy_GbImzmYwFWv7-lEpqlQFNOizGDupYgW1D5tkpSK_58C_DwE-7gYCNO0txIPKqToRwW1Kh-IA9CxgqcjP0pJ4Q=
- 2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.
- 6-Chloro-2-benzothiazolamine | C7H5ClN2S. (n.d.). PubChem. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW1SQUzPiX-Ew8CVdLaSlivV9Uae7D_qKCuhVOJiQAz_9AtWmkY78WgYYPoQifId0foX1ftgeNQL5e1P5TxRgPKgCXLjdgqgi1cwbuDD7iYqukV2neqOj4Ymp3Vqy1p0T4pLMwpNK4V5Y=
- 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9. (n.d.). Matrix Fine Chemicals. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVnf5dMq5Qjz6xm42px2o33tBdCKIfY5zmIDhaCCTaOUY3toANdQjlqFPljV6BrTHHrIOFzl29BnPIvxRzISvMbE5ezRWRqUhXO2H48cnkfwOCouMtMkc5U-QrG9vMVplUb-ROkjFEDOtGazidyShzKSREK6FtINtaBK02--59EaIIuRZNqHc=
- CMIT/MIT - Substance Information. (n.d.). ECHA. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGctZDeQ6MtykfcG4NnCilfpwDMvBg00qWlEJjgrsTUg3L19uT7GjdwCRakoA_OFpNLV4xUHV4pRhwlQL00kGfvy-MzNjDsEevlWqXtH95y7M6h0D9p-MHTwCn1WyPDTK2HZ8i3y3s2THaou1XMJl71NwlT06sOE7OvO9z-XXjAms7c2w==
- Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. (2022, January). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG19jFI28ko_hCxRPBKKgsO_4cAIgqHRSBWXe1LC40ljn2Oz7-WZH2RcSw1pn9eG9rtSpyK0b60e42JmGQxO1ShrrHkHFcEdu4VDeQJjehBp21JTFnYC6KxIBqhBW9KwqRZNarsPKSF4pUAu88RWt3LfnIkfyh20cI4dIc2UiAL3pMxPdR3cYA8gVtAFrsQIKY0vV62slAeeXqDVqusebj50U3qeC_FhWEHi9XQRclboP4kcVBDtn1qUhGInBtYi9D2o4QvfYKcvCg5WfBCTbBbsBwf9dJ_uQgXAw5xGMQF7A==
- 6-Chloro-1,3-benzothiazol-2-amine. (n.d.). SpectraBase. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr4LVSV0Ur1ZaI0VU-yz9zsYfYCM57m7YNwBo6OgQ9SfZH1vZ9U6wTx_CrW7LKesGwHei_3FdglGDGJR3W78Y5gXPGgdD4bQiiQ5EwgCc2wEgq1ePfVqavier4YiKgbPwb-WLApFla
- 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (Cas 87035-03-8). (n.d.). Parchem. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjiyWfikTz-VUttQeJwMHD3R9RyV79IjKvduQ88uIaT1BzcsFZcGwtMGWZG-X1u7KbsjquN1r_iibyAag1CAHNfgDV2JFLoAZcPlErxN0-oxZiORr3Blnt4OuZI2bNLSqDgBYK0u2zfoR0_iZFd8e2M3-XqUnZAxwGh4MUieMDYq-okooDVz2mFV87aVmoof-OzhWPHBs-fodVfbPgzUUJAfMjzNEjiC_1SCxz0YuagNqQzA==
- 6-chloro-1,3-benzothiazol-2-amine | CAS# 95-24-9. (n.d.). Hit2Lead. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzGeeAbE8j8Ubj1Nn_RHRwT89zmU2JLZjgy0TUtSy2xUwEO-yjawNp1LzqPQqHXiIVzf1lWuvQT4Tof5Lq06GSEn9UhexBWMVFyKUJ1mjmlBEO99r-seANpU-IlWpkUO9HG2K1IOtq1hy3A==
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vd9rRfa1Ngu4XwbPa03tMX106fpiyjrQLBHKoxA7AUnDVp_0ieyzJNJA4YADdGxmTHldh9AnydhI2crBIWO9D7uQuSVt4S_775fog5zwPD2ZKa00WKs9HegewOg9dzZ3covxj6rYKaMIlXGBLlBn2ilhh1U30kUl
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX6_5L9YxjDzYsvCk0vXT4wc48tfgLHIH7GGoyIhQ9Zcg-jiKR_79EkTn0hwVWbmMD-Dx_HYIQLEENr4NHE2E7FESOxbiHuQMLR-6M-bmb0mV2qtcosYkQuGp1fy6PWjlkDNX1e6DBQJjQo2W6FKGljpoCYMmzg-N5DhGgDgp2B4hW-5h-4VIXiMJEifzXpWbt-1v-o-lLKsL_11zqeq3uZjH55ZcdcFT6QSmu3GOiVDngy5eWzSSDPX24UHbvN8fnw0A=
- 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine. (n.d.). BLDpharm. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGmWzYzUEajXLzS5fD0Gk4-jPX14b4FEtO8oKg0H-BvjxJ5Hbppu9qpihJ9SguFMdubSnIwvUsbGt-M1HBpKn3CQEzn174Bsk2TyJUq0xjis2vZ1qvX2XyuEXXZlbEjKXFqvDjPefwYzMPr5E=
- Benzothiazoles. (n.d.). AMERICAN ELEMENTS®. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhNKbbfcaW6UyJSeNNtsLBeR4EZ4O2eLIecmKXDAeUXArWsLdUJkuCZsnksyaVqtQkFZzjqmvO7l7mC6RgsCFOzptQCiThQ4o7PvrtosOIZvUVCBMiD7V1a-d4cAZMiu-nJO8X6yTIHxwF
- 6-Chloro-1,3-benzothiazol-2-amine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC3PvH9a6_J--ycbgD8RIVputnIlEgHQFjZJ25hbuP42WywM6qY5wtfG_3-iYlC7pTaYPkXT_HR2640KvyoGE9WReWzJTKMYpjE5FooQmsY2iBgBQv8hV9zGDY7ZnBPxW9Hxpwga0s
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWY_nBUlMe1ossU85aIzex-5Lhfg0LILhVbYIAohkY7BgTE5NVCtDkyIXCiHX0O_f0a34cSxwoOvZn_Uilzo-JGtUXbxqM5f476pWz6m9M_61ZDSZZRdeOM2wSlutvgmzsb6U=
- Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. (n.d.). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN79qKx-VlV9tA4z-OQUeKQaVjdpDvZbHtgc8cpj65Kzj15jdOO2oL4gJ_C4okm58PPwsAYvnT3I7D2h1jyMLbOvbEPu4_TJTPhFHrVUIeXdi4jH4Zya2NC5LWvh86L5Ibn3n2GekrbdXQVWc471FJDcwZfHoNaQ-alDqg-OJ8qKL8zjp9M82r5YZEnRh5neP8AOJn-hRnCLnpXgobps7H-k8XqW-nfGVgDvZymOj0VZZWfNxrC1Bcd2lZZVVh0VQ0pdHzIqWZ-1n8bXLqdeixKiXQfImMBqNbJF0OaQ_OJfFxqAHVbbSXgApmgAc=
- 6-chloro-2-phenyl-1,3-benzothiazole. (2025, May 20). ChemSynthesis. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0JtML8xBmhCsG4EH4KGAJv_sbiNBuHU1j4NJh88Mvk0vxqSMnnyHr1fdh-yIPBCYF8ryLhGOZ1ytiFK99zmNiS4IK26WDe_zlkepcv6Q2763S6_VEJ2pVr5RSaoSQRq2U2gG5VSjMJWp6W4f6Tjv0vroKvEBQgwv4Kh4=
- spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. (n.d.). Benchchem. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiXjoHhl85rIXsbDHd9oY3hfveLxLHM5oZbH8Gb-lRtfa0ouIVNfU2gFtpybLPHClpNhL2xY5iW7Jx2fqiqCPoLlZws8L5rPp1AXTKJ6AgNTNEgAIsGjFP8ZUUnc1koXlis82eCjPppIGgGVjxJHtVl2AXiyzk8iZa3y4BUMpf5tNB94ya9fhxKwZzLF8c7RA6
- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2020, November 6). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDnsw6cwwuSjhqsuaWw6BkwSMTq18TI6fQTlZMpc69uCN1Lry1wY4flnt_ku8NmUUgk3GTc6fEEYH1c_QQtlWHqMhyi4w3jF-WNUuIU4A2hvyhSwlN9ZZJJd3082Rs2G9v_Hyfzh8RkN6xdiw2X4tyPv0yAusr1N_p8kOP6rOz9Tv_fmRJOMZSpg6-YG1x4HS-PjOdJXIwW9Yvv36q8u7JzQBkEIHHDjJ6BlQYvkwUNeA5PCvZSBDa0Kgr2QMrSfQ-glRqxku5aJFYtTn0zfTFPT5gAAl44xah7pte6RTvtOFM7wqaB7AbAa_vN87khsKISNfHP1iRW7_J-tjl_csrkzeCURG6YO5w7GBCT2rVtUMCENaENAljHDg0u-meM9lMn4xaNcvNjrqtrQfVX_ZD3AjC0hXnVw==
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ8KNYuGW2ml-2d53QMvFQY7VlZEUsfMT3ZU9kD6xXjbCbuk6g7FaOCu9YQCNodLCym_lpViiYC8lrymwpMM-Z-9JhsB53R0jv1TZhxflJfLqENlHMWpP-l2tKKOnSZ79M1nvRxpwPpMEGWQ==
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. saspublishers.com [saspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9 [matrix-fine-chemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. arabjchem.org [arabjchem.org]
- 14. uokerbala.edu.iq [uokerbala.edu.iq]
- 15. spectrabase.com [spectrabase.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
structure elucidation of 2-amino-6-chloro-4-methylbenzothiazole
An In-depth Technical Guide to the Structure Elucidation of 2-amino-6-chloro-4-methylbenzothiazole
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The precise determination of the molecular structure of its derivatives is a critical, non-negotiable step in the drug discovery and development pipeline, ensuring that biological activity is correctly attributed to a well-defined chemical entity. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of 2-amino-6-chloro-4-methylbenzothiazole . Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and synthesizes data from multiple analytical platforms to build an unassailable structural proof, grounded in authoritative references.
Foundational Strategy: An Integrated Analytical Approach
The elucidation of a novel or synthesized molecule is never reliant on a single technique. Instead, it is a process of convergent evidence, where each analytical method provides a unique piece of the structural puzzle. Our strategy for 2-amino-6-chloro-4-methylbenzothiazole is predicated on a logical, multi-pillar workflow that begins with foundational mass and functional group analysis and progresses to a detailed mapping of the atomic framework.
The causality for this staged approach is rooted in efficiency and certainty. Mass Spectrometry provides the molecular formula, the fundamental building block of our investigation. Infrared Spectroscopy confirms the presence of key functional groups, ensuring the primary chemical features are present. Finally, Nuclear Magnetic Resonance spectroscopy provides the definitive connectivity map, showing how each atom is connected to its neighbors. For absolute confirmation, particularly of regiochemistry, single-crystal X-ray crystallography serves as the ultimate arbiter.
Caption: A logical workflow for the .
Mass Spectrometry (MS): Defining the Molecular Formula
Expertise & Experience: The first and most fundamental question in structure elucidation is "What is the molecular weight?". High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. For a halogenated compound like our target molecule, MS offers a unique, self-validating feature: the isotopic pattern of chlorine. Nature dictates that chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[3][4] A successful analysis must reflect this natural signature in the molecular ion peak, providing immediate and trustworthy confirmation of the presence of a single chlorine atom.
Predicted Mass Spectrometric Data
| Parameter | Predicted Value | Rationale |
| Chemical Formula | C₈H₇ClN₂S | Derived from the proposed structure. |
| Monoisotopic Mass | 198.0046 | Calculated for the most abundant isotopes (¹²C₈¹H₇³⁵Cl¹⁴N₂³²S). |
| Molecular Ion (M⁺) | m/z 198 | Corresponds to the molecule with the ³⁵Cl isotope. |
| Isotopic Peak (M+2)⁺ | m/z 200 | Corresponds to the molecule with the ³⁷Cl isotope. |
| M⁺ / (M+2)⁺ Ratio | ~3:1 | The characteristic isotopic abundance ratio for a single chlorine atom.[5] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a robust choice for this polar molecule, typically operating in positive ion mode to protonate the amino group ([M+H]⁺).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This is critical for obtaining the high mass accuracy needed to confirm the elemental composition.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis:
-
Identify the molecular ion cluster. For an ESI experiment, this will be the [M+H]⁺ cluster at m/z 199 and 201.
-
Confirm that the peak heights exhibit the expected ~3:1 ratio.[6]
-
Utilize the instrument's software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak. The calculated formula should match C₈H₇ClN₂S within a 5 ppm mass error tolerance.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: Before delving into the complex carbon-hydrogen framework, it is prudent to confirm that the core functional groups are present. FT-IR spectroscopy is a rapid and reliable method for this purpose. The primary amine (-NH₂) is the most critical functional group to identify, as its absence would indicate a failed synthesis or unexpected side reaction. The characteristic vibrations of the aromatic system and the thiazole ring provide further confirmatory evidence.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450 - 3250 | Strong, Broad (doublet) | N-H stretching | The two distinct peaks correspond to the symmetric and asymmetric stretching of the primary amine.[7] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Characteristic of sp² C-H bonds on the benzene ring. |
| 2950 - 2850 | Weak | Aliphatic C-H stretching | Corresponds to the methyl group. |
| ~1630 | Strong | C=N stretching | A key vibration of the thiazole ring system.[8] |
| 1600 - 1450 | Medium-Strong (multiple) | Aromatic C=C stretching | Confirms the presence of the benzene ring.[9] |
| ~800 | Strong | C-Cl stretching | Indicates the presence of the chlorine substituent. |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is the most convenient technique. Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This is a critical self-validating step to subtract atmospheric interferences (e.g., CO₂, H₂O) from the final sample spectrum.[10]
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum over a range of 4000–400 cm⁻¹.
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to the predicted values to confirm the presence of the amine, aromatic, and thiazole moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
Expertise & Experience: NMR is the most powerful technique for the complete structure elucidation of organic molecules in solution.[11] It provides unambiguous evidence of the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. For 2-amino-6-chloro-4-methylbenzothiazole, ¹H NMR will reveal the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The true power lies in using this data synergistically to assemble the final structure.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
-
Solvent Choice: DMSO-d₆ is chosen because it effectively solubilizes polar compounds and its residual proton peak does not typically interfere with aromatic signals. The amine protons are also less likely to exchange rapidly, allowing for their observation.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad and their chemical shift is concentration-dependent.[10] |
| ~7.35 | Doublet (d) | 1H | H-7 | The proton at position 7 is expected to be a doublet, coupled to H-5 (J ≈ 2 Hz, meta coupling). |
| ~7.10 | Doublet (d) | 1H | H-5 | The proton at position 5 is a doublet due to meta-coupling with H-7 (J ≈ 2 Hz). |
| ~2.40 | Singlet | 3H | -CH₃ | The methyl protons are not coupled to any other protons and appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
-
Rationale: The structure possesses 8 unique carbon atoms, and therefore 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Chemical Shift (δ) ppm | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~168 | C2 | The carbon atom bonded to two nitrogen atoms in the thiazole ring is significantly deshielded and appears far downfield.[10] | | ~149 | C7a | Quaternary carbon at the fusion of the two rings. | | ~135 | C4 | Quaternary carbon bonded to the methyl group. | | ~130 | C5a | Quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. | | ~128 | C6 | Aromatic carbon bonded to the electron-withdrawing chlorine atom. | | ~125 | C7 | Aromatic CH carbon. | | ~120 | C5 | Aromatic CH carbon. | | ~18 | C-CH₃ | The aliphatic methyl carbon appears upfield. |
Advanced 2D NMR for Unambiguous Confirmation
To elevate the confidence in our assignments from "highly likely" to "certain," 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Would show a correlation between the aromatic protons H-5 and H-7, confirming their meta-coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton to the carbon it is attached to (H-5 to C5, H-7 to C7, and the methyl protons to the methyl carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall regiochemistry. We would expect to see correlations from:
-
The methyl protons to C4, C5, and C5a.
-
H-5 to C4, C7, and C7a.
-
H-7 to C5, C5a, and C6.
-
Caption: Expected key long-range (2-3 bond) correlations in the HMBC spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (DMSO at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary for full assignment, acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer.
-
-
Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, assign multiplicities, and measure coupling constants. Correlate all signals across the 1D and 2D spectra to build the final structural assignment.
X-ray Crystallography: The Definitive Proof
Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the solid state.[12] This technique definitively confirms connectivity, conformation, and regiochemistry, leaving no room for doubt.
Expected Crystallographic Data
While specific unit cell parameters cannot be predicted, we can compare them to known, related structures to understand what might be expected. For example, the crystal structure of 2-amino-4-methylbenzothiazole has been reported in the monoclinic space group P2₁/c.[13] The introduction of a chlorine atom at the 6-position, as seen in 2-amino-6-chlorobenzothiazole (orthorhombic, Pbca), will alter the unit cell dimensions and crystal packing due to changes in molecular size, polarity, and potential intermolecular interactions (e.g., hydrogen bonding involving the amino group and halogen bonding).[12]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient size and quality by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/heptane).
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
Conclusion: Convergent Validation of Structure
The structural elucidation of 2-amino-6-chloro-4-methylbenzothiazole is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry confirms the elemental formula (C₈H₇ClN₂S) and the presence of a single chlorine atom through its characteristic M⁺/(M+2)⁺ isotopic pattern of ~3:1. FT-IR spectroscopy validates the presence of essential functional groups, most notably the primary amine (N-H stretch) and the benzothiazole core (C=N and aromatic C=C stretches). Finally, comprehensive 1D and 2D NMR spectroscopy provides the definitive atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the precise placement of the methyl group at C4 and the chlorine atom at C6. Each piece of data corroborates the others, leading to the unambiguous assignment of the structure. For absolute confirmation in the solid state, single-crystal X-ray crystallography serves as the gold standard. This rigorous, multi-technique approach ensures the highest level of scientific integrity for downstream applications in research and drug development.
References
- ACS Omega. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.
- ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
- Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives.
- Iraqi Journal of Pharmaceutical Sciences. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- PubChem. (n.d.). Benzo(d)thiazol-2-amine.
- PubMed Central (PMC). (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
- PubMed Central (PMC). (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- ResearchGate. (2007). 2-Amino-4-methylbenzothiazole.
- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Amino-4- methylbenzothiazole as an Origin Intermediate for a Useful Fungicide Production.
- ResearchGate. (n.d.). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety.
- Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole.
- ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- NISCAIR. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
- Der Pharma Chemica. (n.d.). Synthesis and structural studies of novel benzothiazole derivative and evaluation of their antimicrobial activity.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2019). Br and Cl.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3][4] Among its numerous derivatives, those stemming from the 6-Chloro-4-methyl-1,3-benzothiazol-2-amine core have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of these derivatives, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key biological activities, structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to facilitate further investigation and therapeutic development.
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound containing a benzene ring fused to a thiazole ring, is a versatile pharmacophore.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][5][6][7] The structural rigidity of the benzothiazole nucleus, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for designing targeted therapeutic agents.
The focus of this guide, the this compound moiety, introduces specific substitutions on the benzene ring that have been shown to modulate and enhance biological activity. The presence of a chlorine atom at the 6-position and a methyl group at the 4-position can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Key Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. This section will explore the most significant of these, providing insights into their mechanisms of action and supporting data.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have shown considerable potential in this arena.[5][8]
Mechanism of Action: While the exact mechanisms can vary, many benzothiazole derivatives are believed to exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. For instance, some derivatives have been shown to target enzymes involved in bacterial DNA replication or folic acid biosynthesis.
Structure-Activity Relationship (SAR): The antimicrobial potency of these derivatives is often enhanced by the introduction of specific substituents. For example, the incorporation of azetidinone or thiazolidinone moieties at the 2-amino position has been shown to result in compounds with significant antibacterial and antifungal activity.[9] The nature and position of substituents on any appended aromatic rings also play a crucial role in determining the spectrum and potency of antimicrobial action.[10]
Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of synthesized compounds against various bacterial and fungal strains.
-
Preparation of Inoculum:
-
Grow microbial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualization of Antimicrobial Evaluation Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a critical area of research. Benzothiazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[4][11][12]
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[13] A notable study on a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine derivative (compound B7) demonstrated that it significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and hindered cell migration.[13] Western blot analysis confirmed that this compound inhibited both the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[13]
Structure-Activity Relationship (SAR): The antiproliferative activity is highly dependent on the nature of the substituent at the 2-amino position. The introduction of substituted phenyl rings, particularly those with electron-withdrawing groups like nitro or chloro, has been shown to enhance cytotoxic activity.[12][13] For instance, a dichlorophenyl-containing chlorobenzothiazole derivative exhibited potent anticancer activity against a panel of nine different cancer cell lines.[12]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| B7 | A431 | Not specified, but significant inhibition at 1, 2, and 4 µM | [13] |
| B7 | A549 | Not specified, but significant inhibition at 1, 2, and 4 µM | [13] |
| B7 | H1299 | Not specified, but significant inhibition at 1, 2, and 4 µM | [13] |
| 51 | HOP-92 (Non-small cell lung cancer) | 0.0718 | [12] |
| 55 | HT-29 (Colon) | 0.024 | [12][14] |
| 55 | H460 (Lung) | 0.29 | [12][14] |
| 55 | A549 (Lung) | 0.84 | [12][14] |
| 55 | MDA-MB-231 (Breast) | 0.88 | [12][14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualization of Anticancer Signaling Pathway Inhibition
Caption: Inhibition of AKT and ERK pathways by a 6-chloro-benzothiazole derivative.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties.[6][15]
Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. A study on 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) showed that it decreased the activity of pro-inflammatory cytokines IL-6 and TNF-α.[13]
Structure-Activity Relationship (SAR): The anti-inflammatory potential can be modulated by substitutions on the benzothiazole ring and at the 2-amino position. For instance, the presence of a chloro group at the 5-position or a methoxy group at the 6-position of the benzothiazole ring has been associated with enhanced anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Grouping:
-
Divide rats into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug (e.g., diclofenac sodium) intraperitoneally or orally.
-
-
Induction of Inflammation:
-
After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Synthesis Strategies
The synthesis of this compound derivatives typically begins with the synthesis of the core 2-aminobenzothiazole structure, followed by derivatization at the 2-amino group.
General Synthesis of the 2-Aminobenzothiazole Core
A common method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.[16]
Derivatization at the 2-Amino Position
The 2-amino group of the benzothiazole core is a versatile handle for further chemical modifications. Common derivatization strategies include:
-
Schiff Base Formation: Reaction with various aromatic aldehydes to form imines (Schiff bases).[9][17]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[16]
-
Reaction with Isocyanates/Isothiocyanates: To form urea or thiourea derivatives.
Visualization of a General Synthetic Scheme
Caption: A general synthetic route to 2-aminobenzothiazole derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and safety profiles.
The insights and protocols provided in this guide aim to serve as a valuable resource for the scientific community, accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- Kaur, R., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. [Link]
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2279-2285. [Link]
- Caputo, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4880. [Link]
- Kumar, R., et al. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 22(19), 2489-2510. [Link]
- Sharma, P., & Kumar, A. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(6), 618-636. [Link]
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1356788. [Link]
- Reddy, T. R., et al. (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 4(10), 438-445. [Link]
- Al-Azzawi, A. M. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(2), 114-119. [Link]
- Hassan, M., et al. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 354(10), e2100149. [Link]
- Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
- Haroun, M., et al. (2021).
- Bhusnure, O. G., et al. (2018). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. Oriental Journal of Chemistry, 34(4), 2111-2115. [Link]
- Eseyin, O. A., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Natural Product Research, 5(1), 123-132. [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
- TİLBI, S., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Molecules, 28(19), 6821. [Link]
- Hassan, M., et al. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 354(10), 2100149. [Link]
- Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135071. [Link]
- Manju, S., et al. (2021). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks, 11(4), 421-428. [Link]
- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 123-128. [Link]
- El-Sayed, N. N. E. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(47), 33075-33116. [Link]
- Guseinov, F. I., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 795-816. [Link]
- Reddy, K. R., et al. (2022). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Journal of Drug Formulation, Development and Production, 9(1), 1-13. [Link]
- Corbo, F., et al. (2008). 2-Aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry, 16(11), 6197-6207. [Link]
- Guseinov, F. I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]
- Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc.[Link]
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and biological activity of 6-fluoro-7-(substituted)-(2-N-p-anilino sulphonamido) benzothiazoles. Journal of Saudi Chemical Society, 14(3), 255-261. [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. jchr.org [jchr.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. tsijournals.com [tsijournals.com]
- 9. saspublishers.com [saspublishers.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the potential mechanisms of action for the compound 6-Chloro-4-methyl-1,3-benzothiazol-2-amine. While direct research on this specific molecule is limited, this document synthesizes the extensive body of knowledge surrounding the 2-aminobenzothiazole scaffold, a well-established "privileged structure" in medicinal chemistry. By examining the structure-activity relationships of closely related analogs, we postulate the most probable biological targets and signaling pathways for this compound. This guide delves into its potential as an anticancer, antimicrobial, and anticonvulsant agent, providing detailed, field-proven experimental protocols to facilitate further investigation and validation. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to elucidate the precise mechanism of action of this promising compound.
Introduction: The 2-Aminobenzothiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The 1,3-benzothiazole ring system, particularly its 2-amino substituted derivatives, represents a cornerstone in the development of novel therapeutic agents.[1] This bicyclic heterocycle, comprising a benzene ring fused to a thiazole ring, is a versatile and highly reactive scaffold, making it a focal point for synthetic and medicinal chemists.[1][2] The facile functionalization of the C2-amino group and the benzene ring allows for the creation of diverse chemical libraries with a wide array of pharmacological activities.[1]
Derivatives of 2-aminobenzothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4] This wide-ranging bioactivity has cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.
This guide focuses on a specific derivative, This compound . The presence of a chloro group at the 6-position and a methyl group at the 4-position is anticipated to modulate its physicochemical properties and, consequently, its biological activity. While direct mechanistic studies on this precise molecule are not extensively reported in the current literature, this guide will extrapolate from the known activities of its close chemical relatives to build a robust hypothesis of its mechanism of action.
Part 1: Postulated Mechanisms of Action
Based on the extensive research into the 2-aminobenzothiazole class of compounds, we can postulate several likely mechanisms of action for this compound.
Anticancer Activity via Kinase Inhibition
One of the most extensively documented activities of 2-aminobenzothiazole derivatives is their potent anticancer efficacy.[3][5] This is often achieved through the inhibition of various protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[5][6]
a) PI3K/AKT/mTOR Pathway Inhibition:
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in many human cancers, making it a prime target for cancer therapy.[1] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[1][5][6] By blocking the ATP-binding domain of these kinases, these compounds can halt the downstream signaling cascade, leading to the induction of apoptosis and the suppression of tumor growth.[1][7] The substitution pattern on the benzothiazole ring can significantly influence the potency and selectivity of this inhibition.[5]
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway.
b) Other Kinase Targets:
Beyond the PI3K pathway, 2-aminobenzothiazole derivatives have been shown to inhibit other crucial kinases involved in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is a validated strategy for treating various cancers.[5]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDK inhibition can lead to cell cycle arrest and apoptosis.[5]
-
MET Kinase: This kinase is involved in cell motility and invasion, and its inhibition can prevent metastasis.[5]
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also a frequent component of compounds with significant antimicrobial properties.[8] These derivatives have shown activity against a broad spectrum of bacteria and fungi.[8]
Potential Antimicrobial Mechanisms:
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent target for antibiotics. Some benzothiazole compounds are thought to interfere with the biosynthesis of peptidoglycan, a critical component of the cell wall.[9]
-
Enzyme Inhibition: Benzothiazoles may inhibit essential bacterial enzymes. For example, DNA gyrase, an enzyme necessary for DNA replication, is a known target for some antibacterial agents.[9]
-
Disruption of Biofilm Formation: Many chronic infections are associated with bacterial biofilms. Some heterocyclic compounds have been shown to inhibit biofilm formation, which could be a potential mechanism for 2-aminobenzothiazole derivatives.
Anticonvulsant Activity
Several studies have reported the anticonvulsant properties of 2-aminobenzothiazole derivatives.[10][11][12] While the exact mechanisms are still under investigation, some evidence points towards the inhibition of carbonic anhydrase enzymes.[10][12] These enzymes are involved in regulating pH and ion transport in the brain, and their inhibition can lead to a reduction in neuronal excitability. The maximal electroshock (MES) test is a common preclinical model used to evaluate potential anticonvulsant drugs.[11]
Part 2: Elucidating the Mechanism of Action: A Practical Guide
To move from postulation to confirmation, a series of well-designed experiments are necessary. The following protocols are standard, robust, and widely accepted in the field of drug discovery for elucidating the mechanism of action of a novel compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.
Objective: To determine the IC50 values of the test compound against various kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Kinase and its specific substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent. This is a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of the test compound against various microorganisms.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound dissolved in DMSO
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and DMSO)
-
Spectrophotometer or plate reader
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Maximal Electroshock (MES) Test
This is an in vivo protocol to screen for anticonvulsant activity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To evaluate the ability of the test compound to protect against seizures induced by maximal electroshock.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Male Swiss mice (or other appropriate rodent model)
-
Electroshock apparatus
-
Corneal electrodes
-
Positive control (e.g., Phenytoin)
Methodology:
-
Animal Dosing: Administer the test compound or vehicle to groups of mice via oral gavage or intraperitoneal injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.
-
Induction of Seizure: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
Data Analysis: The percentage of mice protected from the tonic hind limb extension seizure is calculated for each group. An ED50 (the dose that protects 50% of the animals) can be determined.
Part 3: Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| PI3Kα | 50 |
| PI3Kβ | 150 |
| PI3Kδ | 80 |
| PI3Kγ | 45 |
| mTOR | 120 |
| EGFR | >10,000 |
| CDK2 | 5,000 |
Interpretation: The hypothetical data suggests that the compound is a potent and relatively selective inhibitor of PI3K, particularly the α and γ isoforms.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Escherichia coli | ATCC 25922 | 32 |
| Candida albicans | ATCC 90028 | 16 |
Interpretation: The hypothetical data indicates that the compound has moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Conclusion and Future Directions
This compound, by virtue of its 2-aminobenzothiazole core, is a compound of significant therapeutic potential. The available evidence from analogous structures strongly suggests that its mechanism of action is likely to involve the inhibition of key cellular kinases, particularly within the PI3K/AKT/mTOR pathway, conferring potent anticancer activity. Furthermore, the potential for antimicrobial and anticonvulsant activities should not be overlooked.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic elucidation of the precise mechanism of action. Future research should focus on:
-
Broad-panel kinase screening to identify the full spectrum of kinase targets.
-
Cell-based assays to confirm the downstream effects of target inhibition.
-
In vivo efficacy studies in relevant animal models of cancer, infection, or epilepsy.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.
By undertaking these investigations, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective medicines.
References
A comprehensive, numbered list of all cited sources will be generated here, including title, source, and a valid, clickable URL for verification.
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to Substituted 2-Aminobenzothiazoles in Drug Discovery
Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for the development of novel therapeutics. The 2-aminobenzothiazole scaffold is a preeminent example of such a "privileged structure."[1] Its inherent physicochemical properties and synthetic tractability have established it as a versatile template for designing potent and selective modulators of a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 2-aminobenzothiazoles, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key concepts to empower the rational design of next-generation therapeutics based on this remarkable heterocyclic system.
Part 1: The Synthetic Landscape: Crafting the 2-Aminobenzothiazole Core
The synthetic accessibility of the 2-aminobenzothiazole core is a primary driver of its prevalence in drug discovery programs. A multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic and one-pot methodologies. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.
Classical Approaches: The Foundation of 2-Aminobenzothiazole Synthesis
The traditional synthesis of 2-aminobenzothiazoles often involves the reaction of anilines with a thiocyanate source in the presence of an oxidizing agent. A widely employed method is the reaction of a substituted aniline with potassium thiocyanate and bromine in acetic acid.[2] This approach is particularly effective for the synthesis of 6-substituted 2-aminobenzothiazoles.
Another foundational method involves the oxidative cyclization of N-arylthioureas. This transformation can be achieved using various oxidizing agents, with bromine in chloroform being a common choice. The versatility of this method lies in the ready availability of a wide range of substituted N-arylthioureas.
Modern Synthetic Methodologies: Efficiency and Diversity
In recent years, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of 2-aminobenzothiazoles. These modern approaches offer advantages in terms of yield, reaction time, and substrate scope.
1.2.1. Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. For instance, Ru(III)-catalyzed intramolecular oxidative coupling of N-arylthioureas provides a direct route to substituted 2-aminobenzothiazoles. Similarly, Ullmann-type reactions involving 2-iodoanilines and sodium dithiocarbamates, often catalyzed by copper, have proven to be highly effective.
1.2.2. Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of 2-aminobenzothiazole derivatives. This technology allows for rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. A notable example is the copper-catalyzed microwave-assisted reaction between 2-bromophenyl isothiocyanate and various amines, which proceeds in high yields within minutes.
1.2.3. One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, aligning with the principles of green chemistry by minimizing waste and operational steps. Several one-pot procedures for the synthesis of 2-aminobenzothiazoles have been reported, often involving a cascade of reactions in a single reaction vessel. These methods are particularly valuable for the rapid generation of compound libraries for high-throughput screening.
Experimental Protocol: A Representative One-Pot Synthesis of Substituted 2-Aminobenzothiazoles
This protocol outlines a general one-pot procedure for the synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate.
Materials:
-
Substituted aniline (1.0 mmol)
-
Ammonium thiocyanate (2.5 mmol)
-
Benzyltrimethylammonium dichloroiodate (1.1 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Water (0.5 mL)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) in DMSO (3 mL) and water (0.5 mL), add ammonium thiocyanate (2.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyltrimethylammonium dichloroiodate (1.1 mmol) portion-wise over 5 minutes.
-
Continue stirring at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Quench the excess iodine by adding saturated sodium thiosulfate solution until the color disappears.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Causality Behind Experimental Choices:
-
DMSO/Water Solvent System: The use of a DMSO/water mixture facilitates the dissolution of both the organic aniline and the inorganic thiocyanate salt, creating a homogenous reaction environment.
-
Benzyltrimethylammonium dichloroiodate: This reagent serves as a solid, stable, and easy-to-handle source of electrophilic iodine, which is crucial for the in situ formation of the thiocyanogen intermediate.
-
Quenching and Neutralization: The use of sodium thiosulfate is essential to remove any unreacted iodine, which can interfere with product isolation and characterization. Neutralization with sodium bicarbonate removes any acidic byproducts.
Diagram: General Synthetic Pathways to 2-Aminobenzothiazoles
Caption: Key synthetic routes to the 2-aminobenzothiazole scaffold.
Part 2: A Spectrum of Biological Activities: The Therapeutic Potential
The true value of the 2-aminobenzothiazole scaffold lies in the diverse and potent biological activities exhibited by its derivatives. Extensive research has demonstrated their efficacy in a range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted 2-aminobenzothiazoles have emerged as a promising class of anticancer agents, targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4]
Mechanism of Action:
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling cascades that drive tumor growth.
-
Induction of Apoptosis: Several compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the activation of caspases and the modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Derivatives of 2-aminobenzothiazole can arrest the cell cycle at different phases (e.g., G2/M or G0/G1), thereby preventing cancer cell division.
Quantitative Data: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| OMS5 | A549 (Lung) | 22.13 | 2-(4-nitroanilino)acetamido substituent | [1] |
| MCF-7 (Breast) | 24.31 | [1] | ||
| OMS14 | A549 (Lung) | 61.03 | 2-(4-(4-nitrophenyl)piperazin-1-yl)acetamido | [1] |
| MCF-7 (Breast) | 27.08 | [1] | ||
| Compound 20 | HCT-116 (Colon) | 7.44 | Thiazolidinedione (TZD) hybrid | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Diagram: Anticancer Mechanisms of 2-Aminobenzothiazoles
Caption: Key areas for chemical modification on the 2-aminobenzothiazole scaffold.
Conclusion
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic versatility, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its enduring importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this privileged scaffold. By understanding the principles outlined herein, researchers can continue to harness the potential of substituted 2-aminobenzothiazoles to address unmet medical needs and develop the next generation of innovative medicines.
References
- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Institutes of Health.
- 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health.
- Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.
- General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate.
- Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. National Institutes of Health.
- Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo... ResearchGate.
- Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health.
- (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. ResearchGate.
- Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Bioactive Benzothiazole Compounds
Abstract: The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile substitution patterns have established it as a cornerstone in the development of therapeutic agents across a multitude of disease areas. Compounds incorporating this moiety exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[1][2][3][4] This guide provides an in-depth technical overview for researchers and drug development professionals, covering the critical aspects of this field. We will explore modern discovery strategies, from initial hit identification to lead optimization; detail foundational and innovative synthetic methodologies for accessing the core and its derivatives; and examine the mechanisms of action that underpin their therapeutic applications. Furthermore, this document includes field-proven experimental protocols for synthesis and bio-evaluation, offering a practical framework for laboratory application.
Introduction: The Benzothiazole Scaffold - A Privileged Core in Medicinal Chemistry
In the landscape of drug discovery, heterocyclic compounds are of paramount importance, forming the structural basis of a vast majority of pharmaceuticals. Among these, the benzothiazole nucleus has earned the designation of a "privileged scaffold" due to its recurring presence in bioactive molecules and its ability to interact with a wide array of biological targets.[5][6] This bicyclic aromatic system is found in numerous natural products, dyes, and, most notably, in several FDA-approved drugs, validating its clinical relevance.[7][8][9]
The therapeutic potential of benzothiazole derivatives is exceptionally diverse. It spans oncology (e.g., tyrosine kinase inhibitors), infectious diseases (e.g., antibacterial and antifungal agents), neurology (e.g., Riluzole for ALS), and inflammation.[7][10][11][12] The structural rigidity of the fused ring system, combined with the electronic properties endowed by the nitrogen and sulfur heteroatoms, provides an ideal framework for molecular recognition by biological macromolecules. The C-2 position, in particular, is a key site for substitution, allowing for the facile introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[13][14]
Discovery Strategies for Novel Bioactive Benzothiazoles
The journey from a chemical concept to a viable drug candidate is a systematic process of design, synthesis, and testing. For benzothiazole-based agents, this workflow leverages both classical and modern drug discovery paradigms.
}
2.1 High-Throughput Screening (HTS) HTS is the foundational, brute-force method for identifying initial "hits." Large, diverse chemical libraries are rapidly screened against a specific biological target (e.g., an enzyme or receptor). Hits containing the benzothiazole scaffold are then selected for further validation and serve as starting points for medicinal chemistry campaigns.
2.2 Structure-Based Drug Design & SAR Once a hit is identified, Structure-Activity Relationship (SAR) studies become crucial. This involves the systematic modification of the benzothiazole scaffold and its substituents to understand how chemical structure correlates with biological activity.[13][15] For instance, in anticancer research, modifying the substituent at the 2-position of the benzothiazole ring can dramatically influence its ability to inhibit specific protein kinases.[10] Computational tools, such as molecular docking, are often used to predict how a designed molecule will bind to its target, guiding synthetic efforts toward more potent and selective compounds.[16][17]
| Position of Substitution | General Effect on Anticancer Activity | Rationale / Example Mechanism |
| C-2 Position | Critical for Potency & Selectivity. Aromatic or heteroaromatic rings are often favored. | Direct interaction with the active site of target enzymes like tyrosine kinases or topoisomerases.[10] |
| C-6 Position | Modulates Potency & Physicochemical Properties. Electron-withdrawing groups (e.g., -CF3, -NO2) can enhance activity. | Can influence binding affinity and properties like cell permeability and metabolic stability. Riluzole has a -OCF3 group at C-6.[9][13] |
| Benzene Ring | Substituents (e.g., -F, -Cl, -CH3) can fine-tune activity and ADME properties. | Halogen substitution can increase binding interactions (halogen bonding) or block metabolic hotspots.[18] |
| Amine at C-2 | Common pharmacophore. Often serves as a key hydrogen bond donor or an anchor point for further derivatization. | The 2-aminobenzothiazole core is central to many bioactive compounds, including Riluzole and Phortress.[7][18] |
Table 1: Generalized Structure-Activity Relationship (SAR) insights for anticancer benzothiazole derivatives.
Foundational & Modern Synthetic Methodologies
The accessibility of the benzothiazole scaffold is a key reason for its prevalence. A medicinal chemist's ability to efficiently synthesize a wide range of analogues is paramount for successful lead optimization.
3.1 Classical Synthesis: The 2-Aminothiophenol Route The most fundamental and widely used approach to the benzothiazole core involves the condensation and subsequent cyclization of a 2-aminothiophenol with a suitable electrophile.[14][18] This versatile method allows for the introduction of diverse substituents at the C-2 position. Common reaction partners include:
-
Aldehydes: To yield 2-substituted benzothiazoles.
-
Carboxylic Acids (or acyl chlorides): To form 2-substituted benzothiazoles, often requiring activating agents.
-
Isothiocyanates: To produce 2-aminobenzothiazole derivatives.
}
3.2 Modern Synthetic Innovations While classical methods are reliable, modern chemistry seeks to improve efficiency, yield, and environmental friendliness. Recent advances in benzothiazole synthesis include:
-
Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times from hours to minutes and often improve yields.[19]
-
One-Pot Reactions: Designing reaction cascades where multiple steps occur in the same reaction vessel without isolating intermediates, saving time and resources.[19][20]
-
Green Chemistry Approaches: Employing environmentally benign solvents (like water or ethanol), using catalysts instead of stoichiometric reagents, and developing atom-economical reactions that minimize waste.[14][21]
Therapeutic Applications & Mechanisms of Action
The broad bioactivity of benzothiazoles stems from their ability to interact with a diverse range of enzymes and receptors.
4.1 Benzothiazoles in Oncology Benzothiazole derivatives are particularly prominent in anticancer drug discovery.[16][22][23] They can induce cancer cell death through several mechanisms:
-
Tyrosine Kinase Inhibition: Many kinases, which are crucial for cell signaling and growth, are overactive in cancer. Benzothiazoles can act as ATP-competitive inhibitors, blocking the kinase active site and halting downstream proliferation signals.[10]
-
Topoisomerase Inhibition: These enzymes are essential for DNA replication. Certain benzothiazole compounds can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and triggering apoptosis (programmed cell death).[10]
-
Induction of Apoptosis: Some derivatives can induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, causing oxidative stress and cellular damage.[10]
4.2 Benzothiazoles as Antimicrobial Agents With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Benzothiazoles have shown potent activity against a range of pathogens.[4][24]
-
Antibacterial Action: They can inhibit essential bacterial enzymes that are absent in humans, providing selective toxicity. Key targets include DNA gyrase (required for DNA replication) and dihydropteroate synthase (involved in folate synthesis).[11][25]
-
Antifungal Action: Some derivatives inhibit fungal-specific enzymes like sterol 14-demethylase (CYP51), which is vital for maintaining the integrity of the fungal cell membrane.[26]
4.3 Benzothiazoles in Neurodegenerative Diseases: The Riluzole Case Study Riluzole is an FDA-approved drug for treating amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease.[7][9] Its success highlights the potential of benzothiazoles in neurology. The neuroprotective mechanism of Riluzole is multifaceted:
-
Inhibition of Glutamate Release: In ALS, excessive glutamate causes excitotoxicity, leading to neuronal death. Riluzole inhibits voltage-gated sodium channels, which in turn reduces the release of this excitatory neurotransmitter.[27][28][29]
-
NMDA Receptor Blockade: It also acts as a non-competitive antagonist at NMDA receptors, further dampening the excitotoxic signaling cascade.[27]
Beyond ALS, benzothiazole-based compounds are being actively investigated as diagnostic imaging agents for β-amyloid plaques in Alzheimer's disease and as potential multi-target therapeutics for complex neurodegenerative conditions.[7][30][31][32]
Experimental Guide: From Synthesis to Bio-evaluation
This section provides a self-validating framework for the synthesis and preliminary biological testing of a model benzothiazole compound.
5.1 Protocol: Synthesis of 2-(4-chlorophenyl)benzo[d]thiazole This protocol describes a classical synthesis of a 2-arylbenzothiazole via the reaction of 2-aminothiophenol with an aromatic aldehyde.
-
Objective: To synthesize 2-(4-chlorophenyl)benzo[d]thiazole.
-
Materials:
-
2-Aminothiophenol (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Dimethyl Sulfoxide (DMSO) as solvent
-
Ethanol for recrystallization
-
Standard laboratory glassware, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (e.g., 10 mmol, 1.25 g) in DMSO (20 mL).
-
Add 4-chlorobenzaldehyde (10 mmol, 1.41 g) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
-
Purification & Validation:
-
Recrystallize the crude solid from hot ethanol to obtain pure crystals of 2-(4-chlorophenyl)benzo[d]thiazole.
-
Self-Validation: The success of the synthesis must be confirmed.
-
Determine the melting point of the purified product and compare it to the literature value.
-
Acquire a ¹H NMR spectrum to confirm the chemical structure.
-
Use Mass Spectrometry (MS) to confirm the molecular weight of the product.
-
Assess purity using High-Performance Liquid Chromatography (HPLC).
-
-
5.2 Protocol: In Vitro Antibacterial Assay (MIC Determination) This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound, which is the lowest concentration that prevents visible bacterial growth.
-
Objective: To determine the MIC of the synthesized benzothiazole against Staphylococcus aureus.
-
Materials:
-
Synthesized benzothiazole compound, dissolved in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Staphylococcus aureus (e.g., ATCC 29213).
-
Mueller-Hinton Broth (MHB), a standard bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Ciprofloxacin or Vancomycin as a positive control antibiotic.
-
Incubator set to 37 °C.
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies of S. aureus in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12 in a given row.
-
Add 100 µL of the stock compound solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (bacterium only) and 12 (broth only) will serve as controls.
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Repeat the process for the positive control antibiotic in a separate row.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
-
Data Analysis & Validation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The experiment is valid if there is clear growth in the positive control well (well 11) and no growth in the sterility control well (well 12). The MIC of the standard antibiotic should also be within its expected range.
-
Future Perspectives & Conclusion
The benzothiazole scaffold continues to be a highly productive framework in the pursuit of novel therapeutics.[4][6] Its journey from a simple heterocyclic core to the basis of clinically approved drugs is a testament to its chemical versatility and biological significance. Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer superior efficacy for complex diseases like cancer or Alzheimer's.[27][30][33]
-
Targeted Drug Delivery: Conjugating benzothiazole warheads to targeting moieties (e.g., antibodies) to deliver them specifically to diseased cells, enhancing efficacy and reducing side effects.
-
Advanced Synthesis: Continued development of novel, efficient, and sustainable synthetic methods will enable the exploration of even more diverse and complex chemical space.[20][21]
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
- A Review on Recent Development and biological applications of benzothiazole deriv
- A Review on Anticancer Potentials of Benzothiazole Deriv
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (URL: )
- Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed. (URL: [Link])
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
- Benzothiazoles: How Relevant in Cancer Drug Design Str
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (URL: [Link])
- Riluzole - Wikipedia. (URL: [Link])
- Recent insights into antibacterial potential of benzothiazole deriv
- Biological Screening and Structure Activity rel
- Benzothiazole derivatives as anticancer agents - PubMed. (URL: [Link])
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL: [Link])
- Benzothiazole derivatives as anticancer agents - Taylor & Francis Online. (URL: [Link])
- Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model - SpanishDrug Discovery Network - SDDN. (URL: [Link])
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Educ
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (URL: [Link])
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])
- Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed. (URL: [Link])
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - ResearchG
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (URL: [Link])
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - Taylor & Francis Online. (URL: [Link])
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH. (URL: [Link])
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. (URL: [Link])
- A review on synthesis and biological activity of benzothiazole deriv
- Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - NIH. (URL: [Link])
- Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed. (URL: [Link])
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - Taylor & Francis Online. (URL: [Link])
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (URL: [Link])
- synthesis, biological activity and recent advancement of benzothiazoles: a classical review. (URL: [Link])
- Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives | Journal of Medicinal Chemistry - ACS Public
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - ResearchG
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
- Recent Advances in the Synthesis of Benzothiazole and its Derivatives - ResearchG
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- FDA approved anti‐cancer drugs containing benzothiazole as core scaffold.
- Chemical structures of few drugs containing benzothiazole nucleus.
- EP2284161A1 - Process for the preparation of riluzole - Google P
- Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PMC - NIH. (URL: [Link])
- What is the mechanism of Riluzole?
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jchemrev.com [jchemrev.com]
- 4. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. benthamscience.com [benthamscience.com]
- 14. mdpi.com [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
Benzothiazole Derivatives: A Privileged Scaffold for Navigating Complex Therapeutic Landscapes
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole core, a bicyclic system fusing a benzene ring with a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, electron-rich structure and versatile substitution points allow for fine-tuning of steric, electronic, and physicochemical properties, enabling interaction with a vast array of biological targets.[1] This adaptability has led to the development of benzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6][7] Several compounds have advanced to clinical use, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Flutemetamol for Alzheimer's diagnostic imaging, underscoring the therapeutic relevance of this heterocyclic motif.[5] This guide provides a comprehensive exploration of the key molecular targets of benzothiazole derivatives, delving into the mechanistic basis of their therapeutic potential, outlining validated experimental protocols, and offering insights for the rational design of next-generation therapeutics.
Part 1: Oncological Targets: Deciphering the Anticancer Mechanisms of Benzothiazoles
The fight against cancer has been a major focus for the application of benzothiazole derivatives. Their efficacy stems from the ability to modulate a multitude of targets integral to cancer cell proliferation, survival, and metastasis.[7][8]
Protein Kinase Inhibition: Disrupting Oncogenic Signaling
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have emerged as potent inhibitors of several key kinase families.
A. Receptor Tyrosine Kinases (RTKs) and the PI3K/Akt/mTOR Axis: RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently overexpressed or mutated in tumors, driving uncontrolled growth and angiogenesis.[5][9] Furthermore, the PI3K/Akt/mTOR pathway, a central node downstream of RTKs, is a critical determinant of cell growth, proliferation, and survival. Many benzothiazole compounds have been specifically designed to inhibit key components of this pathway, such as PI3K itself.[6][10][11] Inhibition of this cascade can halt cell cycle progression and induce apoptosis, making it a prime therapeutic strategy.[6][10]
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
Other Notable Anticancer Targets
The versatility of the benzothiazole scaffold extends to other important targets:
-
Microtubule Dynamics: Certain derivatives inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and leading to apoptosis. [9]* DNA Topoisomerases: These enzymes are crucial for managing DNA topology during replication. Their inhibition by benzothiazole compounds leads to DNA damage and cell death. [5][9][12]* Carbonic Anhydrases (CAs): Specific isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to an acidic microenvironment that promotes tumor progression. Benzothiazoles have been identified as effective inhibitors of these tumor-associated CAs. [2][7][8]
Target Class Specific Target Example Example Benzothiazole Compound Therapeutic Rationale Protein Kinases PI3K / Akt / mTOR Pyridine-containing derivatives Inhibition of cell growth, proliferation, and survival pathways. [10][11] EGFR / VEGFR 2-Arylbenzothiazoles Blocks signaling for tumor growth and angiogenesis. [5][10] Apoptosis Induction Bcl-2 Family Proteins N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide Downregulation of anti-apoptotic proteins to trigger mitochondrial apoptosis. [13][14] DNA Interacting Topoisomerase IIα Thiazole-thiadiazole hybrids Induces DNA strand breaks, halting replication in rapidly dividing cells. [12] Enzyme Inhibition Carbonic Anhydrase IX/XII Ethoxzolamide (clinically used) Reverses tumor acidosis, inhibiting invasion and metastasis. [2][15] | Cytoskeleton | Tubulin | 2-Arylbenzothiazoles | Disrupts microtubule formation, leading to mitotic arrest. [9]|
Part 2: Neurodegenerative Disease Targets: A Scaffold for CNS Disorders
Benzothiazole derivatives have shown significant promise in both the diagnosis and potential treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD). [3][16]
-
Amyloid-β (Aβ) Plaque Imaging: The benzothiazole core is central to PET imaging agents like Pittsburgh Compound B (PiB) and the FDA-approved Flutemetamol ([¹⁸F]GE-067). These molecules possess the ideal planarity and lipophilicity to cross the blood-brain barrier and bind with high affinity to Aβ plaques, allowing for in vivo visualization and diagnosis of AD. [3][5]* Multi-Target-Directed Ligands (MTDLs) for AD: Recognizing the multifactorial nature of AD, researchers are developing benzothiazoles that can hit multiple targets simultaneously. [16]Promising compounds have been shown to inhibit not only cholinesterases (AChE and BuChE) to improve synaptic neurotransmitter levels but also monoamine oxidase B (MAO-B) to reduce oxidative stress. [16]Some derivatives also show affinity for the Histamine H3 receptor (H3R) or inhibit Beta-secretase 1 (BACE-1) , an enzyme critical for Aβ peptide production. [16][17]
Target Disease Relevance Action of Benzothiazole Derivative Example Compound Amyloid-β Plaques Hallmark pathology of Alzheimer's High-affinity binding for PET imaging Flutemetamol [5] Acetylcholinesterase (AChE) Breaks down acetylcholine; target for cognitive enhancement Inhibition MTDL Benzothiazoles [16] Monoamine Oxidase B (MAO-B) Generates oxidative stress in the brain Inhibition MTDL Benzothiazoles [16] | Beta-secretase 1 (BACE-1) | Initiates production of Aβ peptides | Inhibition | Thiazoloquinazolinedione [17]|
Part 3: Antimicrobial Targets: Combating Infectious Diseases
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Benzothiazoles have demonstrated broad-spectrum activity by inhibiting essential bacterial and fungal pathways. [15][18]
-
DNA Replication and Integrity: A primary bacterial target is DNA gyrase (GyrA/GyrB) , a type II topoisomerase essential for DNA replication. Benzothiazole derivatives have been shown to effectively inhibit this enzyme, leading to bacterial cell death. [15][18]* Folate Biosynthesis: The folate pathway is an ideal antibacterial target as it is essential for bacteria but not for humans, who obtain folate from their diet. Benzothiazoles have been developed to inhibit two key enzymes in this pathway: dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) . [3][15][19]* Other Metabolic Enzymes: Other crucial enzymes targeted by benzothiazoles include dihydroorotase , involved in pyrimidine synthesis, and peptide deformylase , which is required for bacterial protein maturation. [15][20]* Quorum Sensing: More recent strategies involve disrupting bacterial communication, or quorum sensing (QS). Benzothiazoles have been shown to inhibit QS pathways, preventing biofilm formation and virulence factor expression. [21]
Caption: Bacterial folate synthesis pathway and inhibition sites for benzothiazoles.
Part 4: Key Experimental Protocols & Methodologies
The validation of therapeutic targets requires robust and reproducible experimental workflows. The following protocols are fundamental to the evaluation of benzothiazole derivatives.
Protocol 1: MTT Assay for Cellular Proliferation
This colorimetric assay is a cornerstone for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method provides a quantitative assessment of apoptosis and differentiates it from necrosis.
Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This assay establishes the potency of an antibacterial compound by challenging a standardized inoculum of bacteria with serial dilutions of the compound. The absence of visible growth (turbidity) indicates that the compound has inhibited bacterial proliferation at that concentration.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the benzothiazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The benzothiazole scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have been successfully developed to modulate an extensive range of therapeutic targets, from protein kinases in oncology to metabolic enzymes in bacteria and protein aggregates in neurodegeneration. The ongoing research continues to uncover novel mechanisms and applications, such as the disruption of quorum sensing in bacteria and the development of multi-target ligands for complex diseases like Alzheimer's.
The future of benzothiazole-based drug development will likely focus on enhancing target specificity, improving pharmacokinetic profiles, and harnessing the MTDL approach to tackle multifactorial diseases with a single chemical entity. As our understanding of disease biology deepens, the rational design of new benzothiazole derivatives, guided by structure-activity relationship studies and computational modeling, will undoubtedly continue to yield promising clinical candidates across a wide spectrum of therapeutic areas.
References
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025-10-31).
- Recent insights into antibacterial potential of benzothiazole deriv
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022-07-28).
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024-08-26).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024-03-18).
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science.
- Benzothiazole derivatives as anticancer agents - Taylor & Francis Online.
- Benzothiazole deriv
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC - NIH.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (2023-02-15).
- Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. (2024-01-11).
- (PDF)
- Benzothiazoles as potential antiviral agents - PMC - NIH. (2020-07-24).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - Frontiers. (2023-05-22).
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - MDPI.
- Benzothiazole based potent apoptosis inducers.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - NIH. (2023-05-23).
- Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - ACS Public
- Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29).
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - Semantic Scholar.
- Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 14. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
In Silico ADMET Prediction for Novel Benzothiazole Compounds: A Technical Guide
<
Foreword: Navigating the Complexities of Drug Discovery with Predictive Science
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3][4] The benzothiazole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7][8][9] However, the very structural features that impart therapeutic efficacy can also introduce ADMET liabilities. Early and accurate prediction of these properties is therefore not just advantageous, but essential for de-risking drug discovery projects, saving invaluable time and resources.[10][11]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel benzothiazole compounds. It moves beyond a mere listing of computational tools, delving into the strategic application of in silico ADMET prediction. We will explore the causality behind methodological choices, from the selection of appropriate molecular descriptors to the construction and validation of robust predictive models. Our focus is on establishing a self-validating system of protocols that instills confidence in the generated data, thereby empowering informed decision-making throughout the drug discovery pipeline.
The Benzothiazole Scaffold: A Double-Edged Sword in Medicinal Chemistry
Benzothiazole and its derivatives are aromatic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[7][9] These compounds are integral structures in many natural and synthetic bioactive molecules.[8] The versatility of the benzothiazole ring system allows for the synthesis of a vast array of analogues with significant therapeutic potential.[5][6][7] However, this structural diversity also presents a challenge in predicting their behavior within a biological system. The fused benzene and thiazole rings create a unique electronic and steric environment that can influence interactions with metabolic enzymes, transporters, and off-target proteins, leading to potential ADMET issues.
The Imperative of Early ADMET Profiling
Historically, ADMET assessment was a late-stage endeavor in drug development. This often resulted in costly failures as compounds with excellent potency and selectivity were found to have unacceptable pharmacokinetic or toxicity profiles.[4] The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach, integrating ADMET considerations from the initial stages of lead discovery and optimization.[3][11] In silico ADMET prediction has emerged as a powerful tool in this regard, offering a rapid and cost-effective means to screen large numbers of virtual or newly synthesized compounds.[10][12] By identifying potential liabilities early, medicinal chemists can prioritize synthetic efforts and guide structural modifications to enhance the drug-like properties of their lead candidates.[10]
Core Principles of In Silico ADMET Prediction: A Methodological Framework
The prediction of ADMET properties from a compound's chemical structure is primarily achieved through the development and application of Quantitative Structure-Activity Relationship (QSAR) models.[2][13][14] These models are built on the principle that the biological activity (or property) of a chemical is a function of its molecular structure. The general workflow for building and utilizing QSAR models for ADMET prediction is as follows:
Data Curation and Preparation: The Foundation of a Robust Model
The quality of a predictive model is intrinsically linked to the quality of the data used to build it. A well-curated dataset of compounds with reliable experimental ADMET data is the cornerstone of any successful in silico modeling effort. For benzothiazole compounds, it is crucial to gather data on a diverse set of analogues to ensure broad applicability of the resulting model.
Step-by-Step Protocol for Data Curation:
-
Data Acquisition: Compile ADMET data from reputable public and private databases (e.g., ChEMBL, PubChem).
-
Data Cleaning: Remove duplicates, correct structural errors, and standardize chemical representations (e.g., using SMILES or InChI).
-
Data Segregation: Divide the dataset into a training set (for model building) and a test set (for independent validation). A common split is 80% for the training set and 20% for the test set.
Molecular Descriptor Calculation: Translating Structure into Numbers
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and electronic features. The choice of descriptors is critical and should be guided by the specific ADMET endpoint being modeled.
Key Classes of Molecular Descriptors:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, molecular connectivity, fingerprints.
-
3D Descriptors: Molecular shape, surface area, volume.
Model Building: The Role of Machine Learning
Various machine learning algorithms can be employed to build QSAR models. The choice of algorithm often depends on the nature of the data and the specific ADMET endpoint.
Commonly Used Machine Learning Algorithms:
-
Multiple Linear Regression (MLR): A simple and interpretable method.
-
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
-
Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks.[15]
-
Random Forest (RF): An ensemble method that often provides high predictive accuracy.
-
Deep Neural Networks (DNN): Increasingly used for complex ADMET prediction tasks.[16]
Model Validation: Ensuring Predictive Power
A predictive model is only useful if it can accurately predict the properties of new, unseen compounds. Rigorous validation is therefore a critical step in the model development process.
Essential Validation Techniques:
-
Internal Validation (Cross-Validation): Assesses the robustness of the model using subsets of the training data.
-
External Validation: Evaluates the model's predictive performance on the independent test set.
-
Applicability Domain (AD) Definition: Defines the chemical space in which the model's predictions are reliable.
Key ADMET Endpoints for Benzothiazole Compounds: A Predictive Strategy
The following sections outline the key ADMET endpoints that should be assessed for novel benzothiazole compounds, along with the rationale for their importance and strategies for their in silico prediction.
Absorption
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Poor absorption can lead to low bioavailability and therapeutic failure.
Key Parameters to Predict:
-
Aqueous Solubility: Essential for dissolution in the gut.
-
Intestinal Permeability (Caco-2): A measure of a compound's ability to cross the intestinal epithelium.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption.[17] Predicting whether a compound is a P-gp substrate is crucial for understanding its potential for poor absorption and drug-drug interactions.[17][18]
Distribution
Once absorbed, a drug is distributed throughout the body. The extent of distribution influences its concentration at the target site and in other tissues, which can affect both efficacy and toxicity.
Key Parameters to Predict:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins.[19] Only the unbound fraction is pharmacologically active.[20] High PPB can limit the amount of free drug available to exert its effect.[20][21]
-
Blood-Brain Barrier (BBB) Permeation: For CNS-acting drugs, the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration can lead to unwanted side effects.
Metabolism
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. Metabolism can lead to the inactivation of a drug, its conversion to active or toxic metabolites, and its elimination from the body.
Key Parameters to Predict:
-
Cytochrome P450 (CYP) Inhibition/Induction: CYPs are a major family of drug-metabolizing enzymes.[22][23][24] Inhibition or induction of CYPs by a drug can lead to significant drug-drug interactions.[22][23] Computational models can predict the potential of a compound to inhibit key CYP isoforms such as CYP1A2, 2C9, 2D6, and 3A4.[22][25]
-
Site of Metabolism (SOM): Identifying the most likely sites on a molecule where metabolism will occur can guide chemical modifications to improve metabolic stability.
Excretion
Excretion is the removal of a drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile).
Key Parameters to Predict:
-
Renal Clearance: The rate at which a drug is cleared from the body by the kidneys.
Toxicity
Toxicity is a major cause of drug attrition.[4] Early identification of potential toxicities is critical for patient safety and successful drug development.
Key Parameters to Predict:
-
Hepatotoxicity (DILI): Drug-induced liver injury is a serious adverse effect.[26][27] In silico models can help to flag compounds with a higher risk of causing liver damage.[26][28][29]
-
Cardiotoxicity (hERG Blockade): Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia.[15][30][31][32][33] Therefore, predicting hERG liability is a critical safety assessment in early drug discovery.[15][30][32]
-
Genotoxicity/Mutagenicity: The potential of a compound to damage DNA, which can lead to cancer.
-
Carcinogenicity: The potential of a compound to cause cancer.[34][35][36][37]
Practical Application: A Step-by-Step In Silico ADMET Workflow for a Novel Benzothiazole Series
This section provides a detailed, step-by-step workflow for the in silico ADMET prediction of a novel series of benzothiazole compounds.
Step 1: Compound Library Preparation
-
Draw the chemical structures of the benzothiazole analogues using a chemical drawing software (e.g., ChemDraw).
-
Convert the structures to a machine-readable format (e.g., SMILES).
Step 2: Selection of In Silico Tools
-
Utilize a combination of commercially available software (e.g., ADMET Predictor™, StarDrop™) and publicly accessible web servers (e.g., pkCSM, SwissADME, ADMETlab 2.0).[12][13][38][39][40][41][42]
Step 3: Prediction of Physicochemical Properties
-
Calculate key physicochemical properties such as logP, logD, aqueous solubility, and pKa. These properties are fundamental to understanding a compound's ADMET profile.
Step 4: ADME Prediction
-
Absorption: Predict Caco-2 permeability and P-gp substrate/inhibitor potential.
-
Distribution: Predict plasma protein binding and BBB penetration.
-
Metabolism: Predict inhibition of major CYP isoforms (1A2, 2C9, 2D6, 3A4) and identify potential sites of metabolism.
Step 5: Toxicity Prediction
-
Cardiotoxicity: Predict hERG channel blockade.
-
Hepatotoxicity: Predict the risk of drug-induced liver injury.
-
Genotoxicity: Predict mutagenicity (e.g., Ames test).
-
Carcinogenicity: Predict carcinogenic potential.
Step 6: Data Analysis and Visualization
-
Summarize the predicted ADMET properties in a structured table for easy comparison across the series of compounds.
-
Use visualization tools to analyze structure-activity relationships (SAR) and structure-property relationships (SPR).
Data Presentation and Visualization
Table 1: Predicted ADMET Properties for a Hypothetical Series of Benzothiazole Compounds
| Compound ID | logP | Solubility (logS) | Caco-2 (logPapp) | P-gp Substrate | PPB (%) | BBB Permeant | hERG Blocker | DILI Risk | Ames Mutant |
| BTZ-001 | 2.5 | -3.1 | -5.2 | No | 85 | Yes | Low | Low | No |
| BTZ-002 | 3.8 | -4.5 | -4.8 | Yes | 98 | No | High | Medium | No |
| BTZ-003 | 1.9 | -2.5 | -5.8 | No | 70 | Yes | Low | Low | Yes |
Diagrams
Caption: In Silico ADMET Prediction Workflow.
Caption: Decision-Making Based on In Silico Predictions.
Conclusion: Towards a More Predictive and Efficient Drug Discovery Process
In silico ADMET prediction is an indispensable tool in modern drug discovery. For researchers working with the promising but complex benzothiazole scaffold, a strategic and well-validated computational approach is essential for navigating the multifaceted challenges of ADMET optimization. By integrating the principles and methodologies outlined in this guide, scientists can enhance their ability to identify and advance benzothiazole candidates with a higher probability of clinical success. This not only accelerates the drug development timeline but also contributes to the ultimate goal of delivering safer and more effective medicines to patients.
References
- Aronov, A. M. (2005). Predictive in silico modeling for hERG channel blockers. Drug Discovery Today, 10(2), 149-155. URL: [Link]
- Kaur, R., et al. (2017). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 659-676. URL: [Link]
- Chen, M., et al. (2013). In silico models for the prediction of dose-dependent human hepatotoxicity. Journal of Chemical Information and Modeling, 53(7), 1797-1806. URL: [Link]
- Garg, P., et al. (2018). In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models. Molecular Pharmaceutics, 15(4), 1547-1559. URL: [Link]
- Li, A. P. (2021). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Pharmaceuticals, 14(8), 754. URL: [Link]
- Park, H., et al. (2020). Computational prediction of cytochrome P450 inhibition and induction. Drug Metabolism and Pharmacokinetics, 35(1), 30-44. URL: [Link]
- Wang, S., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Journal of Applied Toxicology, 43(10), 1462-1475. URL: [Link]
- The Scientist. (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist. URL: [Link]
- Kim, J., & Nam, H. (2021). In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. Toxicology and Applied Pharmacology, 428, 115682. URL: [Link]
- Ekins, S., et al. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzymes. Current Drug Metabolism, 7(6), 639-656. URL: [Link]
- Kamal, A., et al. (2021). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 14(11), 1100. URL: [Link]
- Aronov, A. M. (2005). Predictive in silico modeling for hERG channel blockers. Drug Discovery Today, 10(2), 149-155. URL: [Link]
- Sharma, P., et al. (2017). Medicinal significance of benzothiazole scaffold: An insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 659-676. URL: [Link]
- Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies, 4(3), 141-149. URL: [Link]
- Kumar, S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(6), 614-633. URL: [Link]
- Chall, S. (2023). ADMET: An Essential Component in Drug Discovery and Development. Medium. URL: [Link]
- Leong, M. K., et al. (2020). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. International Journal of Molecular Sciences, 21(18), 6682. URL: [Link]
- Gola, J. M., et al. (2006). ADMET property prediction: The state of the art and current challenges. QSAR & Combinatorial Science, 25(12), 1172-1180. URL: [Link]
- Kirchmair, J., et al. (2019). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science, 9(1), e1387. URL: [Link]
- IONTOX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. IONTOX. URL: [Link]
- Li, Y., et al. (2015). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 4(6), 1534-1544. URL: [Link]
- Li, Y., et al. (2015). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 4(6), 1534-1544. URL: [Link]
- Ekins, S., et al. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Current Drug Metabolism, 7(6), 639-656. URL: [Link]
- AlthoTas. (n.d.).
- Kamal, A., et al. (2017). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 659-676. URL: [Link]
- Chen, M., et al. (2013). In Silico Prediction of Hepatotoxicity. Current Computer-Aided Drug Design, 9(2), 223-231. URL: [Link]
- Wang, N., et al. (2020). An In Silico Model for Predicting Drug-Induced Hepatotoxicity.
- Obata, K., et al. (2021). Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. Journal of Medicinal Chemistry, 64(13), 9033-9045. URL: [Link]
- Bitesize Bio. (2022). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. URL: [Link]
- Studzińska-Sroka, E., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Molecules, 26(11), 3290. URL: [Link]
- Lagunin, A., et al. (2022). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. International Journal of Molecular Sciences, 23(18), 10521. URL: [Link]
- Sygnature Discovery. (n.d.). ADMET Prediction Software.
- IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX. URL: [Link]
- Do, N.-T., et al. (2020). Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates. Journal of Chemical Information and Modeling, 60(9), 4447-4457. URL: [Link]
- PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. URL: [Link]
- Liu, R., et al. (2024).
- Liu, R., et al. (2020). A novel strategy for prediction of human plasma protein binding using machine learning techniques.
- Katoh, M., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(6), 2549-2558. URL: [Link]
- Deep Origin. (n.d.). ADMET Predictions. Deep Origin. URL: [Link]
- Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 12, 735438. URL: [Link]
- Montanari, F., & Ekins, S. (2007). In Silico Prediction of Human Plasma Protein Binding Using Hologram QSAR. Letters in Drug Design & Discovery, 4(7), 502-509. URL: [Link]
- Manganelli, S., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 30, 100318. URL: [Link]
- Khan, M. T. H. (2018). Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. Current Drug Discovery Technologies, 15(1), 2-13. URL: [Link]
- Tice, R. R., et al. (2021). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. Computational Toxicology, 19, 100171. URL: [Link]
- Tice, R. R., et al. (2023). In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. Frontiers in Toxicology, 5, 1269385. URL: [Link]
- ADMETlab 2.0. (n.d.). ADMETlab 2.0. URL: [Link]
- Filimonov, D. A., et al. (2022). In Silico Prediction of Toxicological and Pharmacokinetic Characteristics of Medicinal Compounds. Pharmaceutical Chemistry Journal, 56(1), 1-13. URL: [Link]
- Cronin, M. T. D. (2002). In silico prediction of drug toxicity. Current Opinion in Drug Discovery & Development, 5(3), 388-395. URL: [Link]
- Simulations Plus. (n.d.). ADMET Predictor™.
- Optibrium. (2022). How to build a better QSAR model. YouTube. URL: [Link]
Sources
- 1. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. medium.com [medium.com]
- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 5. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. optibrium.com [optibrium.com]
- 14. benthamscience.com [benthamscience.com]
- 15. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-glycoprotein substrate prediction | AlthoTas [althotas.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]
- 22. Computational prediction of cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. benthamscience.com [benthamscience.com]
- 25. Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450 [mdpi.com]
- 26. In silico models for the prediction of dose-dependent human hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 27. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Silico Prediction of Hepatotoxicity: Ingenta Connect [ingentaconnect.com]
- 29. An In Silico Model for Predicting Drug-Induced Hepatotoxicity [ouci.dntb.gov.ua]
- 30. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 33. academic.oup.com [academic.oup.com]
- 34. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]
- 36. researchgate.net [researchgate.net]
- 37. In silico prediction of drug toxicity | Semantic Scholar [semanticscholar.org]
- 38. sygnaturediscovery.com [sygnaturediscovery.com]
- 39. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 40. ADMETlab 2.0 [admetmesh.scbdd.com]
- 41. simulations-plus.com [simulations-plus.com]
- 42. youtube.com [youtube.com]
Methodological & Application
laboratory synthesis protocol for 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
An Application Note and Laboratory Protocol for the Synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound, a key heterocyclic scaffold prevalent in medicinal chemistry. The synthesis is based on the well-established oxidative cyclization of an arylthiourea intermediate, generated in situ from 4-chloro-2-methylaniline. This guide explains the causality behind the procedural choices, offers a detailed step-by-step methodology, and includes necessary safety precautions and characterization guidelines. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final compound.
Introduction and Scientific Background
The 2-aminobenzothiazole moiety is recognized as a "privileged structure" in drug discovery, forming the core of compounds with a wide array of biological activities, including antitumor, antimicrobial, and anticonvulsant properties.[1] The specific substitution pattern of this compound makes it a valuable intermediate for developing novel therapeutic agents.
The synthesis described herein follows the classical and robust Hugershoff reaction pathway. This method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen like bromine, in an acidic medium.[2][3] The reaction proceeds via two key stages:
-
Formation of an Arylthiourea Intermediate: The starting aniline, 4-chloro-2-methylaniline, reacts with thiocyanate ions to form N-(4-chloro-2-methylphenyl)thiourea.
-
Electrophilic Oxidative Cyclization: Bromine acts as an electrophile, facilitating an intramolecular cyclization by attacking the sulfur atom of the thiourea. This is followed by the formation of the thiazole ring through attack of the sulfur onto the aromatic ring, ortho to the amino group, and subsequent aromatization to yield the final 2-aminobenzothiazole product.
This one-pot approach is efficient and widely applicable for creating a diverse range of 2-aminobenzothiazole derivatives.[4]
Reaction Scheme and Mechanism
The overall synthesis can be depicted as follows:
Caption: Overall reaction scheme for the synthesis.
The mechanism involves the formation of an arylthiourea intermediate which then undergoes bromine-mediated oxidative cyclization to form the benzothiazole ring.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity | Supplier |
| 4-chloro-2-methylaniline | C₇H₈ClN | 141.60 | 95-69-2 | ≥98% | Sigma-Aldrich |
| Potassium Thiocyanate | KSCN | 97.18 | 333-20-0 | ≥99% | Fisher Scientific |
| Bromine | Br₂ | 159.81 | 7726-95-6 | ≥99.5% | Acros Organics |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ≥99.7% | VWR Chemicals |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97% | Merck |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute | Decon Labs |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | In-house |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer (-20°C to 100°C)
-
Ice-salt bath
-
Reflux condenser (optional, for safety)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Fume hood
Detailed Synthesis Protocol
This protocol is designed for a 0.1 mole scale synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 14.16 g (0.1 mole) of 4-chloro-2-methylaniline and 38.87 g (0.4 mole) of potassium thiocyanate in 150 mL of glacial acetic acid.[3]
-
Causality Note: Using an excess of potassium thiocyanate ensures the complete conversion of the aniline to its thiourea derivative, driving the reaction forward. Glacial acetic acid serves as a solvent that is stable to the oxidizing conditions.
-
-
Cooling: Place the flask in an ice-salt bath and stir the mixture until the temperature drops to below 10°C.
-
Bromine Solution Preparation: In a separate beaker, carefully prepare a solution of 16.0 g (5.1 mL, 0.1 mole) of bromine in 100 mL of glacial acetic acid. This step must be performed in a well-ventilated fume hood.
-
Causality Note: Dissolving the bromine before addition allows for better control over the rate of addition and heat generation.
-
-
Bromine Addition: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred aniline mixture over a period of 60-90 minutes.[3] It is critical to maintain the internal reaction temperature below 10°C throughout the addition.
-
Causality Note: The oxidative cyclization is highly exothermic. Slow, controlled addition at low temperatures prevents undesirable side reactions, such as bromination of the aromatic ring, and ensures the selective formation of the desired product.
-
-
Reaction Completion: After the complete addition of bromine, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 10 hours to ensure the reaction goes to completion.[3]
-
Product Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 500 mL of crushed ice and water with vigorous stirring. A precipitate may form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8 (check with pH paper). This will cause the product to precipitate as a solid.
-
Causality Note: The product is an amine and exists as its salt in the acidic reaction medium. Neutralization deprotonates the amine, rendering it insoluble in water and allowing for its isolation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual acetic acid.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Then, add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol-water solution, and dry under vacuum to a constant weight.[5]
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point (MP): Compare the observed melting point with the literature value.
-
Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.
-
Spectroscopy:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure, including the number and environment of protons and carbons.
-
FT-IR: To identify key functional groups (e.g., N-H stretches of the amine, C=N of the thiazole ring, aromatic C-H).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Safety and Handling Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care in a fume hood. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Glacial Acetic Acid: Is corrosive and can cause skin and eye burns.
-
4-chloro-2-methylaniline: Is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- Clark, R. D., & Pridgen, H. S. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
- ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-reaction-mechanism-for-synthesis-of-2-aminobenzothiazoles_fig1_320390883]
- Jain, S. K., et al. (2012). A review on: recent advancement in the chemistry and pharmacological potential of benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-641. [URL: https://www.rjpbcs.com/pdf/2012_3(1)/.pdf]
- Allen, C. F. H., & VanAllan, J. (1946). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 26, 9. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0076]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [URL: https://scholarsresearchlibrary.com/dpl-vol2-iss1/dpl-2010-2-1-347-359.pdf]
- Bavetsias, V., & Crumpler, S. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 14(7), 2495-2507. [URL: https://www.mdpi.com/1420-3049/14/7/2495]
- Li, P., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13268-13276. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c01594]
- Patel, H. S., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. World Journal of Pharmaceutical Research, 11(15), 1184-1192. [URL: https://wjpr.net/abstract_file/17399]
- Al-Joboury, H. H. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(1), 84-90. [URL: https://www.iasj.net/iasj/article/48281]
- Patel, D. R., et al. (2015). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. International Journal of ChemTech Research, 8(4), 1845-1850. [URL: https://www.researchgate.
- Kamal, A., et al. (2011). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(17), 5064-5068. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1100912X]
- Kumar, D., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 415-419. [URL: https://pubmed.ncbi.nlm.nih.gov/21129994/]
- Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives as new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1348. [URL: https://dial.uclouvain.be/pr/boreal/object/boreal:141838]
- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-116. [URL: https://www.researchgate.
- Schering Aktiengesellschaft. (1980). Process for the preparation of 4-methyl-2-amino-benzothiazole. European Patent No. EP0013007A1. [URL: https://patents.google.
Sources
Application Notes & Protocols: The Strategic Use of 2-Amino-4-Methylbenzothiazole in Agrochemical Synthesis
Abstract
The benzothiazole scaffold is a privileged structure in modern chemistry, conferring potent biological activity to a host of molecules. Within this class, 2-amino-4-methylbenzothiazole stands out as a pivotal industrial intermediate, particularly in the agrochemical sector.[1] Its primary and most significant application is as a direct precursor to Tricyclazole, a highly effective systemic fungicide essential for the protection of rice crops against blast disease (Piricularia oryzae).[1][2][3] This document provides an in-depth guide for researchers and chemical development professionals on the synthesis and application of 2-amino-4-methylbenzothiazole. We will elucidate the foundational synthesis of this intermediate, detail a validated protocol for its conversion to Tricyclazole, and explore its potential as a platform for discovering novel agrochemicals through derivatization of its versatile amino group.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis. 2-Amino-4-methylbenzothiazole is a stable, crystalline solid under standard conditions.
Table 1: Physicochemical Data for 2-Amino-4-Methylbenzothiazole
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-1,3-benzothiazol-2-amine | PubChem CID 15132 |
| CAS Number | 1477-42-5 | Actylis |
| Molecular Formula | C₈H₈N₂S | ResearchGate |
| Molecular Weight | 164.23 g/mol | ResearchGate |
| Appearance | White to off-white powder/crystals | NTP, 1992 |
| Melting Point | 137-139 °C | Sigma-Aldrich |
Handling & Storage: For optimal stability and to ensure its efficacy in subsequent reactions, 2-amino-4-methylbenzothiazole should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Foundational Synthesis: Preparation of the Intermediate
While 2-amino-4-methylbenzothiazole is commercially available, in-house synthesis may be required. The most common and well-documented industrial route proceeds from o-toluidine via a thiourea intermediate followed by an oxidative cyclization.
Synthetic Pathway Overview
The synthesis is a two-stage process beginning with the formation of a substituted thiourea, which is then cyclized to form the benzothiazole ring.
Caption: Synthesis of 2-Amino-4-Methylbenzothiazole from o-Toluidine.
Protocol 1: Synthesis of 2-Amino-4-Methylbenzothiazole
This protocol describes the synthesis starting from o-toluidine. The causality behind using a solvent like ethylene dichloride in Step 2 is critical: it is an inert solvent that prevents unwanted electrophilic aromatic substitution (chlorination) on the benzene ring during the oxidative cyclization step.[2]
Materials:
-
o-Toluidine
-
Ammonium thiocyanate (NH₄SCN)
-
Toluene
-
Chlorine (gas)
-
Ethylene dichloride
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Deionized water
Workflow:
Caption: Experimental workflow for the synthesis of 2-Amino-4-Methylbenzothiazole.
Step-by-Step Procedure:
-
Synthesis of (2-methylphenyl)thiourea: In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine and a molar equivalent of ammonium thiocyanate in toluene. Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of o-toluidine. Cool the reaction mixture and isolate the precipitated (2-methylphenyl)thiourea by filtration.[2]
-
Cyclization to 2-Amino-4-methylbenzothiazole Hydrochloride: Suspend the dried (2-methylphenyl)thiourea in ethylene dichloride in a suitable reactor.[2] While stirring vigorously, bubble chlorine gas through the suspension. The reaction is exothermic and will produce hydrogen chloride gas. Continue the addition of chlorine until the reaction is complete (monitored by TLC). The product will precipitate as its hydrochloride salt.
-
Isolation and Neutralization: Filter the suspension to collect the crude 2-amino-4-methylbenzothiazole hydrochloride. Wash the solid with a small amount of cold ethylene dichloride. Suspend the hydrochloride salt in water and, while stirring, add a sodium hydroxide solution dropwise until the pH is basic (pH > 8). The free base will precipitate out of the solution.
-
Final Purification: Filter the precipitated solid, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum to yield pure 2-amino-4-methylbenzothiazole.
Self-Validation:
-
Expected Yield: Yields for this process are typically high.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques. The IR spectrum should show characteristic N-H stretching bands for the amino group. ¹H-NMR and Mass Spectrometry data should be consistent with the structure of 2-amino-4-methylbenzothiazole.[2]
Core Application: Synthesis of Fungicide Tricyclazole
The primary industrial value of 2-amino-4-methylbenzothiazole is its role as the key precursor for Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole). The synthesis involves the formation of a hydrazino intermediate, followed by cyclization with formic acid to build the triazole ring.
Synthetic Pathway Overview
This transformation is efficiently performed as a one-pot, two-step reaction.
Caption: Synthesis of Tricyclazole from 2-Amino-4-Methylbenzothiazole.
Protocol 2: One-Pot Synthesis of Tricyclazole
This protocol is adapted from established industrial processes and provides a direct route to the target fungicide.[4][5][6][7] The choice of a high-boiling solvent like ethylene glycol is crucial for achieving the necessary reaction temperature for the initial substitution.[4][6][7]
Materials:
-
2-Amino-4-methylbenzothiazole (AMBT)
-
Hydrazine hydrate (80-85%)
-
Hydrochloric acid (concentrated)
-
Ethylene glycol
-
Formic acid (85-90%)
-
Xylene (for azeotropic distillation)
-
Deionized water
Step-by-Step Procedure:
-
Formation of Hydrazino Intermediate: Charge a reactor with ethylene glycol and 2-amino-4-methylbenzothiazole. Add concentrated hydrochloric acid followed by the portion-wise addition of hydrazine hydrate.[5][6] Heat the reaction mixture under a nitrogen atmosphere to 115-135 °C and maintain for 3-4 hours.[5][6][7] The reaction should be monitored (e.g., by GC or TLC) for the complete consumption of the starting material.[6]
-
Cyclization: Cool the reaction mixture slightly. Add an excess of formic acid directly to the reactor.[5] Heat the mixture to reflux and maintain for several hours until the formation of Tricyclazole is complete.
-
Workup and Isolation: After the reaction is complete, configure the apparatus for distillation. Add xylene to the reaction mixture to facilitate the azeotropic removal of water and excess formic acid.[8] Distill off the azeotrope.
-
Crystallization and Purification: Once the excess formic acid is removed, the remaining mixture is a concentrated solution or slurry of Tricyclazole in the reaction solvent. Cool the mixture to induce crystallization.[5] The product can be isolated by filtration. For further purification and removal of inorganic impurities, the crude product can be slurried in hot water, filtered, and dried.
Self-Validation:
-
Expected Purity: This process consistently produces Tricyclazole in high purity suitable for agricultural applications.[4]
-
Characterization: The final product should be characterized by melting point analysis and compared to the literature value. Spectroscopic analysis (¹H-NMR, IR) should confirm the formation of the triazole ring and the absence of the hydrazino intermediate.
Exploratory Synthesis: A Platform for Novel Agrochemicals
The exocyclic amino group of 2-amino-4-methylbenzothiazole is a chemically versatile handle for creating new molecular entities. By reacting this group, libraries of derivatives can be synthesized and screened for novel herbicidal, fungicidal, or insecticidal properties. A primary example of such a derivatization is the formation of Schiff bases (imines).
General Reaction: Schiff Base Formation
Caption: General scheme for Schiff base synthesis from 2-Amino-4-Methylbenzothiazole.
Protocol 3: General Procedure for Schiff Base Synthesis
This protocol provides a robust and general method for synthesizing Schiff base derivatives for biological screening. The acid catalyst is essential for protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.
Materials:
-
2-Amino-4-methylbenzothiazole
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dihydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve one molar equivalent of 2-amino-4-methylbenzothiazole and one molar equivalent of the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. This typically takes a few hours.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove any unreacted aldehyde, and dry. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed if higher purity is required.
Self-Validation:
-
Characterization: The formation of the imine (C=N) bond can be unequivocally confirmed by spectroscopic methods.
-
FTIR: Look for the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic C=N stretching band.
-
¹H-NMR: The two protons of the -NH₂ group will be replaced by a single proton signal for the imine proton (-N=CH-).
-
Conclusion
2-Amino-4-methylbenzothiazole is a cornerstone intermediate in the agrochemical industry, with its value firmly established through the commercial success of the fungicide Tricyclazole. The synthetic protocols detailed herein provide reliable and validated pathways for both the preparation of the intermediate itself and its conversion to this vital crop protection agent. Furthermore, the inherent reactivity of its amino group presents a fertile ground for discovery chemistry. By employing straightforward derivatization reactions, such as the Schiff base formation described, research and development professionals can readily generate novel compound libraries, paving the way for the next generation of agrochemicals.
References
- Synthesis of tricyclazole. (EP0213814A2).
- Industrial process for preparing environmentally safe tricyclazole. (WO2004060897A1).
- Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Synthesis and Characterization of 2-Amino-4- methylbenzothiazole as an Origin Intermediate for a Useful Fungicide Production. Semantic Scholar. [Link]
- Synthesis of new compounds related to the commercial fungicide tricyclazole.
- Synthesis and Characterization of 2-Amino-4-methylbenzothiazole as an Origin Intermediate for a Useful Fungicide Production. CIVILICA. [Link]
- INDUSTRIAL PROCESS FOR THE PREPARATION OF TRICYCLAZOLE WITHOUT DANGER TO THE ENVIRONMENT. (EP1618115A4).
- Process for the Preparation of Tricyclazole. (GB2027700A).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Characterization of 2-Amino-4- methylbenzothiazole as an Origin Intermediate for a Useful Fungicide Production | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Characterization of 2-Amino-4-methylbenzothiazole as an Origin Intermediate for a Useful Fungicide Production [en.civilica.com]
- 4. EP0213814A2 - Synthesis of tricyclazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2004060897A1 - Industrial process for preparing environmentally safe tricyclazole - Google Patents [patents.google.com]
- 7. EP1618115A4 - INDUSTRIAL PROCESS FOR THE PREPARATION OF TRICYCLAZOLE WITHOUT DANGER TO THE ENVIRONMENT - Google Patents [patents.google.com]
- 8. GB2027700A - Process for the Preparation of Tricyclazole - Google Patents [patents.google.com]
Topic: Applications of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] This diverse biological profile has established benzothiazoles as a cornerstone for the development of novel therapeutic agents.[1][5]
Within this important class of compounds, 6-Chloro-4-methyl-1,3-benzothiazol-2-amine serves as a crucial starting material and a core structural motif for generating extensive libraries of bioactive molecules. The presence of the chloro group at the 6-position and the methyl group at the 4-position significantly influences the molecule's electronic properties and steric profile, often enhancing its interaction with biological targets. This guide provides an in-depth exploration of the synthesis, therapeutic applications, and experimental protocols related to derivatives of this compound, offering valuable insights for researchers in drug discovery and development.
Part 1: Synthesis of Benzothiazole Derivatives
The foundational step in exploring the medicinal potential of this scaffold is its synthesis. The most common and efficient method for preparing 2-aminobenzothiazoles is through the oxidative cyclization of substituted anilines.
Protocol 1: General Synthesis of Substituted 2-Aminobenzothiazoles
This protocol describes the synthesis of the 2-aminobenzothiazole core from a corresponding aniline precursor, a method widely adapted in the literature.[5][6]
Principle: The synthesis involves the reaction of a substituted aniline with potassium thiocyanate in glacial acetic acid to form a thiourea intermediate. This intermediate is then cyclized in the presence of bromine, which acts as an oxidizing agent, to yield the final 2-aminobenzothiazole product.
Materials:
-
Substituted aniline (e.g., 4-chloro-2-methylaniline for the title compound)
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol for recrystallization
Procedure:
-
Thiocyanate Formation: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.
-
Bromination and Cyclization: Cool the mixture in an ice bath to below 10°C. While maintaining the temperature, add a solution of bromine (0.1 mole) dissolved in 100 mL of glacial acetic acid dropwise with continuous stirring.
-
Reaction Completion: After the complete addition of bromine, continue stirring the reaction mixture for an additional 10-12 hours at room temperature.
-
Isolation: Pour the reaction mixture into a beaker of warm water. Neutralize the solution carefully with 10% NaOH solution until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash thoroughly with distilled water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-aminobenzothiazole derivative.
Workflow for Synthesis and Derivatization
The 2-amino group of the benzothiazole core is a versatile handle for further chemical modifications, allowing for the creation of diverse compound libraries.
Caption: General workflow for synthesis and derivatization.
Part 2: Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting potent activity against a range of human cancer cell lines.
Mechanism of Action: Targeting Key Signaling Pathways
Research indicates that these compounds often exert their anticancer effects by inhibiting critical protein kinases involved in tumor growth and proliferation.[7]
-
EGFR Tyrosine Kinase Inhibition: One of the primary mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] Overactivation of the EGFR pathway is a hallmark of many cancers, including colon and lung cancer. By blocking this pathway, the benzothiazole derivatives can halt tumor cell proliferation and survival.
-
Inhibition of AKT and ERK Pathways: Certain derivatives have been shown to inhibit both the AKT and ERK signaling pathways.[8] These pathways are crucial for cell cycle progression, apoptosis, and migration. Their simultaneous inhibition can lead to cell cycle arrest and induce programmed cell death (apoptosis) in cancer cells.
Caption: Inhibition of the EGFR signaling pathway.
Summary of Anticancer Activity
The following table summarizes the reported activity of representative benzothiazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| BT-Series | Thiazolylidene-benzothiazole | HCT-116 (Colon) | Log GI₅₀: -7.20 to -4.80 | [7] |
| B7 | N-(4-nitrobenzyl) derivative | A549 (Lung) | Potent inhibition | [8] |
| B7 | N-(4-nitrobenzyl) derivative | A431 (Skin) | Potent inhibition | [8] |
| 51 | Dichlorophenyl derivative | HOP-92 (Lung) | GI₅₀ = 71.8 nM | [9] |
| 55 | Indole semicarbazide | HT-29 (Colon) | IC₅₀ = 0.024 µM | [9][10] |
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) values by plotting a dose-response curve.
Part 3: Antimicrobial Applications
The benzothiazole scaffold is a fertile source of novel antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria and fungi.[11][12][13]
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antibacterial activity of these compounds often stems from the inhibition of essential bacterial enzymes that are absent in humans, making them selective targets.
-
DNA Gyrase Inhibition: Some benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[11]
-
MurB Inhibition: Another target is uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[11] Inhibition of MurB weakens the cell wall, leading to bacterial lysis.
Summary of Antimicrobial Activity
| Compound Class | Target Organism | Activity (MIC) | Key Structural Feature | Reference |
| Benzothiazole-azo dyes | Salmonella typhimurium | 25–50 µg/mL | 6-Chloro substituent | [11] |
| Thiazolidinone derivatives | Pseudomonas aeruginosa | 0.06 mg/mL | 6-Chloro substituent | [13] |
| 2-Amino derivatives | Candida albicans | 4–8 µg/mL | 6-Chloro substituent | [12] |
| 2-Amino derivatives | Candida tropicalis | 4–8 µg/mL | 6-Chloro substituent | [12] |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The microbroth dilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin or p-iodonitrotetrazolium violet (INT) as a growth indicator (optional)
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound solution (at the highest concentration) to the first well of each row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Prepare an inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. If using a colorimetric indicator, the MIC is the lowest concentration that prevents a color change.
Caption: Workflow for MIC determination via microbroth dilution.
Part 4: Anti-inflammatory Applications
The structural features of benzothiazoles also lend themselves to the development of potent anti-inflammatory agents, offering an alternative to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6][14]
Mechanism of Action: COX Inhibition and Cytokine Modulation
-
Cyclooxygenase (COX) Inhibition: Similar to many NSAIDs, benzothiazole derivatives can exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[14] These enzymes are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins.
-
Cytokine Suppression: Some derivatives have also been found to decrease the activity of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), providing a dual mechanism for controlling inflammation.[8]
Caption: Inhibition of the COX pathway by benzothiazole derivatives.
Summary of In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is the standard for evaluating acute anti-inflammatory activity.
| Compound ID | Substituent at Position 5 | % Edema Inhibition (180 min) | Comparison to Diclofenac | Reference |
| Bt2 | Chloro | Comparable | Yes | [6] |
| Bt | Methoxy | Comparable | Yes | [6] |
| Bt7 | Methoxy | Comparable | Yes | [6] |
Protocol 4: Carrageenan-Induced Paw Edema Assay in Rats
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds
-
Standard drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): Vehicle control, Standard drug, and Test compound groups (at various doses).
-
Drug Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 30, 60, 120, 180 minutes).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated robust and multi-faceted activity against cancer, microbial infections, and inflammation. The structure-activity relationship (SAR) studies consistently highlight the importance of the 6-chloro substitution for enhancing biological potency across different therapeutic targets.[11][13]
Future research should focus on:
-
Lead Optimization: Fine-tuning the substituents on the benzothiazole ring and the 2-amino group to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways to fully understand the basis of their biological activity.
-
Preclinical Development: Advancing the most promising candidates through further preclinical studies, including in vivo efficacy models and toxicology assessments, to pave the way for potential clinical trials.
The versatility and proven efficacy of this scaffold ensure that it will remain an area of intense interest and innovation in medicinal chemistry for the foreseeable future.
References
- Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. PubMed Central. [Link]
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
- Recent insights into antibacterial potential of benzothiazole deriv
- Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
- Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation.
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy. [Link]
- 2-Aminobenzothiazole derivatives. UCLouvain Institutional Repository. [Link]
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]
- Benzothiazole derivatives as anticancer agents. Florence Repository. [Link]
- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Synthesis, characterization and anti-microbial activities of novel N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-. International Journal of Pharmaceutical Sciences and Research. [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]
- SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. [Link]
- Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. PubMed. [Link]
- Anti-inflammatory activity of benzothiazole derivatives.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]189617.html)
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. facm.ucl.ac.be [facm.ucl.ac.be]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-4-methyl-1,3-benzothiazol-2-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole framework is a quintessential "privileged structure" in medicinal chemistry and advanced materials science.[1][2] Its rigid bicyclic core, coupled with the versatile primary amino group at the 2-position, provides an exceptional platform for the synthesis of a diverse array of complex molecules. The inherent biological activity of this scaffold is noteworthy, with derivatives demonstrating a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3] A prominent example is Riluzole, a drug utilized in the management of amyotrophic lateral sclerosis (ALS), which features the 2-aminobenzothiazole core.
The subject of this guide, 6-Chloro-4-methyl-1,3-benzothiazol-2-amine (1) , enhances this structural utility. The specific substitution pattern—a chloro group at the 6-position and a methyl group at the 4-position—offers chemists precise control over the molecule's electronic properties and steric profile. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the acidity of the amino group, while the methyl group provides a steric handle and can modulate lipophilicity. These features make 1 an invaluable building block for generating targeted libraries of compounds in drug discovery and for creating specialized organic materials.
This document serves as a comprehensive technical guide for researchers, providing detailed, field-proven protocols for the synthesis of the title compound and its application in several key synthetic transformations. The causality behind experimental choices is explained, ensuring that the protocols are not merely recipes but self-validating systems for reproducible, high-yield synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for safe and effective synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂S | PubChem |
| Molecular Weight | 198.67 g/mol | PubChem |
| Appearance | Off-white to light brown solid | Supplier Data |
| Melting Point | Data not available; expected >150 °C | N/A |
| CAS Number | 100994-19-4 | PubChem |
Safety & Handling: this compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[4]
Protocol I: Synthesis of this compound (1)
The classical and robust method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an N-arylthiourea precursor. This protocol is adapted from a well-established procedure for a related analogue, ensuring high reliability.[5] The synthesis begins with the commercially available 4-chloro-2-methylaniline.
dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Workflow for the synthesis of the title compound.
Materials and Reagents:
-
4-Chloro-2-methylaniline
-
Sodium thiocyanate (NaSCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sulfuryl chloride (SO₂Cl₂)
-
Chlorobenzene
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Thiourea Formation:
-
In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-chloro-2-methylaniline (1.0 mol) in chlorobenzene (700 mL).
-
With vigorous stirring, add concentrated sulfuric acid (0.55 mol) dropwise over 5-10 minutes. A fine suspension of the aniline sulfate salt will form.
-
Add solid sodium thiocyanate (1.1 mol) to the suspension.
-
Heat the mixture to 100 °C using an oil bath and maintain this temperature with stirring for 3 hours. The reaction mixture will become a solution as the N-(4-chloro-2-methylphenyl)thiourea intermediate is formed.
-
-
Oxidative Cyclization and Work-up:
-
Cool the reaction mixture to 30 °C.
-
Carefully add sulfuryl chloride (1.34 mol) dropwise over approximately 15 minutes. Causality: Sulfuryl chloride is the cyclizing agent; its addition is exothermic and must be controlled to prevent the temperature from exceeding 50 °C, which could lead to side reactions.[5]
-
After the addition is complete, maintain the reaction mixture at 50 °C for 2 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.
-
Cool the mixture and filter to remove the solid residue from the chlorobenzene solvent.
-
Dissolve the solid residue in hot water (1 L). Remove any remaining chlorobenzene by steam distillation or by passing a stream of steam through the solution.
-
Filter the hot aqueous solution to remove any insoluble impurities.
-
Cool the filtrate and make it alkaline (to litmus or pH > 8) by adding concentrated ammonium hydroxide. The product, this compound, will precipitate.
-
-
Purification:
-
Filter the precipitated solid and wash it thoroughly with water (2 x 200 mL).
-
For high purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, add hot water until turbidity persists, and then allow it to cool slowly.
-
Filter the purified pale yellow crystals, wash with a small amount of cold 30% ethanol, and dry to a constant weight.
-
Expected Yield: 60-70%.
-
Application I: Synthesis of Schiff Bases (Imines)
The condensation of the primary amino group of 1 with aldehydes is a facile and high-yielding reaction to produce Schiff bases (imines). These products are versatile intermediates for the synthesis of other heterocyclic systems (e.g., thiazolidinones, azetidinones) and often exhibit potent biological activities.[6][7]
dot graph "Schiff_Base_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
General workflow for Schiff base synthesis.
Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-6-chloro-4-methyl-1,3-benzothiazol-2-amine (2)
This protocol is adapted from a procedure for the closely related 6-methyl analogue, demonstrating its general applicability.[6]
Materials and Reagents:
-
This compound (1) (1.0 equiv)
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add compound 1 (e.g., 10 mmol, 1.99 g) and absolute ethanol (25 mL).
-
Add 4-methoxybenzaldehyde (10 mmol, 1.36 g) to the solution.
-
Add 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the condensation by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.
-
-
Reaction and Work-up:
-
Fit the flask with a reflux condenser and heat the mixture to reflux on a water bath for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 chloroform:n-hexane eluent system).[7]
-
Once the reaction is complete, allow the mixture to cool. The product may begin to crystallize.
-
Distill off the solvent under reduced pressure.
-
Pour the residue into ice-cold water (50 mL) to precipitate the product completely.
-
-
Purification:
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals.
-
Expected Yield: >85%.
-
Expected Characterization Data (for a related 6-methyl analogue): [6]
-
¹H NMR (DMSO-d₆): δ 9.09 (s, 1H, –CH=N–), 8.06 (d, 2H, Ar-H), 7.84 (s, 1H, H₇-benzothiazole), 7.80 (d, 1H, H₄-benzothiazole), 7.33 (d, 1H, H₅-benzothiazole), 7.15 (d, 2H, Ar-H), 3.89 (s, 3H, Ar-OCH₃), 2.45 (s, 3H, CH₃-Benzothiazole).
-
¹³C NMR (DMSO-d₆): δ 171.19, 166.48, 164.12, 149.89, 135.22, 134.45, 132.74, 128.41, 127.84, 122.47, 122.31, 115.23, 56.14, 21.56.
Application II: Copper-Catalyzed N-Arylation
The Chan-Lam coupling reaction provides an efficient method for forming C-N bonds. Using a copper catalyst, the amino group of 1 can be arylated with a variety of arylboronic acids under relatively mild conditions. This reaction is a powerful tool for creating derivatives with extended aromatic systems, which is a common strategy in drug design.[8]
Protocol: Synthesis of N-(4-fluorophenyl)-6-chloro-4-methyl-1,3-benzothiazol-2-amine (3)
This protocol is based on a highly efficient Cu(II)-catalyzed N-arylation of 6-methyl-2-aminobenzothiazole, which demonstrates excellent functional group tolerance.[8][9]
Materials and Reagents:
-
This compound (1) (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Acetonitrile (CH₃CN)
Step-by-Step Protocol:
-
Reaction Setup:
-
In an open flask or vial, combine compound 1 (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₃PO₄ (2.0 mmol). Causality: 1,10-Phenanthroline acts as a ligand, stabilizing the copper catalyst and facilitating the catalytic cycle. K₃PO₄ is the base required for the transmetalation step.[8]
-
Add acetonitrile (2 mL) as the solvent.
-
-
Reaction and Work-up:
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours. The reaction is performed open to the air, which serves as the terminal oxidant.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
-
Expected Yield: 80-90% (based on similar substrates).[9]
-
Application III: Three-Component Synthesis of Pyrimido[2,1-b]benzothiazoles
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to form a complex product, minimizing waste and saving time. Compound 1 is an excellent substrate for the synthesis of fused pyrimido[2,1-b]benzothiazole systems via a one-pot reaction with an aldehyde and a β-ketoester.[3][10][11]
dot graph "MCR_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Workflow for the three-component cyclocondensation.
Protocol: Synthesis of Ethyl 7-chloro-9-methyl-4-phenyl-4H-pyrimido[2,1-b][4][12]benzothiazole-3-carboxylate (4)
This protocol outlines a general and efficient method for constructing the pyrimido[2,1-b]benzothiazole scaffold.
Materials and Reagents:
-
This compound (1) (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (30 mol%) (Optional, for catalyzed reaction)[13]
-
Ethanol or solvent-free conditions
Step-by-Step Protocol:
-
Reaction Setup (Solvent-Free Method): [10]
-
In a reaction vial, mix compound 1 (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Heat the mixture at 60-80 °C with stirring. Causality: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the 2-aminobenzothiazole, and subsequent intramolecular cyclization and dehydration. Heat facilitates these sequential steps without the need for a solvent.[3]
-
-
Reaction and Work-up:
-
Continue heating for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
Wash the crude product with a mixture of water and diethyl ether to remove unreacted starting materials and byproducts.
-
-
Purification:
-
The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.
-
Expected Yield: 60-80%.
-
Conclusion
This compound is a strategically substituted building block that provides a reliable entry point into a rich chemical space of medicinally relevant heterocyclic compounds. The protocols detailed herein for its synthesis and derivatization into Schiff bases, N-arylated products, and fused pyrimido[2,1-b]benzothiazole systems are robust, high-yielding, and grounded in well-established chemical principles. By understanding the causality behind each experimental step, from the choice of catalyst to the work-up procedure, researchers can confidently and efficiently utilize this versatile scaffold to advance their synthetic programs in drug discovery and materials science.
References
- AK Scientific, Inc. Safety Data Sheet for a related compound. [Link to a representative SDS for a substituted aminobenzothiazole, as specific SDS for the title compound is not publicly indexed, e.g., from Fisher Scientific or Sigma-Aldrich].
- Allen, C. F. H.; VanAllan, J. A. Benzothiazole, 2-amino-6-methyl-. Org. Synth.1947, 27, 6. DOI: 10.15227/orgsyn.027.0006.
- PubChem. 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information.
- Radhika, S.; Chandravarkar, A.; Anilkumar, G. Cu(II)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Adv.2023, 13, 18435-18442. DOI: 10.1039/D3RA02979D.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules2021, 26(15), 4439. DOI: 10.3390/molecules26154439.
- Chadegani, F.; Darviche, F.; Balalaie, S. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. International Journal of Organic Chemistry2012, 2, 31-37. DOI: 10.4236/ijoc.2012.21006.
- The reaction of 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate in the presence of nano-kaolin/Ti⁴⁺/Fe₃O₄.
- Malik, J. K., et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre2010, 2(1), 347-359.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry2016, 9, S1133-S1139. DOI: 10.1016/j.arabjc.2011.11.004.
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy2014, 3(5), 391-397.
- Scope of N-arylation with 6-methyl 2-aminobenzothiazole.
- Three-component condensation reaction of 2-aminobenzothiazole (1), and ethyl acetoacetate (3a) with substituted benzaldehyde (2b-f).
- Bhargava, P. N.; Jose, K. A. Synthesis of 2-amino-4-chloro-benzothiazole and related compounds. Journal of the Indian Chemical Society1960, 37, 314-316.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Double-Edged Sword of Benzothiazoles in Research
An Application Guide for the Safe Handling and Storage of Substituted Benzothiazoles
Substituted benzothiazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] This heterocyclic scaffold is prevalent in a wide array of pharmacologically active agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Their unique chemical reactivity and biological activity make them invaluable tools for researchers and drug development professionals.[2][5][6] However, the very properties that make these compounds biologically active also necessitate a rigorous and informed approach to their handling and storage. Many benzothiazole derivatives are classified as hazardous, with potential risks including acute toxicity, skin and eye irritation, and long-term health effects such as carcinogenicity.[7][8][9][10]
This document serves as a detailed guide for laboratory personnel. It moves beyond a simple checklist of rules to provide a framework for understanding the causality behind safe laboratory practices. By internalizing these principles, researchers can establish a self-validating system of safety that protects themselves, their colleagues, and the integrity of their experimental work.
Section 1: Hazard Identification and Foundational Risk Assessment
Before a single container is opened, a thorough risk assessment is mandatory. This process begins with understanding the specific hazards associated with the benzothiazole derivative in use. While properties vary with substitution, the core benzothiazole structure presents a common set of potential risks.
Toxicological Profile
Substituted benzothiazoles can pose significant health risks through multiple exposure routes.[8][11]
-
Acute Toxicity: Many benzothiazoles are classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[8][11][12] Ingestion can lead to severe internal injury, while inhalation may cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[8][13]
-
Irritation and Sensitization: Direct contact can cause serious eye irritation, characterized by redness and stinging.[8][13] Furthermore, some derivatives are known dermal sensitizers, capable of causing an allergic skin reaction in susceptible individuals upon contact.[9][13]
-
Organ-Specific and Long-Term Effects: Prolonged or repeated exposure may lead to damage to organs, particularly the blood and blood system.[8] Epidemiological studies have suggested potential links between exposure to certain benzothiazoles, like 2-mercaptobenzothiazole, and an increased risk of cancers in industrial settings.[7][9][10]
Physicochemical Hazards
Benzothiazoles are generally stable at ambient temperatures.[13] However, their reactivity profile demands caution:
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can trigger vigorous or hazardous reactions.[13][14]
-
Thermal Decomposition: Heating to decomposition releases hazardous fumes, including toxic oxides of carbon, nitrogen, and sulfur (COx, NOx, SOx).[8][13] Therefore, exposure to heat, open flames, and other ignition sources must be strictly avoided.[13]
GHS Hazard Summary for Benzothiazole (Parent Compound)
The following table summarizes the common GHS classifications for the parent compound, benzothiazole. Note: The specific hazards of derivatives may vary and the Safety Data Sheet (SDS) for each specific compound must be consulted.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | токсичность | Danger | H301: Toxic if swallowed[11] |
| Acute Toxicity, Dermal | токсичность | Danger | H311: Toxic in contact with skin[11] |
| Acute Toxicity, Inhalation | восклицательный знак | Warning | H332: Harmful if inhaled[8][11] |
| Serious Eye Irritation | восклицательный знак | Warning | H319: Causes serious eye irritation[8][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | опасность для здоровья | Warning | H373: May cause damage to organs through prolonged or repeated exposure[8] |
Section 2: The Hierarchy of Controls: Engineering, Administrative, and Personal Protection
A multi-layered approach is essential for mitigating the risks identified above. The most effective safety strategies prioritize engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
Engineering Controls: The First Line of Defense
The primary engineering control for handling substituted benzothiazoles is a properly functioning and certified chemical fume hood.[15][16]
-
Causality: A fume hood contains vapors and aerosols, preventing their inhalation and minimizing contamination of the general laboratory environment. All operations that may generate dust (e.g., weighing solids) or vapors (e.g., preparing solutions, running reactions) must be performed inside a fume hood.[17]
Administrative Controls: Standardizing Safety
-
Training: All personnel must be trained on the specific hazards of the benzothiazoles they handle and the procedures outlined in this guide and the compound's SDS.[13]
-
Designated Areas: Clearly designate specific areas within the lab for working with and storing benzothiazoles.
-
Hygiene: Do not eat, drink, or smoke in areas where these chemicals are handled.[11][12] Wash hands thoroughly after handling, even if gloves were worn.[8][14]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for robust engineering controls but is mandatory for all handling procedures.[15][18]
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | Chemical safety goggles (conforming to EN 166 or NIOSH standards) or a face shield.[11][16] | Protects against splashes and aerosols that can cause serious eye irritation.[8][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[13][16] | Prevents dermal contact, a primary route of toxic exposure.[8][11] Gloves must be inspected before use and changed immediately if contaminated.[19] |
| Skin/Body Protection | A lab coat (preferably chemical-resistant), long-sleeved clothing, and closed-toe shoes.[13][16] | Minimizes the risk of accidental skin exposure from spills or splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[11] |
| Respiratory Protection | Typically not required if work is conducted within a certified fume hood.[13] | If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is necessary.[13] |
Section 3: Chemical Stability and Long-Term Storage Protocols
Proper storage is critical for maintaining the chemical integrity of substituted benzothiazoles and ensuring laboratory safety.
Core Storage Principles
-
Container: Store in a tightly closed, properly labeled container to prevent leakage and evaporation.[11][14]
-
Location: Keep in a dry, cool, and well-ventilated place.[11][12] A dedicated, locked cabinet is recommended to restrict access to authorized personnel only.[11]
-
Environment: Protect from direct sunlight and heat sources.[13]
Incompatibility Management
Store substituted benzothiazoles segregated from incompatible materials to prevent hazardous reactions.[14]
-
Primary Incompatibilities: Strong acids, strong bases, and strong oxidizing agents.[13][14]
-
Causality: Contact with these substances can lead to chemical degradation of the benzothiazole, potentially generating gas, heat, or other hazardous byproducts.
| Parameter | Guideline | Rationale |
| Temperature | Ambient room temperature, unless SDS specifies otherwise. | Benzothiazoles are generally stable at ambient temperatures.[13] Avoid excessive heat to prevent decomposition.[13] |
| Atmosphere | Tightly sealed container. | Prevents contamination and release of vapors into the storage area. |
| Light | Store in opaque containers or in a dark cabinet. | Protects from potential photolytic degradation, although many benzothiazoles are stable.[7] |
| Segregation | Store away from strong acids, bases, and oxidizers.[14] | Prevents accidental contact and potentially violent chemical reactions.[13] |
Section 4: Standard Operating Protocols (SOPs)
The following protocols provide step-by-step guidance for common laboratory manipulations. These should be adapted as necessary based on the specific compound and experimental context, following a thorough risk assessment.
SOP 1: Weighing and Aliquoting a Solid Substituted Benzothiazole
Caption: Decision tree for responding to a chemical spill.
-
Small Spill (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container. [11] 4. Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is volatile or dusty, close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Section 6: Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Principle of Disposal: The primary recommended method for the disposal of substituted benzothiazoles and associated contaminated waste is incineration by a licensed hazardous waste disposal facility. [15]Do not discharge into drains or the environment. [11]* Waste Collection:
-
Collect all waste (unwanted compound, contaminated PPE, absorbent materials, empty containers) in a designated, properly labeled, and sealed container. [15] 2. The container must be clearly marked as "Hazardous Waste" and specify the full chemical names of the contents. [15]* Institutional Guidelines: Always consult with your institution's EHS department for specific disposal protocols. [15]They can provide guidance on proper waste segregation and pickup procedures.
-
Conclusion
Substituted benzothiazoles are powerful research tools, but they command respect. A proactive safety culture, grounded in a deep understanding of the hazards and the rationale behind safety protocols, is the most effective way to manage the risks associated with these compounds. By integrating the principles of risk assessment, hierarchy of controls, and emergency preparedness into every experimental workflow, researchers can ensure a safe and productive laboratory environment. Always prioritize safety: read the SDS, use the proper controls, and when in doubt, ask.
References
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018).
- Navigating the Safe Disposal of Benzothiazole Hydrochloride: A Procedural Guide. (2025). Benchchem.
- Benzothiazole Product Safety Assessment. LANXESS.
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019).
- SAFETY DATA SHEET Benzothiazole. (2019). Synerzine.
- Benzothiazole SDS, 95-16-9 Safety D
- Safety data sheet Benzothiazole. (2023). CPAchem.
- Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. (2011).
- BENZOTHIAZOLE Safety D
- Personal protective equipment for handling 7-Chloro-1H-benzo[d]t[7][13][15]riazole. (2025). Benchchem.
- Benzothiazole. Wikipedia.
- Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. (2011). PubMed.
- SAFETY DATA SHEET Benzothiazole. (2025). Sigma-Aldrich.
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019).
- Synthesis and various biological activities of benzothiazole derivative: A review. (2023).
- SAFETY DATA SHEET Benzothiazole. (2014). Fisher Scientific.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. (2011). Journal of Research in Chemistry.
- Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC.
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. researchgate.net [researchgate.net]
- 6. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synerzine.com [synerzine.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. lanxess.com [lanxess.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. pppmag.com [pppmag.com]
- 19. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Application Notes & Protocols: A Comprehensive Spectroscopic Guide to 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
Introduction: The Analytical Imperative for Novel Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2][3] The specific derivative, 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, represents a compound of significant interest for further functionalization and drug discovery programs. Its substituents—a chloro group at position 6, a methyl group at position 4, and an amine at position 2—collectively modulate its electronic properties, solubility, and potential for biological interactions.
Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in the drug development pipeline. Spectroscopic analysis provides the empirical data necessary to achieve this, moving a compound from a theoretical structure to a verified chemical entity. This guide offers a detailed, multi-technique spectroscopic analysis of this compound, grounded in established principles and practical protocols. We will delve into Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining not just the procedural steps but the causal logic behind the expected outcomes.
Molecular Structure and Spectroscopic Assignment
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. Below is the structure of this compound with systematic numbering used for NMR peak assignments.
Chemical Structure:
Figure 1. Structure and atom numbering for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
2.1. Foundational Principle ¹H NMR spectroscopy provides the most detailed information about the hydrogen atom framework of a molecule. By measuring the resonance frequencies of protons in a magnetic field, we can deduce their chemical environment, the number of protons of each type (integration), and their proximity to other protons (spin-spin splitting).
2.2. Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for ensuring the labile amine protons (-NH₂) are observable.[4][5]
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
2.3. Workflow Diagram: ¹H NMR Analysis
Diagram 1. Standard workflow for ¹H NMR analysis.
2.4. Predicted ¹H NMR Spectrum and Interpretation
The predicted spectrum is based on established substituent effects in aromatic systems.[6] The electron-donating amine and methyl groups, and the electron-withdrawing chloro and thiazole ring atoms, all influence the chemical shifts.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~7.5 - 7.8 | Broad singlet | 2H | Labile protons on nitrogen, broad due to quadrupole coupling and exchange. Position is solvent and concentration dependent. |
| H-5 | ~7.30 | Singlet (or narrow doublet) | 1H | Deshielded by the adjacent chloro group. Appears as a singlet due to the absence of ortho-coupling, though minor meta-coupling to H-7 is possible. |
| H-7 | ~7.65 | Singlet | 1H | This proton is deshielded by the thiazole ring and is adjacent to the chloro-substituted carbon. It will appear as a sharp singlet. |
| -CH₃ | ~2.40 | Singlet | 3H | Aliphatic methyl protons attached to an aromatic ring. Appears as a singlet as there are no adjacent protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
3.1. Foundational Principle ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift providing insight into its hybridization (sp³, sp²) and electronic environment (e.g., attachment to electronegative atoms).
3.2. Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition:
-
Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.
-
Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
3.3. Workflow Diagram: ¹³C NMR Analysis
Diagram 2. Standard workflow for ¹³C NMR analysis.
3.4. Predicted ¹³C NMR Spectrum and Interpretation
The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected in the proton-decoupled spectrum.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-2 | ~168 | Imino carbon of the thiazole ring, highly deshielded by two adjacent nitrogen atoms. |
| C-7a | ~148 | Quaternary carbon fused to the thiazole ring, adjacent to sulfur. |
| C-3a | ~130 | Quaternary carbon at the benzene/thiazole ring fusion, adjacent to nitrogen. |
| C-6 | ~128 | Carbon bearing the chloro group, deshielded by the electronegative substituent. |
| C-4 | ~133 | Carbon bearing the methyl group. |
| C-5 | ~123 | Aromatic CH carbon. |
| C-7 | ~120 | Aromatic CH carbon. |
| -CH₃ | ~18 | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
4.1. Foundational Principle Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, allowing for the determination of the elemental formula, and offers structural clues through the analysis of fragmentation patterns.
4.2. Experimental Protocol: MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI, as the amine group is readily protonated to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) in high-resolution mode.
Diagram 4. Workflow for ATR-IR spectroscopy.
5.4. Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the amine group and the aromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Weak | Methyl (-CH₃) |
| ~1630 | N-H Bend (Scissoring) | Strong | Primary Amine (-NH₂) |
| ~1605 | C=N Stretch | Medium-Strong | Thiazole Ring |
| 1580 - 1450 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~750 | C-Cl Stretch | Strong | Aryl Halide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
6.1. Foundational Principle UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated π-systems, such as the benzothiazole ring.
6.2. Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Replace the blank with the sample cuvette and scan across the UV-Vis range (e.g., 200-600 nm) to determine the wavelength(s) of maximum absorbance (λ_max).
6.3. Workflow Diagram: UV-Vis Spectroscopy Analysis
Diagram 5. Workflow for UV-Vis spectroscopy.
6.4. Predicted UV-Vis Spectrum and Interpretation
The benzothiazole core is a strong chromophore. The presence of the auxochromic -NH₂ group and other substituents will cause a bathochromic (red) shift in the absorbance peaks compared to the unsubstituted parent molecule.
| Predicted λ_max (nm) | Electronic Transition |
| ~250 - 260 | π → π |
| ~290 - 310 | π → π (extended conjugation) |
Summary and Conclusion
The structural elucidation of this compound is reliably achieved through a concerted application of modern spectroscopic techniques.
-
NMR (¹H & ¹³C) confirms the precise arrangement of the carbon and hydrogen framework and the connectivity of the substituents.
-
Mass Spectrometry provides definitive proof of the molecular weight and elemental formula, with the characteristic 3:1 isotopic pattern for chlorine serving as a crucial validation point.
-
IR Spectroscopy offers rapid confirmation of key functional groups, particularly the primary amine.
-
UV-Vis Spectroscopy verifies the presence of the conjugated benzothiazole chromophore.
By following the detailed protocols and using the interpretive guides provided, researchers can confidently verify the identity, structure, and purity of this valuable heterocyclic building block, ensuring a solid analytical foundation for subsequent research and development activities.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for: A Na2Se-disulfide interchange reaction for the synthesis of benzothiazole derivatives.
- SpectraBase. (n.d.). 6-Chloro-1,3-benzothiazol-2-amine. Wiley.
- Ibn Al-Haitham Education College, University of Baghdad. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
- Siddiqui, S., & Arshad, M. F. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 79(10), 1217-1226.
- Gray, M. A., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(10), e00984-19.
- Patel, N. B., & Shaikh, F. M. (2012). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 1(2), 68-76.
- Sarojini, B. K., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(2), 163-168.
- ResearchGate. (2022). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation.
- Al-Mustansiriya University. (2018). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol.
- SpectraBase. (n.d.). 1H NMR Spectrum of 6-Chloro-1,3-benzothiazol-2-amine. Wiley.
- SpectraBase. (n.d.). UV-VIS Spectrum of 6-Chloro-1,3-benzothiazol-2-amine. Wiley.
- Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- MDPI. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
- ResearchGate. (2012). 6-Methoxy-1,3-benzothiazol-2-amine.
- ResearchGate. (2012). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- National Institutes of Health. (2011). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine.
- SpectraBase. (n.d.). N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide - Optional[13C NMR]. Wiley.
- ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.
- SpectraBase. (n.d.). 1,3-Benzothiazol-2-amine, 6-ethoxy-N-[(4-fluorophenyl)methyl]- - Optional[13C NMR]. Wiley.
- SpectraBase. (n.d.). N-(1,3-benzothiazol-2-yl)-6-chloro-4-phenyl-2-quinazolinamine - Optional[1H NMR] - Spectrum. Wiley.
- National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- SpectraBase. (n.d.). N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide - Optional[1H NMR] - Spectrum. Wiley.
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: Strategic Derivatization of 2-Aminobenzothiazoles for Enhanced Biological Efficacy
Introduction: The Privileged Scaffold of 2-Aminobenzothiazole in Medicinal Chemistry
The 2-aminobenzothiazole (2-ABT) core is a cornerstone in the field of drug discovery, widely recognized as a "privileged scaffold."[1][2][3] This designation stems from its unique bicyclic structure, which combines a benzene ring fused to a thiazole ring, featuring a reactive amino group at the 2-position. This arrangement provides a versatile platform for chemical modification, enabling interaction with a diverse array of biological targets.[2][4] Consequently, 2-ABT derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][5][6]
The strategic derivatization of the 2-ABT core is paramount for modulating its pharmacokinetic and pharmacodynamic properties. The exocyclic amino group and the benzene ring are readily functionalized, allowing for the systematic introduction of various substituents to explore structure-activity relationships (SAR) and optimize therapeutic potential.[2] This guide provides an in-depth exploration of key derivatization strategies, complete with detailed experimental protocols and the scientific rationale behind these modifications for the development of potent biological agents.
Core Derivatization Strategies: Rationale and Mechanisms
The versatility of the 2-aminobenzothiazole scaffold allows for a multitude of chemical modifications. The primary sites for derivatization are the exocyclic amino group (N-functionalization) and the benzene ring. The choice of derivatization strategy is dictated by the desired biological target and the intended therapeutic application.
N-Acylation: Enhancing Lipophilicity and Hydrogen Bonding
N-acylation is a fundamental and widely employed strategy to modify the 2-ABT scaffold. This reaction involves the introduction of an acyl group onto the exocyclic amino group, forming an amide linkage. This modification significantly impacts the molecule's physicochemical properties, often leading to increased lipophilicity, which can enhance cell membrane permeability. Furthermore, the resulting amide bond can participate in hydrogen bonding interactions with biological targets, thereby improving binding affinity.[7]
-
Causality in Experimental Choices: The selection of the acylating agent (e.g., acyl chlorides, acid anhydrides, or carboxylic acids) is critical and depends on the desired substituent and reaction conditions.[8] Acyl chlorides are highly reactive and often used for rapid, high-yield reactions, though they require careful handling due to their sensitivity to moisture. Carboxylic acids, when coupled with activating agents like EDCI/HOBt, offer a milder and more versatile approach for creating a diverse range of amide derivatives.[7]
Schiff Base Formation: Introducing Structural Diversity and Coordinative Properties
The condensation of the primary amino group of 2-ABT with an aldehyde or ketone yields a Schiff base, characterized by an azomethine (-C=N-) group.[9][10] This derivatization is a powerful tool for introducing significant structural diversity. The resulting imine bond can be further reduced to a secondary amine, providing additional conformational flexibility. Schiff bases and their metal complexes often exhibit potent antimicrobial and anticancer activities.[11][12] The nitrogen atom of the azomethine group can coordinate with metal ions, leading to the formation of complexes with enhanced biological efficacy compared to the free ligand.[12]
-
Trustworthiness in Protocol Design: The formation of Schiff bases is typically a straightforward condensation reaction, often catalyzed by a few drops of acid. The reaction progress can be easily monitored by techniques like Thin Layer Chromatography (TLC). The purity and identity of the synthesized Schiff bases are confirmed through standard analytical methods such as FT-IR, NMR, and mass spectrometry, ensuring the reliability of the subsequent biological assays.[10]
Mannich Reaction: Building Complex Scaffolds with Aminoalkylation
The Mannich reaction is a three-component condensation involving 2-aminobenzothiazole, an aldehyde (commonly formaldehyde), and a secondary amine.[13][14] This powerful carbon-carbon bond-forming reaction introduces an aminoalkyl group, significantly increasing the molecular complexity and providing access to a wide range of derivatives with diverse biological activities. The resulting Mannich bases have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[15][16]
-
Authoritative Grounding: The versatility of the Mannich reaction in drug design is well-documented.[13] The reaction conditions can be tailored to control the regioselectivity of the aminoalkylation, leading to the synthesis of specific isomers with distinct pharmacological profiles.[16]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 2-aminobenzothiazole derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Acylation of 2-Aminobenzothiazole with Chloroacetyl Chloride
This protocol describes the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a key intermediate for further derivatization.
Materials:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Dry Benzene
-
Ethanol (for recrystallization)
-
Standard glassware for organic synthesis
-
Ice bath
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene.
-
Cool the stirred solution in an ice bath.
-
Add chloroacetyl chloride (0.05 mol) dropwise to the cooled solution.
-
After the addition is complete, stir the reaction mixture for approximately 6 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.[8]
-
Concentrate the solution under reduced pressure.
-
The resulting solid product can be purified by column chromatography using chloroform as the eluent or by recrystallization from ethanol.
Expected Yield: Approximately 75%.[8]
Protocol 2: Synthesis of a 2-Aminobenzothiazole Schiff Base
This protocol details the synthesis of a Schiff base from 2-aminobenzothiazole and o-vanillin.[12]
Materials:
-
2-Aminobenzothiazole
-
o-Vanillin
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (a few drops)
-
Reflux apparatus
Procedure:
-
Dissolve 2-aminobenzothiazole (0.00305 mol) and o-vanillin (0.00305 mol) in 10 cm³ of ethanol in a round-bottom flask.
-
Add 4 drops of NaOH solution to the mixture. A pale-yellow color should be observed.
-
Reflux the resulting mixture at 70 °C for 4 hours, during which the color will change to golden yellow.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry in a desiccator.
Protocol 3: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library
This protocol outlines a traceless solid-phase synthesis approach for generating a library of 2-aminobenzothiazole derivatives, which is highly efficient for SAR studies.[17][18]
Materials:
-
Carboxy-polystyrene resin
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Potassium thiocyanate (KSCN)
-
18-crown-6
-
Various aniline derivatives
-
Hydrazine monohydrate
-
Ethanol
Workflow:
Sources
- 1. iajesm.in [iajesm.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. ijpbs.com [ijpbs.com]
- 11. Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and its copper(II) complex [medmedchem.com]
- 12. medmedchem.com [medmedchem.com]
- 13. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments concerning the application of the Mannich reaction for drug design | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Control of the reaction between 2-aminobenzothiazoles and Mannich bases. Synthesis of pyrido[2,1-b][1,3]benzothiazoles versus [1,3]benzothiazolo[2,3-b]quinazolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzothiazole Derivatives as Imaging Agents
Introduction: The Versatility of the Benzothiazole Scaffold in Molecular Imaging
The benzothiazole core, a bicyclic heterocyclic system, has emerged as a privileged scaffold in the development of molecular imaging agents. Its unique photophysical properties, coupled with its ability to be readily functionalized, make it an ideal platform for creating probes for a variety of biological targets.[1][2] Initially recognized for its applications in the textile industry as dyes, the benzothiazole framework has been extensively explored in medicinal chemistry and, more recently, has found significant utility in the field of in vivo imaging.[3]
This guide provides a comprehensive overview of the application of benzothiazole derivatives as imaging agents, with a particular focus on their use in neuroimaging of amyloid-beta (Aβ) and tau protein aggregates, which are pathological hallmarks of Alzheimer's disease.[4][5][6][7][8] We will delve into the underlying principles of their mechanism of action, provide detailed protocols for their synthesis, radiolabeling, and evaluation, and discuss the interpretation of the data generated from these studies.
Mechanism of Action: From Fluorescence to Radioactive Decay
The utility of benzothiazole derivatives as imaging agents stems from two key properties: their intrinsic fluorescence and their ability to be labeled with radioisotopes for nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Fluorescence Properties: Many benzothiazole derivatives exhibit strong fluorescence, with high quantum yields and large Stokes shifts, making them excellent candidates for fluorescent probes.[1][2] Their fluorescence is often environmentally sensitive, meaning their emission properties change upon binding to a biological target. This "turn-on" or ratiometric response is highly desirable for bioimaging as it enhances the signal-to-noise ratio.[9] The mechanism behind this can involve processes like excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE).[1][10] For instance, upon binding to the beta-sheet structures of Aβ plaques, the rotation of the benzothiazole core is restricted, leading to a significant enhancement in fluorescence intensity.[11]
Radiolabeling for Nuclear Imaging: For in vivo imaging in deeper tissues, benzothiazole derivatives can be labeled with positron-emitting (e.g., Fluorine-18, Gallium-68, Copper-64) or gamma-emitting (e.g., Technetium-99m) radionuclides.[12][13][14][15] The choice of radionuclide depends on factors such as half-life, decay characteristics, and the biological process being studied. The benzothiazole scaffold can be readily modified to incorporate a chelating agent for radiometals or a precursor for radiolabeling with non-metallic isotopes.
Applications in Imaging Modalities
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive in vivo imaging technique that allows for the quantitative measurement of physiological processes. Benzothiazole derivatives have been successfully developed as PET tracers for imaging Aβ and tau pathologies.
-
Amyloid-β Imaging: Several 18F-labeled benzothiazole derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques.[16][17] These tracers typically exhibit high affinity for Aβ aggregates and good brain penetration. The goal is to develop an agent with high initial brain uptake and rapid washout from non-target areas to achieve a high signal-to-background ratio.[17][18]
-
Tau Imaging: More recently, benzothiazole-based structures have been explored for the development of tau-selective PET tracers.[6] Differentiating between Aβ and tau aggregates is crucial for the differential diagnosis of neurodegenerative diseases.
-
Gallium-68 Labeled Probes: The use of 68Ga, a generator-produced radionuclide, offers logistical advantages over cyclotron-produced isotopes like 18F.[13] Benzothiazole derivatives have been conjugated with chelators to allow for efficient labeling with 68Ga, particularly for imaging Aβ plaques in cerebral amyloid angiopathy (CAA).[13][19][20]
Fluorescence Imaging
The inherent fluorescence of many benzothiazole derivatives makes them valuable tools for in vitro and ex vivo studies, as well as for superficial in vivo imaging.
-
Histological Staining: Benzothiazole-based fluorescent probes are widely used to stain Aβ plaques and neurofibrillary tangles in post-mortem brain tissue from Alzheimer's disease patients and transgenic animal models.[4][5] This allows for the validation of findings from PET and SPECT studies.
-
In Vitro Assays: These probes are instrumental in in vitro binding assays to determine the affinity and specificity of new imaging agents for their targets.[7]
-
Cellular Imaging: Fluorescent benzothiazole derivatives can be used to visualize specific cellular components or processes in living cells.[21][22] For example, they have been designed to detect hydrogen peroxide or to specifically accumulate in mitochondria.[10][21][22]
Protocols and Methodologies
Synthesis and Radiolabeling of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives typically involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. The subsequent functionalization allows for the introduction of moieties for radiolabeling or for modulating the pharmacokinetic properties of the molecule.
This protocol describes a general method for synthesizing a hydroxy-substituted benzothiazole, which can serve as a precursor for radiolabeling or further functionalization.
Materials:
-
2-Amino-5-hydroxythiophenol
-
4-Fluorobenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-amino-5-hydroxythiophenol (1 mmol) and 4-fluorobenzoic acid (1.1 mmol).
-
Add polyphosphoric acid (10 g) to the mixture.
-
Heat the reaction mixture at 180°C for 4 hours with stirring.
-
Cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution with 2 M NaOH until a precipitate forms.
-
Collect the precipitate by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-fluorophenyl)benzo[d]thiazol-6-ol.
-
Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.
This protocol outlines the radiolabeling of a benzothiazole precursor with 18F using a nucleophilic substitution reaction.[23][24]
Materials:
-
18F-Fluoride in 18O-enriched water (from cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Benzothiazole precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Procedure:
-
Trap the aqueous [18F]fluoride solution on an anion exchange cartridge.
-
Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen, with the addition of anhydrous acetonitrile.
-
Dissolve the benzothiazole precursor (1-5 mg) in anhydrous acetonitrile or DMSO and add it to the dried [18F]fluoride.
-
Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
Cool the reaction mixture and dilute it with water.
-
Purify the 18F-labeled benzothiazole derivative using semi-preparative HPLC.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
-
Perform quality control tests, including radiochemical purity (by radio-HPLC), specific activity, and sterility.[25]
In Vitro Evaluation
In vitro assays are crucial for characterizing the binding properties of new imaging agents before proceeding to more complex and expensive in vivo studies.[26][27][28]
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a new benzothiazole derivative against a known radioligand.
Materials:
-
Post-mortem human brain tissue with high Aβ plaque density (e.g., from an Alzheimer's disease patient) or from a transgenic mouse model.
-
A suitable radioligand with known high affinity for Aβ plaques (e.g., [3H]PIB or [125I]IMPY).
-
Test benzothiazole compound at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare a brain homogenate (e.g., 10% w/v) in PBS.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test benzothiazole compound to the tubes.
-
Add the brain homogenate to each tube and incubate at room temperature for 1-2 hours.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold PBS to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation or gamma counter.
-
Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound Class | Target | Typical Ki Range (nM) | Reference |
| Benzothiazole Derivatives | Aβ Aggregates | 2.7 - 101.6 | [17] |
| Benzothiazole Schiff-bases | Aβ Aggregates | 4.38 - 514.65 | [5] |
Table 1: Representative Binding Affinities of Benzothiazole Derivatives.
Autoradiography provides a visual representation of the binding of a radiolabeled compound to its target in a tissue section.[13][19]
Materials:
-
Cryostat-sectioned brain tissue slides (10-20 µm thick) from Alzheimer's disease patients or transgenic mice.
-
Radiolabeled benzothiazole derivative.
-
Unlabeled benzothiazole derivative (for blocking).
-
Incubation buffer (e.g., PBS with 0.1% BSA).
-
Phosphor imaging plates or autoradiography film.
Procedure:
-
Pre-incubate the brain sections in incubation buffer.
-
Incubate the sections with the radiolabeled benzothiazole derivative (at a low nanomolar concentration) in incubation buffer for 1-2 hours at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration (e.g., 1-10 µM) of the corresponding unlabeled compound.
-
Wash the sections in ice-cold buffer to remove unbound radiotracer.
-
Dry the slides and expose them to a phosphor imaging plate or autoradiography film for a suitable period (hours to days, depending on the radioactivity).
-
Analyze the resulting image to visualize the distribution of the radiotracer binding.
This protocol describes the use of a fluorescent benzothiazole probe for staining cells in culture.[29][30][31][32][33]
Materials:
-
Cells cultured on coverslips or in imaging plates.
-
Fluorescent benzothiazole probe.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if targeting intracellular structures.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular components, permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescent benzothiazole probe (at a suitable concentration, typically in the micromolar range) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove the unbound probe.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
In Vivo Evaluation
In vivo studies in animal models are essential to assess the pharmacokinetic properties and imaging potential of a new benzothiazole-based tracer.[34]
Biodistribution studies provide quantitative information on the uptake and clearance of a radiolabeled compound in various organs and tissues over time.[35][36][37][38][39]
Materials:
-
Healthy rodents (e.g., mice or rats).
-
Radiolabeled benzothiazole derivative.
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Inject a known amount of the radiolabeled benzothiazole derivative intravenously into a cohort of animals.
-
At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a subgroup of animals (typically n=3-5 per time point).
-
Dissect and collect major organs and tissues (e.g., brain, blood, liver, kidneys, heart, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Analyze the data to determine the brain uptake, clearance rate, and overall pharmacokinetic profile of the tracer.
| Compound | Brain Uptake at 2 min (%ID/g) | Brain Uptake at 60 min (%ID/g) | Reference |
| [68Ga]Ga-YW-11 | 0.10 ± 0.03 | - | [13] |
| [68Ga]Ga-YW-15 | 0.26 ± 0.12 | - | [13] |
| [68Ga]Ga-YW-18 | 0.33 ± 0.12 | - | [13] |
| [125I]13 | 3.42 | 0.53 | [18] |
| [64Cu]HYR-17 | ~0.99 | - | [14] |
Table 2: Representative Brain Uptake of Benzothiazole-Based Radiotracers in Mice.
This protocol describes the use of a radiolabeled benzothiazole derivative for PET or SPECT imaging in an appropriate animal model (e.g., a transgenic mouse model of Alzheimer's disease).
Materials:
-
PET or SPECT scanner.
-
Anesthetized animal positioned in the scanner.
-
Radiolabeled benzothiazole derivative.
-
Image analysis software.
Procedure:
-
Acquire a baseline scan of the animal if necessary.
-
Administer the radiolabeled benzothiazole derivative intravenously.
-
Acquire dynamic or static images over a specific time period (e.g., 60-90 minutes).
-
Reconstruct the imaging data.
-
Perform image analysis, which may include drawing regions of interest (ROIs) over specific brain areas (e.g., cortex, hippocampus) and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUVs) or target-to-reference ratios to quantify the tracer uptake in specific brain regions.
-
Compare the tracer uptake between transgenic and wild-type animals to assess the specificity of the tracer for the target pathology.
Data Analysis and Interpretation
The successful application of benzothiazole derivatives as imaging agents relies on careful data analysis and interpretation. For PET and SPECT studies, quantitative analysis of tracer uptake is crucial. This often involves kinetic modeling of the dynamic imaging data to estimate parameters such as binding potential (BPND), which reflects the density of available targets. For fluorescence imaging, quantitative analysis of fluorescence intensity and co-localization with other markers can provide valuable insights into the distribution and interaction of the probe.
Conclusion and Future Perspectives
Benzothiazole derivatives have proven to be a highly versatile and valuable class of molecules for the development of imaging agents. Their favorable chemical and photophysical properties have led to the creation of successful probes for a range of biological targets, most notably for the in vivo imaging of amyloid and tau pathologies in neurodegenerative diseases. The continued exploration of the benzothiazole scaffold, coupled with advances in radiolabeling chemistry and imaging technology, holds great promise for the development of next-generation imaging agents with improved sensitivity, specificity, and pharmacokinetic properties. These advancements will undoubtedly contribute to a better understanding of disease mechanisms and aid in the development of new diagnostic and therapeutic strategies.
References
- Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains. PubMed.
- Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. PubMed.
- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. PMC - NIH.
- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. The Mirica Group - University of Illinois.
- Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks.
- Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents. Semantic Scholar.
- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. ACS Omega.
- Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. Semantic Scholar.
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH.
- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Publications.
- A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2. PubMed.
- Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. MDPI.
- A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2+. INIS-IAEA.
- Chemical structures of benzothiazole derivatives for the imaging of tau [26–28]. ResearchGate.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH.
- The biodistribution of radiocopper-labeled compounds. PubMed - NIH.
- In Vitro High Content Imaging Solutions. Crown Bioscience.
- Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging. Frontiers.
- Video: 18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor SiFA for Positron Emission Tomography. JoVE.
- Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. NIH.
- Positron emission tomography. Wikipedia.
- An In Vitro Assay for Predicting Successful Imaging Radiotracers. Request PDF.
- Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.
- Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. PubMed.
- Metal-chelating benzothiazole multifunctional compounds for the modulation and 64Cu PET imaging of Aβ aggregation. PMC - NIH.
- 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube.
- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC - NIH.
- Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. ResearchGate.
- A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate.
- Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC - PubMed Central.
- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
- Building a Fluorescent Cell Staining Protocol, Part 1. Gate Scientific.
- Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma. PubMed Central.
- Synthesis and Evaluation of Novel 18F Labeled 2-Pyridinylbenzoxazole and 2-Pyridinylbenzothiazole Derivatives as Ligands for Positron Emission Tomography (PET) Imaging of β-Amyloid Plaques. Journal of Medicinal Chemistry - ACS Publications.
- In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers.
- Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. MDPI.
- High-throughput in vivo screening of targeted molecular imaging agents. PMC - NIH.
- Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. PMC - NIH.
- Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Publications.
- Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. PubMed.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. stemmpress.com [stemmpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-chelating benzothiazole multifunctional compounds for the modulation and 64Cu PET imaging of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]
- 29. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 30. gatescientific.com [gatescientific.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. biotium.com [biotium.com]
- 33. Microscopy Protocols | Thermo Fisher Scientific - ID [thermofisher.com]
- 34. High-throughput in vivo screening of targeted molecular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The biodistribution of radiocopper-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 37. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 38. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening Libraries of Benzothiazole Compounds
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Benzothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the benzothiazole nucleus allows for facile chemical modification at multiple positions, enabling the generation of large and diverse compound libraries for high-throughput screening (HTS).[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and methodologies for effectively screening libraries of benzothiazole compounds to identify and validate novel drug candidates.
Strategic Approaches to Screening Benzothiazole Libraries
The initial step in any screening campaign is to define the overarching strategy. For benzothiazole libraries, three primary screening paradigms can be employed, either individually or in combination: target-based screening, phenotypic screening, and in silico (virtual) screening.
-
Target-Based Screening: This approach involves screening compounds for their ability to modulate the activity of a specific, validated biological target, such as an enzyme or receptor.[4] This is a hypothesis-driven approach that offers a clear mechanistic understanding of a compound's action from the outset.
-
Phenotypic Screening: In contrast, phenotypic screening identifies compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[5] This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.
-
Virtual Screening: This computational method uses computer modeling to predict the binding of compounds to a target protein.[6][7] It is a cost-effective way to prioritize a large library of compounds for experimental testing, thereby enriching the "hit rate" of subsequent in vitro screens.
The choice of screening strategy will depend on the specific research question, the available resources, and the disease area of interest.
Visualizing the Screening Workflow
A typical drug discovery workflow for screening benzothiazole libraries involves a multi-step process, from initial library screening to hit validation and lead optimization.
Caption: A generalized workflow for screening benzothiazole compound libraries.
Part 1: Target-Based Screening Protocols
Target-based screening is a robust method when a specific molecular target has been implicated in a disease. Below are detailed protocols for common target-based assays relevant to benzothiazole compounds.
Enzyme Inhibition Assays
Many benzothiazole derivatives have been identified as enzyme inhibitors.[5][8] The following is a generalized protocol for a fluorescence-based enzyme inhibition assay, which can be adapted for various enzymes.
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay
Objective: To identify benzothiazole compounds that inhibit the activity of a target enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay buffer (optimized for the target enzyme)
-
Benzothiazole compound library (dissolved in DMSO)
-
Positive control inhibitor
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each benzothiazole compound from the library into the wells of a 384-well plate. Also, plate the positive control inhibitor and DMSO (vehicle control) in separate wells.
-
Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals for a defined period (e.g., 30-60 minutes). The excitation and emission wavelengths should be specific to the fluorophore being used.
-
Data Analysis: Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve. The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))
Data Interpretation: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50%) are considered "initial hits."
| Parameter | Typical Range |
| Compound Concentration | 1-20 µM |
| Enzyme Concentration | 1-100 nM |
| Substrate Concentration | At or below the K_m |
| Incubation Time | 15-60 minutes |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context.[9] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate that a benzothiazole "hit" directly binds to its intended target protein within intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Benzothiazole "hit" compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Antibodies against the target protein and a loading control
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the benzothiazole compound or DMSO for a defined period.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to create a melt curve.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 2: Phenotypic Screening Protocols
Phenotypic screening can uncover compounds with novel mechanisms of action.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in oncology drug discovery and for assessing compound toxicity. The MTT assay is a widely used colorimetric method.[10]
Protocol 3: MTT Cell Viability Assay
Objective: To identify benzothiazole compounds that reduce the viability of cancer cells.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium
-
Benzothiazole compound library (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each benzothiazole compound. Include wells with untreated cells and cells treated with a positive control cytotoxic agent.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Susceptibility Testing
Benzothiazoles are a rich source of potential antimicrobial agents.[5][11] The minimum inhibitory concentration (MIC) is a key parameter to determine a compound's potency.[11]
Protocol 4: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of benzothiazole compounds against a panel of pathogenic microbes.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Benzothiazole compound library (in DMSO)
-
Positive control antibiotic/antifungal
-
96-well clear, round-bottom plates
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each benzothiazole compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
| Organism | Typical MIC Range for Hits |
| Staphylococcus aureus | 0.5 - 32 µg/mL |
| Escherichia coli | 1 - 64 µg/mL |
| Candida albicans | 0.25 - 16 µg/mL |
Part 3: Virtual Screening Protocol
Virtual screening can significantly narrow down a large library to a manageable number of compounds for experimental testing.
Protocol 5: Structure-Based Virtual Screening
Objective: To identify benzothiazole compounds from a virtual library that are predicted to bind to a target protein with high affinity.
Materials:
-
3D structure of the target protein (from PDB or homology modeling)
-
A virtual library of benzothiazole compounds in a suitable format (e.g., SDF or MOL2)
-
Molecular docking software (e.g., AutoDock Vina, Glide)
-
Computational resources (e.g., a high-performance computing cluster)
Procedure:
-
Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site (the "grid box") based on the location of a known ligand or predicted active site residues.
-
Ligand Preparation: Prepare the benzothiazole library by generating 3D conformers and assigning appropriate protonation states and charges.
-
Molecular Docking: Dock each compound in the library into the defined binding site of the receptor using the chosen software. The software will generate a series of possible binding poses for each compound and calculate a corresponding docking score.
-
Pose Analysis and Scoring: Analyze the docking results. The docking score is an estimation of the binding affinity. Rank the compounds based on their docking scores.
-
Visual Inspection and Filtering: Visually inspect the binding poses of the top-scoring compounds to ensure that they form reasonable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site. Apply additional filters based on drug-like properties (e.g., Lipinski's Rule of Five) to select the most promising candidates for experimental testing.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for an automated virtual screening pipeline including library generation and docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrti.org [ijrti.org]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jnu.ac.bd [jnu.ac.bd]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
Welcome to the technical support guide for the synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis, providing field-proven insights and troubleshooting strategies to improve yield and purity. Our approach is grounded in established chemical principles to ensure you can make informed, causality-driven decisions in your experimental work.
Overview of the Synthetic Pathway
The most common and established route to synthesize 2-aminobenzothiazoles, including the target compound this compound, is through the oxidative cyclization of an N-arylthiourea intermediate. This process, often a variation of the Hugershoff reaction, begins with the corresponding substituted aniline.
The pathway involves two primary stages:
-
Thiourea Formation: Reaction of the starting material, 5-chloro-3-methylaniline, with a thiocyanate salt in an acidic medium to form N-(5-chloro-3-methylphenyl)thiourea.
-
Oxidative Cyclization: The thiourea intermediate is then cyclized in the presence of an oxidizing agent, typically bromine in glacial acetic acid, to yield the final benzothiazole product.[1][2]
Below is a visualization of the overall reaction workflow.
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the synthesis. We will diagnose potential causes for each problem and provide actionable solutions.
Q1: My overall yield is critically low (<30%). Where do I begin my investigation?
A1: A significantly low yield is a systemic issue that requires a logical, step-by-step diagnostic approach. Before altering the protocol, it's crucial to pinpoint the failing stage. We recommend following this troubleshooting workflow:
Caption: A systematic workflow for troubleshooting low yield issues.
Start by validating your inputs. Impurities in the starting aniline are a frequent cause of failure.[3] Monitor each reaction stage using Thin-Layer Chromatography (TLC) to ensure the conversions are happening as expected.
Q2: The oxidative cyclization with bromine results in a dark, intractable tar and poor yield. What is causing this and how can it be fixed?
A2: This is the most critical and sensitive step of the synthesis. The formation of tar indicates uncontrolled side reactions, often due to poor temperature management and improper addition of the oxidizing agent.
Causality:
-
Exothermic Reaction: The reaction of bromine with the thiourea is highly exothermic. A rapid increase in temperature promotes polymerization and the formation of complex, high-molecular-weight byproducts.
-
Over-oxidation: Excess bromine or localized high concentrations can lead to the oxidation of the desired product or other species in the mixture.
-
Ring Bromination: If the temperature is too high, bromine can act as an electrophile and brominate the aromatic ring, leading to undesired and difficult-to-separate impurities.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally between 0-5°C, throughout the bromine addition. Use an ice-salt bath for effective cooling.[2]
-
Slow, Controlled Addition: Dissolve the bromine in glacial acetic acid and add it dropwise to the stirred reaction mixture over a prolonged period (e.g., 1-2 hours). This prevents localized overheating and high concentrations of bromine.
-
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions involving atmospheric oxygen.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Minimizes exothermic side reactions and prevents tar formation.[2] |
| Bromine Addition | Dropwise addition of Br₂ in AcOH | Ensures slow, controlled reaction and avoids localized overheating. |
| Stirring | Vigorous mechanical stirring | Ensures efficient mixing and heat dissipation. |
| Post-Addition Stirring | 10-12 hours at room temperature | Allows the reaction to proceed to completion after the initial controlled addition.[2] |
Q3: My final product is impure even after workup. What are the likely contaminants and how can I purify the product effectively?
A3: Impurities often co-precipitate with the product during neutralization. Understanding the potential side products is key to designing an effective purification strategy.
Common Impurities:
-
Unreacted Thiourea: N-(5-chloro-3-methylphenyl)thiourea may remain if the cyclization is incomplete.
-
Disulfide Byproducts: Oxidation of the thiol group in potential intermediates can form disulfide-linked dimers.
-
Ring-Brominated Benzothiazoles: As mentioned in Q2, this occurs from a lack of temperature control during bromination.
Purification Protocol:
-
Initial Workup: After the reaction is complete, pour the mixture into a large volume of ice-cold water. This precipitates the crude product and unreacted starting materials.
-
Neutralization: Filter the crude solid and resuspend it in water. Carefully neutralize the mixture with a base (e.g., 10% NaOH solution or aqueous ammonia) to a pH of 7-8. This converts the amine salt to the free base, which is less soluble and precipitates out.
-
Recrystallization: This is the most effective method for purification.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is commonly effective for 2-aminobenzothiazoles.[2]
-
Procedure: Dissolve the crude, neutralized product in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q: What is a standard, reliable protocol for this synthesis? A: The following protocol is a robust starting point based on established literature procedures for analogous compounds.[2]
Detailed Experimental Protocol
Step 1: Synthesis of N-(5-chloro-3-methylphenyl)thiourea
-
In a round-bottom flask, dissolve 5-chloro-3-methylaniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.
-
Stir the mixture until all solids are dissolved. This step can be gently warmed if necessary and then cooled back to room temperature.
Step 2: Oxidative Cyclization to this compound
-
Cool the solution from Step 1 to below 10°C in an ice bath.
-
In a separate beaker, prepare a solution of bromine (0.1 mole) in 100 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline/thiocyanate mixture over 1-2 hours, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir for an additional 10-12 hours at room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with warm water, then neutralize the filtrate with 10% NaOH solution.
-
Collect the final precipitate, dry it, and recrystallize from ethanol to obtain the pure product.
Q: Are there greener alternatives to using bromine and glacial acetic acid? A: Yes, modern synthetic chemistry has explored more environmentally benign approaches. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields, sometimes under solvent-free conditions.[4][5][6] Other methods utilize different catalytic systems, such as H₂O₂/HCl, or reusable catalysts to avoid stoichiometric toxic reagents.[4][7]
Q: What are the primary safety concerns for this reaction? A:
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Thiocyanates: Can release toxic hydrogen cyanide gas if exposed to strong acids. The reaction should be performed in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- Benchchem. Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
- Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
- MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- ResearchGate. Synthesis and Cyclization of Benzothiazole: Review.
- Synthesis and biological evaluation of 2-aminobenzothiazole derivatives.
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
- ResearchGate. Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation.
- PubMed Central. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
- Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
- ResearchGate. Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Université catholique de Louvain. 2-Aminobenzothiazole derivatives.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
- AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- ResearchGate. A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones.
- Google Patents. US4363913A - Preparation of 2-aminobenzothiazoles.
- Google Patents. US5374737A - Process for the preparation of 2-aminobenzothiazoles.
- Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis.
- ResearchGate. (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
- NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- ACS Publications. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa.
- ResearchGate. An Efficient Method for Thiocyanation of Aromatic and Heteroaromatic Compounds using Cyanuric Chloride and Ammonium Thiocyanate under Conventional and Nonconventional Conditions | Request PDF.
- PubMed Central. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization.
- Indian Journal of Advances in Chemical Science. Ultrasonically Assisted Thiocyanation of Aromatic and Heteroaromatic Compounds Using Silica-Supported Bronsted Acids (HClO 4.
- MDPI. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines.
- PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
Technical Support Center: Purification of Substituted Benzothiazoles
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substituted benzothiazole synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the purification of these valuable heterocyclic compounds. This guide is designed to provide you with practical, experience-driven advice to troubleshoot common purification issues and answer frequently asked questions.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific problems you may encounter during the purification of your substituted benzothiazole product.
Problem 1: My product and a major impurity have very similar polarities, making separation by column chromatography difficult.
This is a frequent challenge, especially when dealing with structurally similar byproducts or unreacted starting materials.[1]
Root Cause Analysis:
-
Similar Functional Groups: The product and impurity likely share key functional groups that dictate their interaction with the stationary phase (e.g., silica gel or alumina).
-
Isomeric Byproducts: The synthesis may have produced constitutional isomers with nearly identical polarities.
-
Starting Material Carryover: If the starting materials have polarities close to the product, and the reaction did not go to completion, they will co-elute.
Solutions:
-
Optimize the Solvent System:
-
Employ a Shallow Gradient: Instead of a steep gradient in your column chromatography, use a very shallow one. This can enhance the separation between compounds with close Rf values.
-
Experiment with Different Solvent Systems: If a standard hexane/ethyl acetate system fails, try alternatives. Sometimes, adding a small percentage of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane, methanol, or a few drops of acetic acid or triethylamine) can significantly alter selectivity.
-
Consider Normal-Phase vs. Reverse-Phase: While normal-phase chromatography on silica or alumina is common, reverse-phase HPLC (RP-HPLC) can offer a different selectivity profile, potentially separating your compounds of interest.[2][3] RP-HPLC is particularly effective for moderately polar compounds.[2][3]
-
-
Alternative Purification Techniques:
-
Recrystallization: This is often the most effective method for separating compounds with very similar polarities. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[4]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller-scale reactions, Prep-TLC can provide excellent separation of compounds with close Rf values.[1]
-
Derivative Formation: If your product is an oil or difficult to crystallize, consider converting it to a solid derivative (e.g., a salt if it has a basic or acidic handle).[1] After purification by recrystallization, the original compound can often be regenerated.[1]
-
Problem 2: My benzothiazole derivative appears to be degrading on the silica gel column.
Some substituted benzothiazoles can be sensitive to the acidic nature of standard silica gel.[1]
Root Cause Analysis:
-
Acid-Labile Functional Groups: Your substituent may contain functional groups that are susceptible to hydrolysis or rearrangement under acidic conditions.
-
Coordination with Silica: The nitrogen atom in the benzothiazole ring can interact with the acidic silanol groups on the silica surface, potentially leading to degradation.
Solutions:
-
Deactivate the Silica Gel:
-
Neutralize with a Base: Before packing the column, you can slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites.
-
Use Pre-Treated Silica: Commercially available deactivated silica gel is an option.
-
-
Switch the Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[1] Be aware that the elution order may differ from that on silica.
-
Florisil: This is another alternative stationary phase that is less acidic than silica gel.
-
-
Avoid Column Chromatography:
-
Recrystallization: If possible, recrystallization is the preferred method to avoid any potential degradation on a stationary phase.
-
Liquid-Liquid Extraction: A carefully designed series of acidic and basic washes can sometimes remove impurities without the need for chromatography.
-
Problem 3: My final product is an oil and is difficult to handle and purify.
Oily products are common in organic synthesis and present unique purification challenges.[5]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes cause the oil to solidify.
-
-
Kugelrohr Distillation: For thermally stable, volatile oils, Kugelrohr distillation under high vacuum can be an effective purification method.
-
Derivative Formation: As mentioned previously, converting the oil to a solid derivative can greatly simplify purification.[1]
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting common purification challenges in substituted benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my substituted benzothiazole synthesis?
A1: Common impurities often stem from side reactions or incomplete reactions. These can include:
-
Unreacted Starting Materials: Particularly the 2-aminothiophenol or the carbonyl compound.[1]
-
Disulfide Byproducts: The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide dimer.[1] Performing the reaction under an inert atmosphere can help minimize this.[1]
-
Incomplete Cyclization Products: The intermediate Schiff base (from the reaction of 2-aminothiophenol and an aldehyde) may not fully cyclize.[1]
-
Over-oxidation Products: If an oxidant is used in the synthesis, it's possible to over-oxidize the desired product.[1]
-
Self-Condensation Products: The aldehyde or ketone starting material might undergo self-condensation under the reaction conditions.[1]
Q2: How can I effectively monitor the progress of my reaction to minimize purification challenges later on?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress.[1] By co-spotting the reaction mixture with the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[1] This allows you to stop the reaction at the optimal time, preventing the formation of excess byproducts from prolonged reaction times or overheating.
Q3: What are some general guidelines for choosing a recrystallization solvent for substituted benzothiazoles?
A3: The principle of "like dissolves like" is a good starting point. However, a good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[4]
-
For moderately polar benzothiazoles: Ethanol, methanol, or mixtures of ethanol and water are often good choices.[6][7][8]
-
For less polar benzothiazoles: Solvents like hexanes, toluene, or mixtures of ethyl acetate and hexanes can be effective.
-
General Tip: It's always best to perform small-scale solubility tests with a variety of solvents to identify the ideal one for your specific compound.[4]
| Functional Group on Benzothiazole | Potential Recrystallization Solvents | Rationale |
| Nitroaryl | Alcoholic solvents (e.g., Ethanol) | The nitro group increases polarity, favoring polar solvents.[9] |
| Haloaryl | Hexanes, Petroleum Ether | Halogens increase molecular weight but only slightly increase polarity.[9] |
| Carboxylic Acid | Ethanol, Methanol, Water | The acid group allows for good solubility in polar, protic solvents.[9] |
| Amine | Often difficult to recrystallize directly. Consider forming a salt (e.g., hydrochloride) which can be crystallized from water or alcohol/ether mixtures.[9] | Amines can be oily; converting to a salt increases the melting point and crystallinity.[9] |
Q4: Which analytical techniques are best for confirming the purity of my final substituted benzothiazole product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and is widely used in the pharmaceutical industry.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to identify any impurities by their mass-to-charge ratio.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your desired product and help identify and quantify any impurities present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful alternative for volatile and semi-volatile benzothiazole derivatives.[2]
Purity Assessment Workflow
Caption: A standard workflow for the analytical confirmation of the purity of synthesized substituted benzothiazoles.
References
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem.
- Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole - Benchchem.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Benzothiazole synthesis - Organic Chemistry Portal.
- Overcoming challenges in the bromination of benzothiazole-2-amines - Benchchem.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Synthesis of some substituted benzothiazole derivaties and its biological activities.
- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega - ACS Publications.
- Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction - PubMed.
- Solvent- and catalyst-free synthesis of 2-aryl(heteroaryl)-substituted benzothiazoles.
- Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS.
- Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.
- Tackling Common Challenges in Chromatography - Chrom Tech, Inc.
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH.
- Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water | Request PDF - ResearchGate.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Synthesis, Crystal Structure and Antiproliferative Evaluation of Some New Substituted Benzothiazoles and Styrylbenzothiazoles. - ResearchGate.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Aminobenzothiazole: A Technical Support Guide to Common Side Products
Welcome to the technical support center for 2-aminobenzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the reaction mechanisms and the rationale behind experimental choices. This resource will help you troubleshoot common issues, particularly the formation of unwanted side products, ensuring the integrity and success of your synthesis.
The Challenge of Purity in 2-Aminobenzothiazole Synthesis
The synthesis of 2-aminobenzothiazole, while well-established, is often plagued by the formation of side products that can complicate purification and compromise yield and purity. Understanding the genesis of these impurities is the first step toward mitigating their formation. This guide will delve into the most common side products, their mechanisms of formation, and provide actionable troubleshooting strategies.
Troubleshooting Guide: Side Product Formation
This section is formatted in a question-and-answer style to directly address the challenges you may be facing in the lab.
Issue 1: Formation of a White, Crystalline Precipitate that is Not the Desired Product in Reactions with Unsubstituted or Para-Substituted Anilines.
Question: I am attempting to synthesize a 6-substituted 2-aminobenzothiazole from a 4-substituted aniline, potassium thiocyanate, and bromine in acetic acid. However, I am isolating a significant amount of a white solid that is not my target compound. What is happening?
Probable Cause: You are likely observing the formation of 4-thiocyanatoaniline . This occurs when the para-position of the aniline is unsubstituted or occupied by a group that can be displaced. The amino group of aniline is strongly activating and directs electrophilic substitution to the ortho and para positions. In the presence of bromine and thiocyanate, an electrophilic thiocyanating agent is generated, which can react at the para-position of the aniline ring.[1]
Mechanism of Side Product Formation:
The reaction proceeds through an electrophilic aromatic substitution mechanism. The lone pair of electrons on the amino group of aniline increases the electron density of the aromatic ring, particularly at the para-position, making it susceptible to attack by the electrophilic thiocyanating species.[2]
Troubleshooting and Solutions:
-
Protect the Para-Position: The most effective way to prevent this side reaction is to use an aniline starting material where the para-position is already substituted with a group that you wish to have in your final product.
-
Modify the Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the desired cyclization over para-thiocyanation, although this may also decrease the overall reaction rate.
-
Control Stoichiometry: Careful control of the stoichiometry of bromine and thiocyanate can help to minimize the formation of the side product. Use of a slight excess of the thiocyanate source may be beneficial.
-
-
Purification Strategy:
-
Recrystallization: 2-Aminobenzothiazole and 4-thiocyanatoaniline often have different solubilities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective in separating the two compounds.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from the side product.[3] A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Issue 2: My Final Product is a Mixture of Compounds with Similar Rf Values on TLC, and Mass Spectrometry Suggests the Presence of Brominated Species.
Question: After performing the Hugerschoff reaction with bromine to synthesize 2-aminobenzothiazole, I am seeing multiple spots on my TLC plate, and the mass spectrum of the crude product shows peaks corresponding to the desired product plus one or more bromine atoms. What is causing this?
Probable Cause: You are likely observing the formation of ring-brominated 2-aminobenzothiazoles . The benzothiazole ring system is susceptible to electrophilic aromatic substitution, and using an excess of bromine or harsh reaction conditions can lead to the bromination of the aromatic ring of the product.[4]
Mechanism of Side Product Formation:
This is another example of electrophilic aromatic substitution. The 2-amino group is an activating group, and in the presence of excess bromine, the aromatic ring of the newly formed 2-aminobenzothiazole can be further brominated. The position of bromination will depend on the existing substituents on the ring.[5]
Troubleshooting and Solutions:
-
Use a Milder Brominating Agent: Instead of elemental bromine, consider using a milder and more controlled brominating agent such as N-bromosuccinimide (NBS) or benzyltrimethylammonium tribromide.[4] These reagents are often easier to handle and can reduce the incidence of over-bromination.
-
Strict Stoichiometric Control: Use no more than one equivalent of the brominating agent. It is often beneficial to add the brominating agent dropwise to a cooled solution of the arylthiourea to maintain a low concentration of the electrophile throughout the reaction.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of the competing ring bromination.
-
Purification Strategy:
-
Column Chromatography: Separation of mono-, di-, and tri-brominated products from the desired non-brominated compound is typically achieved using silica gel column chromatography.[3] A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) is often required for good separation.
-
Recrystallization: In some cases, careful recrystallization may allow for the selective crystallization of the desired product, leaving the more brominated (and often less soluble) impurities behind.
-
Issue 3: When Using Concentrated Sulfuric Acid as a Catalyst, I am Getting a Dark, Tarry Mixture and a Low Yield of the Desired Product.
Question: I am attempting an alternative synthesis of 2-aminobenzothiazole using phenylthiourea in concentrated sulfuric acid. The reaction mixture is turning very dark, and my final yield is poor. What could be the problem?
Probable Cause: The likely culprit is the sulfonation of the aromatic ring . Concentrated sulfuric acid, especially at elevated temperatures, is a sulfonating agent. The phenylthiourea starting material and the 2-aminobenzothiazole product can both undergo electrophilic aromatic substitution with sulfuric acid to form sulfonic acid derivatives.[6][7]
Mechanism of Side Product Formation:
The mechanism involves the attack of the electron-rich aromatic ring on sulfur trioxide (SO₃), which is present in equilibrium with concentrated sulfuric acid. This leads to the formation of a sulfonic acid group (-SO₃H) on the aromatic ring.[8]
Troubleshooting and Solutions:
-
Temperature Control: This is the most critical parameter. Sulfonation is highly temperature-dependent. Keep the reaction temperature as low as possible while still allowing for the cyclization to occur. For many arylthioureas, temperatures between 30°C and 60°C are sufficient.[6]
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the hot sulfuric acid.
-
Acid Concentration: Using a slightly lower concentration of sulfuric acid (e.g., 90-95%) might reduce the rate of sulfonation, but this could also impact the efficiency of the desired cyclization.
-
Purification Strategy:
-
Neutralization and Extraction: Sulfonated byproducts are highly polar and water-soluble as their salts. After carefully quenching the reaction mixture in ice water, neutralizing with a base (e.g., sodium hydroxide) will convert the sulfonic acids to their sodium salts, which will remain in the aqueous layer during an organic extraction of the desired product.
-
Recrystallization: The difference in polarity between the desired product and the sulfonated side products is significant, making recrystallization a viable purification method.
-
Frequently Asked Questions (FAQs)
Q1: I am working with 2-aminothiophenol as a starting material and my yields are inconsistent. What could be the issue?
A1: 2-Aminothiophenol is highly susceptible to oxidation, which leads to the formation of bis(2-aminophenyl) disulfide .[9] This dimerization reduces the amount of starting material available for the desired reaction.
-
Troubleshooting:
-
Use freshly distilled or purchased 2-aminothiophenol.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
-
If you suspect disulfide formation, the disulfide can sometimes be reduced back to the thiol in situ using a reducing agent compatible with your reaction conditions.
-
Q2: Can I use N,N-disubstituted arylthioureas in the Hugerschoff reaction?
A2: While possible, the use of N,N-disubstituted arylthioureas can sometimes lead to the formation of an unexpected "anti-Hugerschoff" product, a thioamido guanidino compound, instead of the expected 2-(dialkylamino)benzothiazole. The mechanism for this is complex and is thought to involve the formation of a disulfide intermediate. If you encounter this issue, it is advisable to explore alternative synthetic routes for your target compound.
Q3: What is the best general method for purifying crude 2-aminobenzothiazole?
A3: A combination of techniques is often most effective.
-
Aqueous Workup: A standard aqueous workup with a basic wash (e.g., with sodium bicarbonate solution) can help remove acidic impurities.
-
Recrystallization: Recrystallization from ethanol, ethanol/water, or toluene is a common and effective method for purifying 2-aminobenzothiazole and its derivatives.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A good starting point for eluent selection is a mixture of ethyl acetate and hexane, with the polarity being adjusted based on the specific compounds being separated.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the concepts discussed, the following diagrams illustrate the key reaction pathways and troubleshooting logic.
Diagram 1: Key Side Reactions in 2-Aminobenzothiazole Synthesis
Caption: A logical workflow for troubleshooting common side products.
References
- An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health.
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. NISCAIR Online Periodicals Repository.
- Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. National Institutes of Health.
- The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. National Institutes of Health.
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research.
- Process for the preparation of 2-aminobenzothiazoles. Google Patents.
- Preparation of 2-aminobenzothiazoles. Google Patents.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. ResearchGate.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 7. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 8. facm.ucl.ac.be [facm.ucl.ac.be]
- 9. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with benzothiazole derivatives in experimental assays. Low solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and misleading results, making it a critical parameter to optimize early in the drug discovery process.[1][2] This document is designed to provide both foundational knowledge and advanced strategies to ensure your compounds remain in solution, leading to reliable and reproducible data.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial queries researchers face when working with these hydrophobic compounds.
Q1: Why is my benzothiazole derivative crashing out of my aqueous assay buffer?
The benzothiazole core is a heterocyclic aromatic structure that is often non-polar and hydrophobic, leading to inherently poor solubility in water.[3][4] While these compounds are frequently soluble in organic solvents like dimethyl sulfoxide (DMSO), a clear stock solution does not guarantee solubility in the final aqueous buffer.[5] When a concentrated DMSO stock is diluted into a large volume of aqueous medium, the drastic change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.[5] This phenomenon is a common challenge in many biological assays.[5][6]
Q2: What is the first and most direct method to try for solubilizing my compound for an in vitro assay?
The most straightforward initial approach is the use of a co-solvent.[3] This involves creating a high-concentration stock solution in a water-miscible organic solvent, which is then carefully diluted to the final working concentration in your assay medium.[7][8]
-
Recommended Co-solvents : Dimethyl sulfoxide (DMSO) and ethanol are the most common choices due to their high solvating power for many organic molecules and general compatibility with biological assays at low final concentrations.[3]
Table 1: Common Co-solvents for Preparing Benzothiazole Derivative Stock Solutions
| Co-Solvent | Typical Stock Concentration | Recommended Max. Final Assay Concentration | Key Considerations |
| DMSO | 10-50 mM | ≤0.5% (v/v) , ideally ≤0.1%[9][10][11] | Can induce cellular stress, differentiation, or toxicity at higher concentrations.[12][13][14] Cell line sensitivity varies greatly.[9][10] |
| Ethanol | 10-30 mM | ≤0.5% (v/v) [3] | Can affect membrane proteins and cellular metabolism.[3] Non-toxic to many cell lines at concentrations from 0.15% to 1.25%.[13] |
Q3: What is the correct way to prepare a working solution from a DMSO stock to avoid immediate precipitation?
Precipitation upon dilution is often caused by "solvent shock," where the compound rapidly leaves the organic solvent before it can properly disperse in the aqueous buffer.[15] A careful dilution technique is critical to prevent this.
The key is to add the DMSO stock to the aqueous solution, not the other way around, and to do so gradually.[15] For a detailed methodology, please see Protocol 1: Preparing Assay-Ready Working Solutions .
Q4: How much DMSO is too much for my cells? What is the maximum allowable concentration?
There is no single answer, as tolerance to DMSO is highly cell-line specific.[9][10] While some robust cell lines may tolerate up to 1% or even 2% DMSO, this is not recommended without thorough validation.[10][16]
-
General Guideline : Aim for a final DMSO concentration of ≤0.5% , with ≤0.1% being the "gold standard" for minimizing solvent-induced artifacts.[9][10][11]
-
Critical Control : You must include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself.[9][10] This allows you to differentiate the effects of your compound from the effects of the solvent.
-
Cytotoxicity Check : If you must exceed 0.5% DMSO, it is essential to first run a dose-response curve with DMSO alone to determine the concentration at which it becomes cytotoxic to your specific cell line.[9][17] Concentrations of 5% and higher are clearly cytotoxic.[14][17]
Troubleshooting Guide: When Your Compound Won't Cooperate
Use this section when initial solubilization attempts with co-solvents fail. The key is to observe when and how the precipitation occurs.
Diagram 1: Decision Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for diagnosing and solving precipitation issues.
Table 2: Detailed Troubleshooting for Precipitation Events
| Observation | Potential Cause(s) | Recommended Solutions |
| Immediate, widespread precipitate upon adding stock to buffer. | Exceeds kinetic solubility limit ; Solvent shock due to rapid polarity change.[5][15] | 1. Lower Final Concentration : Your target concentration may be too high. Perform a dose-response to find the lowest effective concentration.[5] 2. Improve Dilution Technique : Follow Protocol 1 strictly. Add the DMSO stock dropwise to pre-warmed, gently vortexing buffer.[15] 3. Perform Serial Dilutions : Instead of a single large dilution, perform a series of smaller dilutions (e.g., 100 mM -> 10 mM -> 1 mM -> final concentration) in your assay buffer. |
| Solution is initially clear but becomes cloudy/precipitates over time in the incubator. | Poor thermodynamic solubility ; Temperature shift (solubility may decrease at 37°C for some compounds); pH shift in media due to cellular metabolism; Interaction with media components (e.g., salts, proteins in serum).[15][18] | 1. Confirm Stability : Incubate the compound in your assay media (without cells) for the duration of your experiment to confirm it's a stability issue. 2. Use Buffered Media : Add HEPES to your media to better maintain a stable pH.[15] 3. Assess Serum Interaction : Test solubility in both serum-free and serum-containing media. If precipitation is worse with serum, consider reducing the serum percentage if your assay allows.[18] |
| Stock solution appears cloudy or contains crystals after a freeze-thaw cycle. | Poor solubility at low temperatures ; Water absorption by DMSO : DMSO is hygroscopic and absorbed water can reduce its solvating power, causing the compound to crash out upon freezing.[15] | 1. Aliquot Stock : Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[15][19] 2. Use Anhydrous DMSO : Purchase and use high-quality, anhydrous DMSO for stock preparation.[15] 3. Warm and Vortex : Before use, gently warm the stock vial to room temperature or 37°C and vortex thoroughly to re-dissolve any micro-precipitates.[15] |
Advanced Solubilization Strategies
If co-solvents are insufficient or interfere with your assay, more advanced formulation strategies may be necessary.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate poorly soluble molecules, like benzothiazole derivatives, forming an "inclusion complex" that is water-soluble.[6][20][21]
-
How it Works : The hydrophobic benzothiazole derivative partitions into the non-polar core of the cyclodextrin, while the polar outer surface of the complex allows it to dissolve in aqueous buffer.[20]
-
Common Types : β-cyclodextrin and its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used.[22][23]
-
Application : Prepare a stock solution of the cyclodextrin in your assay buffer, then add your compound and mix (e.g., by sonication or overnight shaking) to allow complex formation. A 3.7-fold increase in the solubility of Riluzole, a benzothiazole drug, was achieved with SBE-β-CD.[22]
Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[24][25]
-
How it Works : The hydrophobic tails of the surfactant molecules form a core, creating a microenvironment that can solubilize non-polar compounds, while the hydrophilic heads face the aqueous buffer.[25][26]
-
Common Types :
-
Non-ionic : Polysorbates (Tween® 20, Tween® 80) and Poloxamers are generally preferred as they are less likely to denature proteins.
-
Ionic : Sodium dodecyl sulfate (SDS) is a powerful solubilizer but can disrupt cell membranes and protein structure.[25]
-
Zwitterionic : CHAPS and CHAPSO are often used for solubilizing membrane proteins.
-
-
Application : Surfactants should be used at concentrations above their CMC. They can be added to the assay buffer before the compound is introduced. This approach is particularly useful for highly lipophilic compounds.[27]
pH Modification
For benzothiazole derivatives with ionizable functional groups (acidic or basic), altering the pH of the assay buffer can significantly increase solubility.[7]
-
How it Works : By converting the molecule to its ionized (salt) form, which is generally more water-soluble, you can increase the concentration that will stay in solution.
-
Application :
-
For a basic compound, lowering the pH of the buffer will protonate it, forming a more soluble cationic salt.
-
For an acidic compound, raising the pH will deprotonate it, forming a more soluble anionic salt.
-
-
Caution : Ensure the required pH is compatible with your biological system (cells, enzymes, etc.). The buffering capacity of your system must be sufficient to handle the pH change.[18]
Experimental Protocols
Protocol 1: Preparing Assay-Ready Working Solutions from a DMSO Stock
This protocol is designed to minimize precipitation from "solvent shock."[15]
-
Prepare Stock Solution : Accurately weigh your benzothiazole derivative and dissolve it in 100% anhydrous DMSO to make a concentrated stock (e.g., 10-50 mM).[19] Ensure it is fully dissolved, using gentle warming (37°C) or vortexing if necessary.[3] Store in single-use aliquots at -20°C or -80°C.[19]
-
Prepare Aqueous Buffer : Dispense the required volume of your final aqueous assay buffer (e.g., cell culture media) into a sterile tube. Pre-warm this buffer to the temperature of your experiment (e.g., 37°C for cell-based assays).[15][18]
-
Calculate Dilution : Determine the volume of DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within the acceptable range (e.g., ≤0.5%).[5]
-
Perform the Dilution (CRITICAL STEP) :
-
Place the tube of pre-warmed aqueous buffer on a vortex set to a low-medium speed to create a gentle vortex.
-
While the buffer is mixing, slowly add the calculated volume of the DMSO stock solution dropwise directly into the vortex.[15] This gradual addition into a moving solution is crucial for rapid dispersion and preventing localized high concentrations.
-
-
Final Mix & Use : Cap the tube and vortex gently for another 5-10 seconds to ensure homogeneity. Use the prepared working solution immediately, as some compounds may precipitate over time even if initially soluble.[15]
Diagram 2: Recommended Workflow for Preparing Working Solutions
Caption: A workflow for diluting DMSO stocks to prevent precipitation.
References
- Vertex AI Search, based on "Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central". [Online].
- Vertex AI Search, based on "Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today". [Online].
- Vertex AI Search, based on "What the concentration of DMSO you use in cell culture assays? - ResearchGate". [Online].
- Vertex AI Search, based on "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate". [Online].
- Vertex AI Search, based on "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK". [Online].
- Vertex AI Search, based on "Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins". [Online].
- Vertex AI Search, based on "Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH". [Online].
- Vertex AI Search, based on "Strategies for formulating and delivering poorly water-soluble drugs | Request PDF". [Online].
- Vertex AI Search, based on "DMSO usage in cell culture - LifeTein". [Online].
- Vertex AI Search, based on "Preparing Stock Solutions - PhytoTech Labs". [Online].
- Vertex AI Search, based on "DMSO usage in cell culture - Cell Biology - Protocol Online". [Online].
- Vertex AI Search, based on "(PDF) Formulation strategies for poorly soluble drugs - ResearchGate". [Online].
- Vertex AI Search, based on "Technical Support Center: Addressing Compound Precipitation In Vitro - Benchchem". [Online].
- Vertex AI Search, based on "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH". [Online].
- Vertex AI Search, based on "Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate". [Online].
- Vertex AI Search, based on "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines". [Online].
- Vertex AI Search, based on "How to prevent "Antibacterial agent 102" precipitation in assays - Benchchem". [Online].
- Vertex AI Search, based on "Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. - Benchchem". [Online].
- Vertex AI Search, based on "Surfactants | Biochemical Assay Reagents - MedchemExpress.com". [Online].
- Vertex AI Search, based on "High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific". [Online].
- Vertex AI Search, based on "Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - ResearchGate". [Online].
- Vertex AI Search, based on "Best Practices For Stock Solutions - FasterCapital". [Online].
- Vertex AI Search, based on "Stock Solutions 101: Everything You Need to Know - G-Biosciences". [Online].
- Vertex AI Search, based on "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies". [Online].
- Vertex AI Search, based on "Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - Scirp.org.". [Online].
- Vertex AI Search, based on "Technical Support Center: Troubleshooting TCSA Precipitation - Benchchem". [Online].
- Vertex AI Search, based on "Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar". [Online].
- Vertex AI Search, based on "Benzothiazole - Solubility of Things". [Online].
- Vertex AI Search, based on "Drug solubility: why testing early matters in HTS | BMG LABTECH". [Online].
- Vertex AI Search, based on "Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem". [Online].
- Vertex AI Search, based on "What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate". [Online].
- Vertex AI Search, based on "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds". [Online]. Available: _
- Vertex AI Search, based on "How to Make Accurate Stock Solutions - Bitesize Bio". [Online].
- Vertex AI Search, based on "Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH". [Online].
- Vertex AI Search, based on "How to enhance drug solubility for in vitro assays? - ResearchGate". [Online].
- Vertex AI Search, based on "How to prevent compound precipitation during flash column chromatography - Biotage". [Online].
- Vertex AI Search, based on "(PDF) 9 Solubilization in Surfactant Systems - ResearchGate". [Online].
- Vertex AI Search, based on "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI". [Online].
- Vertex AI Search, based on "Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR". [Online].
- Vertex AI Search, based on "The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR". [Online].
- Vertex AI Search, based on "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH". [Online].
- Vertex AI Search, based on "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing". [Online].
- Vertex AI Search, based on "Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives - PubMed". [Online].
- Vertex AI Search, based on "A Review on Benzothiazole Derivatives and Their Biological Significances". [Online].
- Vertex AI Search, based on "Solubilization of poorly soluble drugs: cyclodextrin-based formulations - Aston Research Explorer". [Online].
- Vertex AI Search, based on "A Review on Recent Development and biological applications of benzothiazole derivatives". [Online].
- Vertex AI Search, based on "Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review - BPAS Journals". [Online].
Sources
- 1. solvescientific.com.au [solvescientific.com.au]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. research.aston.ac.uk [research.aston.ac.uk]
- 22. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jocpr.com [jocpr.com]
- 26. researchgate.net [researchgate.net]
- 27. jocpr.com [jocpr.com]
Technical Support Center: Optimization of Reaction Conditions for Benzothiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies in synthesizing this critical heterocyclic scaffold. Benzothiazole and its derivatives are cornerstones in medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, their synthesis can present challenges, from low yields to difficult purifications.
This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve efficient, reproducible results in your laboratory.
Troubleshooting Guide
This section addresses specific, common problems encountered during benzothiazole synthesis in a direct question-and-answer format.
Problem 1: My reaction has a low or non-existent product yield. What went wrong?
Low yield is the most frequent issue. The cause can often be traced to one of several key areas in your experimental setup.
Potential Cause 1: Poor Quality of Starting Materials The purity of your reactants is paramount. 2-Aminothiophenol is particularly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide, rendering it inactive for the desired cyclization.[5][6][7]
-
Recommended Solution: Use a freshly opened bottle of 2-aminothiophenol or purify it via distillation before use.[5] If possible, handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5] Ensure your aldehyde or carboxylic acid co-reactant is also of high purity.
Potential Cause 2: Suboptimal Reaction Temperature Temperature can dramatically influence reaction rate and byproduct formation. Some condensations proceed efficiently at room temperature, while others require significant heating to overcome the activation energy barrier.[5][8]
-
Recommended Solution: If your yield is low at room temperature, try incrementally increasing the temperature (e.g., to 60 °C, 80 °C, or reflux).[5] Conversely, if you observe the formation of multiple side products at elevated temperatures, lowering the temperature may improve selectivity and yield of the desired product.[5][8]
Potential Cause 3: Inefficient Catalyst or Reagent The choice of catalyst is critical and substrate-dependent. An inappropriate or inactive catalyst will stall the reaction.
-
Recommended Solution:
-
For Aldehyde Condensations: A range of catalysts can be effective. Common choices include H₂O₂/HCl, which acts as an oxidant, or various Lewis acids.[2][3][5] Screening different catalysts is often necessary to find the optimal one for your specific substrates.[5]
-
For Carboxylic Acid Condensations: These reactions typically require a strong acid catalyst and dehydrating agent to facilitate the formation of the amide intermediate and subsequent cyclization. Polyphosphoric acid (PPA) is a classic and effective choice, though it requires high temperatures.[5][9] Alternatives like methanesulfonic acid/silica gel have also been used.[10]
-
Potential Cause 4: Inefficient Cyclization and Oxidation The synthesis mechanism involves the formation of an intermediate (a Schiff base from an aldehyde, or an amide from a carboxylic acid) which then cyclizes to a benzothiazoline. This intermediate must then be oxidized to the final aromatic benzothiazole.[7] If this final oxidation step is inefficient, the reaction will stall.
-
Recommended Solution: Ensure an adequate oxidant is present. For many modern syntheses, atmospheric oxygen is sufficient, particularly when using a solvent like DMSO which can also act as the oxidant.[6][7] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) is required.[7][10]
Problem 2: My TLC shows multiple spots, indicating side reactions. How can I improve selectivity?
The formation of byproducts complicates purification and reduces the overall yield.[5]
Potential Cause 1: Oxidation of 2-Aminothiophenol As mentioned, the primary side reaction is often the oxidative dimerization of 2-aminothiophenol to form a disulfide.
-
Recommended Solution: Handle the reagent under an inert atmosphere and use fresh starting material.
Potential Cause 2: Incorrect Stoichiometry or Reaction Conditions An excess of one reagent or overly harsh conditions (e.g., excessively high temperature) can promote alternative reaction pathways.
-
Recommended Solution:
-
Temperature Control: Carefully control the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer period can favor the desired product.[8]
-
Catalyst Selection: A more selective catalyst may promote the desired pathway while disfavoring others.[8]
-
Solvent Choice: The polarity and properties of the solvent can influence which reaction pathway is favored. Experimenting with different solvents (e.g., ethanol, DMF, DMSO, or even solvent-free conditions) can improve selectivity.[7]
-
Problem 3: I'm having difficulty purifying my final product. What are my options?
Purification can be challenging, especially if the product is an oil or is sensitive to the purification medium.
Potential Cause 1: Co-elution with Starting Materials or Byproducts The product's polarity may be very similar to that of a starting material or a side product, making separation by column chromatography difficult.
-
Recommended Solution:
-
Optimize Chromatography: Try a different solvent system for elution (e.g., changing the ratio of hexane/ethyl acetate or switching to dichloromethane/methanol).
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvents (e.g., ethanol, isopropanol) to find one that provides good differential solubility.[7]
-
Potential Cause 2: Product is an Oil Oily products cannot be purified by recrystallization and can be challenging to handle during chromatography.
-
Recommended Solution: Consider converting the oily product to a solid derivative for purification. For example, if your benzothiazole is basic, you can treat it with an acid like HCl to form a solid salt, which can then be purified by recrystallization.[5][11] The pure product can be regenerated afterward.
Potential Cause 3: Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[5][7]
-
Recommended Solution: Use neutral or basic alumina for column chromatography, or use a different purification method altogether, such as preparative TLC or recrystallization.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting materials? Aldehyde, carboxylic acid, or something else? The choice depends on substrate availability, desired substitution pattern, and reaction conditions.
-
Aldehydes: This is one of the most common routes. The reaction with 2-aminothiophenol is often high-yielding and can proceed under mild conditions. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive.[7][12]
-
Carboxylic Acids: This route is also widely used but may require harsher conditions (higher temperatures and strong acid catalysts like PPA) to drive the dehydration.[5][9][10] However, it offers the advantage of using readily available carboxylic acids.
-
Other Reactants: Benzothiazoles can also be synthesized from ketones, esters, acyl chlorides, and nitriles, each with its own set of optimal conditions and catalysts.[6][10][12]
Q2: What are some "green" or environmentally friendly approaches to benzothiazole synthesis? Modern synthetic chemistry emphasizes sustainability. Several green methods have been developed:
-
Solvent-Free Conditions: Many reactions can be run neat (without solvent), particularly under microwave irradiation, which reduces waste and simplifies work-up.[2][5][13]
-
Water as a Solvent: Using water as the reaction medium is an excellent green alternative where substrate solubility allows.[5][6]
-
Reusable Catalysts: Employing heterogeneous or reusable catalysts (e.g., silica-supported acids, recyclable metal nanoparticles) minimizes waste and cost.[2][12]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[10][12][14]
Q3: How can I effectively monitor the progress of my reaction? Thin-layer chromatography (TLC) is the standard method.[5]
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualization: Observe the consumption of reactants and the formation of a new product spot under UV light or by staining with iodine vapor.[5] The reaction is complete when the starting material spot has disappeared.
Q4: What are the critical safety precautions when working with 2-aminothiophenol?
-
Odor and Toxicity: 2-aminothiophenol is a thiol, which means it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.
-
Oxidation Sensitivity: As it is readily oxidized by air, it is best handled under an inert atmosphere (nitrogen or argon).[5]
-
SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and emergency information before starting your experiment.
Comparative Data & Experimental Protocols
Comparison of Common Synthesis Methods
The choice of method often involves a trade-off between yield, reaction time, and experimental simplicity. The table below summarizes conditions for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol.
| Method | Co-Reactant | Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | Aromatic Aldehyde | H₂O₂ / HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [2][12] |
| Microwave-Assisted | Aromatic Aldehyde | L-proline | Solvent-free | Microwave | 2 - 5 min | 88 - 95% | [14] |
| Ultrasound-Assisted | Aromatic Aldehyde | None | Solvent-free | Room Temp. | 20 min | 65 - 83% | [15] |
| PPA Catalysis | Carboxylic Acid | PPA | PPA (neat) | 160 - 220 °C | 1 - 4 h | 46 - 79% | [9] |
| Green Method (Ionic Liquid) | Aromatic Aldehyde | [pmIm]Br | [pmIm]Br | Microwave | 5 - 10 min | 88 - 95% | [6][12] |
General Experimental Workflow
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijcrt.org [ijcrt.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Degradation Pathways of Benzothiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of benzothiazole-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. Benzothiazoles and their derivatives are widely used industrial chemicals, and understanding their environmental fate and degradation is of paramount importance[1][2]. This resource synthesizes field-proven insights and academic findings to support your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of benzothiazole compounds.
Q1: What are the primary degradation pathways for benzothiazole-based compounds in the environment?
A1: Benzothiazole-based compounds undergo three main degradation pathways in the environment: biodegradation, photodegradation, and chemical degradation (primarily through advanced oxidation processes)[1][2]. Biodegradation involves the breakdown of these compounds by microorganisms, photodegradation is their decomposition by light, and chemical degradation involves their transformation through chemical reactions, often mediated by reactive oxygen species.
Q2: Which microorganisms are known to biodegrade benzothiazoles?
A2: Several bacterial strains, particularly from the genus Rhodococcus, have been identified as capable of degrading benzothiazoles[3][4]. For instance, Rhodococcus erythropolis and Rhodococcus rhodochrous have been shown to degrade various benzothiazole derivatives[4][5]. These microorganisms are often isolated from activated sludge and contaminated industrial sites[3].
Q3: What are the common initial transformation products of benzothiazole biodegradation?
A3: A common initial step in the biodegradation of benzothiazole (BTH) is its conversion to 2-hydroxybenzothiazole (OBT)[4][6]. This intermediate is a key hub in the degradation pathway of several benzothiazole derivatives[4]. Further degradation often involves the opening of the thiazole ring[6].
Q4: How does pH affect the degradation of benzothiazoles?
A4: The solution pH can significantly influence the rate and mechanism of benzothiazole degradation. For instance, in advanced oxidation processes (AOPs) using UV/persulfate, the optimal degradation rate for benzothiazole has been observed at a neutral pH of 7[7]. In sulfate radical-based AOPs, sulfate radicals are the primary drivers of degradation under acidic conditions, while both hydroxyl and sulfate radicals contribute under basic conditions[8][9][10].
Q5: Can benzothiazole compounds be completely mineralized?
A5: Yes, under certain conditions, benzothiazole can be completely mineralized to carbon dioxide, water, and inorganic ions[6]. For example, in a microbial electrolysis cell, benzothiazole was first converted to 2-hydroxybenzothiazole and then further broken down into simpler organic acids before complete mineralization[6][11].
Section 2: Troubleshooting Experimental Issues
This section provides a troubleshooting guide for common problems encountered during the study of benzothiazole degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable degradation of the parent benzothiazole compound. | 1. Inhibitory concentration: The initial concentration of the benzothiazole compound may be toxic to the microbial consortium[3].2. Incorrect microbial strain: The selected microbial culture may not possess the necessary enzymatic machinery to degrade the specific benzothiazole derivative.3. Sub-optimal environmental conditions: pH, temperature, or oxygen levels may not be suitable for microbial activity or the desired chemical reaction[8][12].4. Matrix effects: The presence of other compounds in the sample matrix (e.g., wastewater, soil) could be inhibiting the degradation process[7]. | 1. Perform a dose-response experiment: Test a range of initial concentrations to determine the optimal, non-inhibitory level.2. Screen different microbial isolates: Isolate and test different bacterial strains from relevant environmental samples (e.g., activated sludge)[3].3. Optimize reaction conditions: Systematically vary pH, temperature, and aeration to find the optimal parameters for degradation[9].4. Sample clean-up: Employ solid-phase extraction (SPE) or other purification methods to remove interfering substances from your sample matrix[13]. |
| Identification of unexpected or unknown transformation products. | 1. Alternative degradation pathway: The experimental conditions may favor a previously unreported degradation pathway.2. Abiotic transformation: The compound may be undergoing abiotic degradation (e.g., hydrolysis) in parallel with the intended degradation process.3. Contamination: The sample or analytical instruments may be contaminated. | 1. Utilize high-resolution mass spectrometry (HRMS): Techniques like LC-HR-MS/MS can help in the tentative identification of unknown metabolites by providing accurate mass and fragmentation data[14].2. Run sterile controls: In biodegradation studies, include a sterile control (without microorganisms) to differentiate between biotic and abiotic degradation.3. Analyze blanks: Run method blanks and instrument blanks to check for any background contamination. |
| Inconsistent or irreproducible degradation rates. | 1. Inoculum variability: In biodegradation studies, the age and physiological state of the microbial inoculum can vary between experiments.2. Fluctuations in experimental conditions: Small variations in temperature, pH, or light intensity (in photodegradation) can lead to inconsistent results[12].3. Analytical variability: Inconsistent sample preparation or instrument calibration can introduce errors. | 1. Standardize inoculum preparation: Use a consistent protocol for growing and harvesting your microbial culture.2. Tightly control experimental parameters: Use a well-calibrated incubator, pH meter, and light source. Monitor these parameters throughout the experiment.3. Implement a robust QA/QC protocol: Include regular calibration checks, use of internal standards, and replicate analyses. |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of benzothiazole degradation.
Protocol 1: Aerobic Biodegradation Assay
This protocol outlines a batch experiment to assess the aerobic biodegradation of a benzothiazole compound by a pure microbial culture.
1. Preparation of Media and Inoculum:
- Prepare a minimal salts medium (MSM) appropriate for the selected bacterial strain (e.g., Rhodococcus sp.).
- Grow the bacterial strain in a suitable nutrient-rich broth to the late exponential phase.
- Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).
2. Experimental Setup:
- In sterile flasks, add MSM and the benzothiazole compound (from a sterile stock solution) to the desired final concentration.
- Inoculate the flasks with the prepared bacterial suspension.
- Include a sterile control flask (MSM + benzothiazole, no inoculum) to assess abiotic degradation.
- Include a cell control flask (MSM + inoculum, no benzothiazole) to monitor the health of the culture.
- Incubate the flasks on an orbital shaker at the optimal temperature and shaking speed for the bacterial strain.
3. Sampling and Analysis:
- At regular time intervals, withdraw an aliquot from each flask under sterile conditions.
- Centrifuge the aliquot to pellet the cells.
- Analyze the supernatant for the parent benzothiazole compound and its transformation products using a suitable analytical technique such as HPLC-UV or LC-MS.
Protocol 2: Photodegradation Experiment
This protocol describes a method to study the photodegradation of a benzothiazole compound under controlled UV irradiation.
1. Sample Preparation:
- Prepare an aqueous solution of the benzothiazole compound in high-purity water at the desired concentration.
- If investigating the effect of sensitizers, add the desired concentration of the sensitizer (e.g., TiO2) to the solution[15].
2. Irradiation Setup:
- Place the solution in a quartz reaction vessel.
- Use a UV lamp with a known emission spectrum and intensity. A mercury lamp is often used for these experiments[16].
- Control the temperature of the reaction vessel using a water bath.
- Include a dark control (the reaction vessel wrapped in aluminum foil) to account for any degradation not induced by light.
3. Sampling and Analysis:
- At specific time points, collect a sample from the reaction vessel.
- Analyze the sample for the concentration of the parent benzothiazole compound and its photoproducts using HPLC-UV or LC-MS/MS.
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of benzothiazole-based compounds.
Caption: Generalized aerobic biodegradation pathway of benzothiazole.
Caption: Simplified photodegradation pathway of benzothiazole via AOPs.
References
- Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026. [Link]
- Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed, 29578695. [Link]
- De Wever, H., et al. (2008). The microbial degradation of benzothiazoles.
- De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. [Link]
- Li, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 43(18), 2824-2834. [Link]
- Seeger, E. M., et al. (2011). Transformation of benzothiazole in estuarine sediments. Journal of Environmental Quality, 40(4), 1238-1246. [Link]
- Lai, C., et al. (2019). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. Chemical Engineering Journal, 378, 122143. [Link]
- Wang, Y., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7(5), 876-888. [Link]
- Kowalska, K., et al. (2020). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight.
- Li, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process.
- Chen, Z., et al. (2019). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. Frontiers in Microbiology, 10, 2772. [Link]
- Li, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online. [Link]
- Zaborska, A., et al. (2004). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Journal of Photochemistry and Photobiology A: Chemistry, 163(3), 447-454. [Link]
- Chen, Z., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Environmental Research and Public Health, 13(12), 1229. [Link]
- Gup, R., & Dincer, S. (2009). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 14(1), 346-371. [Link]
- Ma, L., et al. (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. Science of The Total Environment, 759, 144304. [Link]
- Chen, Z., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PubMed, 27999335. [Link]
- Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
- Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Gup, R., & Dincer, S. (2009). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Herrero, P., et al. (2015). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. TrAC Trends in Analytical Chemistry, 67, 134-146. [Link]
- Haroune, L., et al. (2002). Analytical developments to study bio and photodegradation processes of a pollutant from benzothiazoles series.
- Chen, Y., et al. (2020). The performance and pathway of benzothiazole degradation by electron beam irradiation. Environmental Science and Pollution Research, 27(28), 35085-35095. [Link]
- Felis, E., et al. (2012). Preliminary studies of benzothiazole and benzotriazole microbiological degradation by activated sludge isolates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells - Harbin Institute of Technology [scholar.hit.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transformation of benzothiazole in estuarine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Aminothiophenols
Welcome to the technical support center dedicated to resolving common challenges encountered in chemical syntheses utilizing 2-aminothiophenols. This guide is designed for researchers, chemists, and drug development professionals to diagnose and troubleshoot failed or low-yielding reactions. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Introduction: The Challenge of 2-Aminothiophenol Reactivity
2-Aminothiophenol is a cornerstone building block in heterocyclic chemistry, particularly for the synthesis of benzothiazoles and related structures of significant biological and material interest.[1][2] However, its utility is often hampered by its inherent reactivity. The molecule possesses two nucleophilic centers, the amino group and the thiol group, and is highly susceptible to oxidation.[3][4][5] This dual nature can lead to a variety of side reactions and purification challenges, making troubleshooting a critical skill for chemists working with this reagent. This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has a very low yield, or I'm not getting any of my desired product. What's the most likely cause?
A1: Consistently low or no yield is one of the most frequent issues and often points to the quality and handling of the 2-aminothiophenol starting material.
-
Primary Suspect: Oxidation of 2-Aminothiophenol. The thiol group in 2-aminothiophenol is extremely prone to oxidation, especially in the presence of air, forming the corresponding disulfide, 2,2'-dithiobis(aniline).[3][5][6] This disulfide is typically a yellow precipitate and is unreactive in the desired condensation reaction, effectively reducing the concentration of your key starting material.[3]
-
Causality: The thiol (-SH) group can be easily oxidized to form a disulfide (-S-S-) bond. This process can be accelerated by trace metal impurities, basic conditions, or simply exposure to atmospheric oxygen.
-
-
Sub-optimal Reaction Conditions: The chosen temperature, solvent, and reaction time are critical.[7] Some condensation reactions require elevated temperatures (reflux), while others proceed efficiently at room temperature.[7]
-
Inefficient Catalyst: Many reactions involving 2-aminothiophenols, such as benzothiazole synthesis, are catalyst-dependent.[4][7] The absence of a suitable catalyst or the use of an inefficient one for your specific substrates can lead to poor conversion.
Solutions:
-
Ensure Purity of 2-Aminothiophenol: Use freshly opened or purified 2-aminothiophenol. If the reagent is old or appears discolored, purification by distillation or recrystallization is recommended.
-
Implement an Inert Atmosphere: To prevent oxidation, handle 2-aminothiophenol and set up your reaction under an inert atmosphere of nitrogen or argon.[3][4][7] Degassing your solvent prior to use is also a crucial step.
-
Optimize Reaction Conditions: If your reaction is sluggish at room temperature, consider gradually increasing the heat.[7] Conversely, if you observe the formation of multiple byproducts at higher temperatures, lowering the temperature may be beneficial.[4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many cases.[3][7]
-
Catalyst Selection: The choice of catalyst is often substrate-dependent.[7] For benzothiazole synthesis from aldehydes, a wide range of catalysts from acidic resins like Amberlite IR-120 to metal nanoparticles (e.g., ZnO) have proven effective.[7] For reactions with carboxylic acids, catalysts such as polyphosphoric acid (PPA) are commonly used.[4][8]
Q2: I'm observing a significant amount of a yellow precipitate in my reaction flask. What is it and how can I prevent its formation?
A2: The yellow precipitate is almost certainly 2,2'-dithiobis(aniline), the disulfide dimer formed from the oxidation of 2-aminothiophenol.[3] Its formation is a clear indicator that your starting material is degrading.
Prevention Strategies:
-
Strict Anaerobic Conditions: The most effective preventative measure is to rigorously exclude oxygen from your reaction. See the detailed protocol below for setting up a reaction under an inert atmosphere.
-
Use Fresh or Purified Reagents: Do not use 2-aminothiophenol that is old or has been stored improperly. If you suspect oxidation, purify the material immediately before use.
-
Consider a Mild Reducing Agent: In some specific cases, the addition of a mild reducing agent can help to mitigate oxidation, although this may interfere with your desired reaction and should be tested on a small scale first.[7] 2-Aminothiophenol itself has been used to reduce disulfide bonds in proteins under specific conditions.[9]
Visualizing the Problem: The Oxidation of 2-Aminothiophenol
Caption: Oxidation of 2-aminothiophenol to its disulfide.
Q3: My Thin-Layer Chromatography (TLC) analysis shows incomplete consumption of starting materials, even after prolonged reaction times. What should I do?
A3: Incomplete conversion suggests that your reaction is either too slow under the current conditions or has reached an unfavorable equilibrium.[7]
Troubleshooting Steps:
-
Increase the Temperature: Many condensation reactions are significantly accelerated by heat.[7] If you are running the reaction at room temperature, try heating it to reflux.
-
Re-evaluate Your Catalyst: The catalyst may be inactive or inappropriate for your specific substrates. Consult the literature for catalysts that have been successfully used for similar transformations. For example, reactions with less reactive ketones may require a strong Brønsted acid catalyst.[7]
-
Check for Inhibitors: Ensure your reagents and solvent are pure. Water can sometimes inhibit reactions that proceed via dehydration. The use of molecular sieves can be beneficial in such cases.[10]
-
Increase Reagent Concentration: If the reaction is bimolecular, increasing the concentration of the reactants can sometimes improve the reaction rate. However, be mindful of potential side reactions at higher concentrations.
Q4: I can see my product on TLC, but my isolated yield is very low. Where am I losing my product?
A4: Significant product loss during workup and purification is a common problem.[3][11]
Potential Causes and Solutions:
-
Product is Water-Soluble: If your product has polar functional groups, it may have some solubility in the aqueous layer during an extraction.[11]
-
Solution: Before discarding the aqueous layer, re-extract it several times with a more polar organic solvent. You can also try salting out the product by saturating the aqueous layer with sodium chloride to decrease the polarity of the aqueous phase.
-
-
Formation of an Oil: Some benzothiazole derivatives are oils rather than crystalline solids, which can make isolation difficult.[7]
-
Difficult Purification: If your product has a similar polarity to the starting materials or byproducts, separation by column chromatography can be challenging.[4]
Q5: How do substituent effects on my aromatic aldehyde or 2-aminothiophenol impact the reaction?
A5: The electronic properties of substituents on either aromatic ring can significantly influence the reaction's outcome.[7]
-
Electron-Withdrawing Groups (EWGs): On the aldehyde partner, EWGs (like -NO₂, -CN, or halides) generally make the carbonyl carbon more electrophilic and can lead to higher reaction yields.[1][2]
-
Electron-Donating Groups (EDGs): On the aldehyde, EDGs (like -OCH₃, -CH₃, or -N(CH₃)₂) can decrease the reactivity of the carbonyl group, potentially requiring more forcing conditions or a more active catalyst to achieve good yields.[1]
The impact of substituents is not always straightforward and can be catalyst-dependent.[1][7] For example, in some Ru(III)-catalyzed oxidative reactions, EWGs on either the aldehyde or the 2-aminothiophenol resulted in higher yields, while in other systems, EDGs gave better results.[1] It is crucial to consult literature examples that are closely related to your specific substrates.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting.
Experimental Protocols
Protocol 1: Purification of 2-Aminothiophenol by Vacuum Distillation
This protocol should be performed in a well-ventilated fume hood due to the strong odor of thiols.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Place the crude 2-aminothiophenol into the distillation flask.
-
Vacuum Application: Slowly and carefully apply a vacuum. 2-Aminothiophenol has a boiling point of approximately 125 °C at 30 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the correct temperature and pressure. The purified 2-aminothiophenol should be a colorless to pale yellow oil.
-
Storage: Store the purified product under an inert atmosphere (e.g., in a Schlenk flask) and in a refrigerator to minimize decomposition and oxidation.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen/Argon)
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, etc.) is oven-dried or flame-dried to remove any adsorbed water.
-
Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a manifold or balloon.
-
Reagent Addition:
-
Solids: Add solid reagents to the flask under a positive flow of the inert gas.
-
Liquids: Use a syringe to add liquid reagents, including your purified 2-aminothiophenol and degassed solvent.
-
-
Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved with a balloon or a bubbler connected to the top of the condenser.
-
Work-up: Once the reaction is complete, cool it to room temperature before opening it to the atmosphere.
Data Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Oxidation of 2-aminothiophenol | Use fresh/purified reagent; run under inert atmosphere.[3][4][7] |
| Sub-optimal reaction conditions | Optimize temperature, solvent, and reaction time.[7] | |
| Inefficient catalyst | Screen different catalysts suitable for the transformation.[4][7] | |
| Yellow Precipitate | Formation of disulfide dimer | Rigorously exclude oxygen; handle reagents under N₂ or Ar.[3][5] |
| Incomplete Conversion | Reaction too slow or at equilibrium | Increase temperature; change catalyst.[7] |
| Low Isolated Yield | Product loss during workup | Re-extract aqueous layers; optimize purification method.[3][11] |
| Product is an oil | Induce precipitation with an anti-solvent; try seeding.[7][12] |
References
- Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols - Benchchem. (URL: )
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem. (URL: )
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Avoiding impurities in the condensation of 2-aminothiophenol - Benchchem. (URL: )
- Catalyst-free reductive cyclization of bis(2-aminophenyl)
- Isolation process for 2-aminothiophenol - Google P
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: )
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (URL: [Link])
- Synthesis of benzothiazoles and biologically active derivatives
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (URL: [Link])
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
- Method for producing 2-aminothiophenols - Google P
- A Synthesis of 2-Thiazolethiol and its Disulfide | Journal of the American Chemical Society. (URL: [Link])
- Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024)
- Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions - PubMed. (URL: [Link])
- Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene - Benchchem. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine. Moving from bench-scale synthesis to a larger, pilot-plant scale introduces significant challenges that require careful consideration of reaction parameters, safety, and purification. This document is structured as a series of questions and answers to directly address common issues encountered during scale-up.
Core Synthesis Pathway & Mechanism
The most common and scalable route to 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the electrophilic cyclization of an N-arylthiourea.[1] In this specific synthesis, the process begins with the reaction of 4-chloro-2-methylaniline with a thiocyanate salt to form the N-(4-chloro-2-methylphenyl)thiourea intermediate in situ. This intermediate is then cyclized using bromine, which acts as an oxidizing agent to facilitate the intramolecular C-S bond formation.
Caption: General reaction pathway for the synthesis of the target compound.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the scale-up process.
Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the most likely causes?
This is a classic scale-up challenge. The drop in yield is typically due to issues with mass and heat transfer that are not apparent at a smaller scale.
Answer:
Several factors could be responsible for the decreased yield. Here is a systematic troubleshooting approach:
-
Inefficient Heat Transfer & Temperature Control: The reaction of the thiourea intermediate with bromine is highly exothermic. On a small scale, the flask's large surface-area-to-volume ratio allows for easy dissipation of heat. On a 1kg scale, a reactor's smaller surface-area-to-volume ratio can lead to localized "hot spots" if cooling is not efficient. These hot spots can cause decomposition of reactants and products or promote side reactions, thus lowering the yield.
-
Poor Mixing (Heterogeneity): In a larger reactor, inefficient stirring can lead to poor mixing of the reactants. If the bromine is not dispersed quickly, localized high concentrations can lead to over-bromination of the aromatic ring or other side reactions.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing and a homogenous reaction mixture throughout the addition.
-
-
Quality of Starting Materials: The purity of the starting aniline is crucial. 4-chloro-2-methylaniline can oxidize over time, turning darker in color. Using oxidized starting material will invariably lead to lower yields and a more complex impurity profile.[4]
-
Solution: Use freshly sourced, high-purity aniline. If the material is old or discolored, consider purification by distillation or recrystallization before use.
-
| Potential Cause | Recommended Solution & Rationale |
| Poor Temperature Control | Implement robust reactor cooling. Add bromine solution slowly and subsurface if possible to improve dispersion and heat exchange. Monitor internal temperature, not just the cooling jacket temperature. |
| Inefficient Mixing | Verify that the stirrer speed and impeller design are adequate for the reactor volume and viscosity of the mixture. Create a vortex to ensure top-to-bottom mixing. |
| Degraded Starting Material | Use high-purity 4-chloro-2-methylaniline. Check for discoloration. Perform a purity check (e.g., TLC, GC-MS) on the starting material before committing to a large-scale reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] A common mistake is to quench the reaction prematurely. Ensure the starting material spot has been fully consumed. |
Q2: The isolated product is a dark, sticky solid instead of the expected crystalline powder. How can I improve the product's quality and purity?
Answer:
A poor physical appearance of the final product points towards significant impurities. The goal is to both prevent their formation and effectively remove them during work-up and purification.
-
Preventing Impurity Formation: As discussed in Q1, localized overheating is a primary cause of tarry byproducts. Strict temperature control during bromine addition is the most critical preventative measure.
-
Optimizing the Work-Up:
-
Quenching: After the reaction is complete, it is typically quenched in water. On a large scale, this must be done carefully. A controlled addition of the reaction mixture to a well-stirred vessel of cold water is preferable.
-
Neutralization: The crude product precipitates upon neutralization of the acidic solution (typically with ammonium hydroxide or sodium hydroxide).[2][5] Add the base slowly while monitoring the pH to avoid a rapid exotherm from the acid-base neutralization. The final pH should be slightly basic (pH 8-9) to ensure the amine product is in its free base form and fully precipitates.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. A common procedure involves dissolving the crude solid in hot ethanol, treating with activated carbon (Norit) to remove colored impurities, filtering the hot solution to remove the carbon, and then allowing the filtrate to cool slowly to induce crystallization.[5] The addition of water to the hot ethanolic solution can also help induce precipitation.[5]
-
Steam Distillation: For certain impurities, steam distillation can be an effective, albeit more complex, purification technique at scale. This was noted as a method to remove solvent residues in a related synthesis.[5]
-
Caption: A decision workflow for troubleshooting common synthesis issues.
Process Safety Considerations
Q3: What are the primary safety hazards I need to be aware of when scaling up this synthesis?
Answer:
Scaling up this reaction significantly increases the associated risks. A thorough process safety review is mandatory.
-
Bromine Handling: Bromine is extremely corrosive, toxic upon inhalation, and a strong oxidizing agent.[6]
-
Controls: Always handle liquid bromine in a well-ventilated chemical fume hood or a closed-system reactor. Use appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, a face shield, and a lab coat.[6] Ensure an eyewash station and safety shower are immediately accessible. Avoid contact with reducing agents, metals, and combustible materials.[6]
-
-
Thiourea/Thiocyanate Handling: While less acutely hazardous than bromine, thiourea is a suspected carcinogen and can be toxic if ingested.[7][8][9]
-
Controls: Handle as a powder in a ventilated area to avoid inhaling dust. Use gloves and safety glasses.[7]
-
-
Reaction Exotherm: As previously mentioned, the bromination/cyclization step is highly exothermic. A runaway reaction on a large scale can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Controls: A robust cooling system is essential. The rate of bromine addition must be tied to the reactor's ability to remove heat. Consider using a semi-batch process where the bromine is added over a prolonged period.
-
-
Solvent Hazards: Glacial acetic acid is corrosive. Ensure proper materials of construction for the reactor and transfer lines.
Analytical and Quality Control FAQs
Q4: How can I confirm the identity and purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton and carbon NMR spectra will provide a unique fingerprint for the molecule.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the amine (N-H) and aromatic functionalities.[3]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of a final compound in the pharmaceutical industry. It can quantify the main peak and any impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[3]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot under UV visualization suggests a relatively pure compound.[4]
-
Experimental Protocol: Lab Scale Synthesis
This protocol is a general guideline for a lab-scale synthesis and will require optimization for specific equipment and scale.
Materials:
-
4-chloro-2-methylaniline
-
Potassium thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, dissolve 4-chloro-2-methylaniline (1.0 eq) and potassium thiocyanate (2.5 eq) in glacial acetic acid.[2][3]
-
Cooling: Cool the stirred mixture to 0-5°C using an ice-water bath.
-
Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise via the addition funnel to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[2][3]
-
Reaction: After the bromine addition is complete, allow the mixture to stir at room temperature for an additional 10-12 hours to ensure the reaction goes to completion.[2] Monitor by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice/water.
-
Neutralization: Slowly add concentrated ammonium hydroxide to the stirred mixture until it is alkaline (pH 8-9), which will precipitate the crude product.
-
Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with water to remove any inorganic salts.
-
Purification: Transfer the crude solid to a flask and add ethanol. Heat the mixture to reflux to dissolve the solid. Add a small amount of activated carbon and continue to reflux for 15 minutes. Filter the hot solution through a pad of Celite to remove the carbon. Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product. Filter the purified crystals and dry under vacuum.[5]
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities. (2024). Iraqi National Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
- Rutgers University. (n.d.). Bromine Safety Guidelines.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- ResearchGate. (2025). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation.
- Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives.
- SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole.
- World Journal of Pharmaceutical Research. (2025). Synthesis of novel nitro substituted benzothiazole derivatives.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Bromophenyl)thiourea.
- CAMEO Chemicals - NOAA. (n.d.). THIOUREA.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics.
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- ResearchGate. (n.d.). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes.
- SpectraBase. (n.d.). 6-Chloro-1,3-benzothiazol-2-amine.
- National Institutes of Health (NIH). (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. nbinno.com [nbinno.com]
- 8. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. carlroth.com [carlroth.com]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Refining Analytical Methods for Benzothiazole Detection in Complex Mixtures
Welcome to the technical support center for the analysis of benzothiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying these compounds in challenging matrices. Here, we address common issues encountered during experimental workflows, offering field-proven insights and evidence-based solutions to enhance the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for benzothiazole detection, and how do I choose the most appropriate one for my sample?
A1: The selection of an analytical technique is contingent upon the sample matrix's complexity, the required sensitivity, and the instrumentation at your disposal.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective starting point for less complex matrices, such as pharmaceutical formulations.[1][2] It offers good specificity for targeted benzothiazole derivatives.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for complex samples (e.g., wastewater, biological fluids) or when low detection limits are necessary.[2][3] Its high selectivity and sensitivity allow for the accurate quantification of trace levels of benzothiazoles.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and semi-volatile benzothiazole derivatives.[3] For polar compounds, a derivatization step may be required to improve volatility.[3]
Q2: I'm observing poor peak shape and resolution in my HPLC analysis of benzothiazoles. What are the likely causes and how can I fix them?
A2: Poor chromatography can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Mobile Phase Composition: The organic modifier, aqueous component, and additives like formic acid significantly influence peak shape and retention.[1] Experiment with varying the gradient slope or the isocratic composition to improve separation.[4] For instance, a mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point for reversed-phase separation of benzothiazoles.[1]
-
Column Chemistry: Ensure you are using an appropriate column. A C18 stationary phase is widely used for benzothiazole analysis.[1] If co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl column.
-
Flow Rate and Temperature: Optimizing the flow rate can improve peak resolution.[4] Increasing the column temperature can decrease viscosity and improve peak efficiency, but be mindful of analyte stability.[1]
Q3: My LC-MS/MS results for benzothiazole quantification are inconsistent and show significant signal suppression. What is causing this and how can I mitigate it?
A3: Signal suppression, a common manifestation of matrix effects, occurs when components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2][5]
Here are strategies to minimize matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples like wastewater and urine.[2][3][6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.[2]
-
Isotope Dilution: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for correcting for matrix effects and variations in extraction recovery.
-
Chromatographic Separation: Improve the separation of your analyte from the matrix components. A longer column, a shallower gradient, or a different stationary phase can move the analyte to a cleaner region of the chromatogram.
-
Instrumental Parameters: Reducing the flow rate into the electrospray ionization (ESI) source can sometimes lessen the impact of matrix effects.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. For solid samples, consider techniques like ultrasonic extraction (UE) or pressurized liquid extraction (PLE).[3] For aqueous samples, select an appropriate SPE sorbent and elution solvent.[6][7] |
| Analyte degradation during sample preparation. | Investigate the stability of benzothiazole under your experimental conditions (pH, temperature).[2] Work quickly and keep samples cool. | |
| Co-eluting Peaks | Insufficient chromatographic separation. | Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate and temperature.[1][4] |
| Presence of isomers or structurally similar compounds. | For mass spectrometry, ensure you are using specific precursor-product ion transitions (MRMs) for your target analyte. High-resolution mass spectrometry can also aid in distinguishing between compounds with the same nominal mass. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the extraction protocol. Use of an internal standard is highly recommended to correct for variations. |
| Instrument instability. | Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Check for leaks and ensure proper pump performance. | |
| No Analyte Peak Detected | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample using techniques like SPE. Increase the injection volume if possible. Use a more sensitive instrument like an LC-MS/MS.[3] |
| Improper instrument settings (e.g., incorrect detection wavelength for UV, wrong MRM transitions for MS). | Verify all instrument parameters. For MS, optimize the source conditions and collision energy for your specific benzothiazole derivative. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Benzothiazoles in Aqueous Samples
This protocol is a general guideline and should be optimized for your specific application and benzothiazole derivatives of interest.[6][7]
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of ultrapure water.[3]
-
Sample Loading: Load the aqueous sample (e.g., 100 mL of wastewater, adjusted to the appropriate pH) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the benzothiazoles with an appropriate solvent (e.g., 5 mL of methanol or acetonitrile). The choice of elution solvent may depend on the specific benzothiazole derivatives.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC analysis.
Protocol 2: HPLC-UV Method for Benzothiazole Analysis
This protocol provides a starting point for the analysis of benzothiazole and its derivatives.[1][8]
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Monitor at a wavelength where the benzothiazole derivative has maximum absorbance (e.g., 324 nm for 6-chloro-1,3-benzothiazole-2-thiol).[1]
-
Injection Volume: 10 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the benzothiazole standard in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the mobile phase to create a series of calibration standards.[1]
-
Sample Preparation: Dissolve or dilute the sample in a solvent compatible with the mobile phase, filter through a 0.45 µm syringe filter, and ensure the final concentration is within the calibration range.[1]
-
Visualizations
Caption: A decision tree for troubleshooting common issues in benzothiazole analysis.
References
- Cross-Validation of Analytical Methods for 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide - Benchchem. (n.d.).
- Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1513-1523.
- Fragmentation patterns of protonated benzothiazole sulfenamides by atmospheric pressure chemical ionization. (n.d.).
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol - Benchchem. (n.d.).
- Method development for the quantification of Benzothiazole hydrochloride in complex mixtures - Benchchem. (n.d.).
- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (n.d.).
- Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. (n.d.).
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)benzothiazole and its Intermediates - Benchchem. (n.d.).
- Strategies for Method Development and Optimization in HPLC - Drawell. (n.d.).
- The essence of matrix effects for chromatographic assays. (n.d.).
- Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzothiazole Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, a core moiety consistently found in compounds exhibiting a wide array of biological activities.[1][2] This guide offers an in-depth, comparative analysis of benzothiazole analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based resource to inform their own investigations. Our approach is grounded in scientific integrity, explaining not just what to do in terms of experimental evaluation, but why specific methodologies are chosen and how they contribute to a robust understanding of a compound's therapeutic potential.
The Versatility of the Benzothiazole Core: A Structural Overview
Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.[3] This arrangement provides a rigid, planar structure with unique electronic properties, making it an excellent pharmacophore for interacting with various biological targets.[4] The true versatility of benzothiazoles, however, lies in the vast chemical space that can be explored through substitutions at the 2-, 5-, 6-, and 7-positions of the benzothiazole ring system. As we will explore, even minor modifications to these positions can dramatically alter the biological activity of the resulting analog, highlighting the importance of structure-activity relationship (SAR) studies in this field.[4][5]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[4][6] These mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7]
Mechanism of Action: Targeting Key Cancer Pathways
A significant body of research has shown that the anticancer effects of many benzothiazole analogs are mediated through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] By blocking these receptors, benzothiazole derivatives can disrupt downstream signaling cascades like the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[7] This disruption can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[4][5]
The following diagram illustrates a simplified overview of how benzothiazole analogs can interfere with a key cancer signaling pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Dilute the cell suspension to the desired concentration (typically 1 x 10^4 to 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. [9]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzothiazole analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. * Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals. [9]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well. [9] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [10] * Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [9][10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. [11]Benzothiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains. [12][13]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of benzothiazole analogs is often attributed to their ability to interfere with essential microbial processes. For instance, some derivatives have been shown to inhibit enzymes involved in cell wall synthesis or DNA replication. Molecular docking studies have suggested that some benzothiazole-based compounds may inhibit enzymes like LD-carboxypeptidase, which is involved in bacterial cell wall maintenance. [14]
Comparative Antimicrobial Activity of Benzothiazole Analogs
The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2j | Heteroaryl derivative | E. coli | 230 | [12] |
| S. typhimurium | 470 | [12] | ||
| Compound 2d | Heteroaryl derivative | B. cereus | 230 | [12] |
| Aspergillus niger | 60 | [12] | ||
| Compound 16c | N-arylsulfonylpyridone | S. aureus | 0.025 mM | [15] |
| S. mutans | 0.203 mM | [15] | ||
| K. pneumoniae | 0.813 mM | [15] | ||
| Compound 18 | 6-Cl substituent with 4-OCH3 on benzene ring | P. aeruginosa | 100 | [14] |
| Compound 4b | Benzothiazole-thiazole hybrid with nitro group | S. aureus | 3.90 | [16] |
| M. tuberculosis | 3.90 | [16] | ||
| C. albicans | 7.81 | [16] |
Note: The data presented are for comparative purposes and have been extracted from the cited literature. Experimental conditions may vary between studies.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique for evaluating the antimicrobial activity of a substance. [11][17]The principle involves the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. [18]If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. [11]
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Methodology:
-
Preparation of Media and Inoculum:
-
Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of growth. [18]
-
-
Creation of Wells and Application of Test Compound:
-
Use a sterile cork borer (typically 6-8 mm in diameter) to create wells in the agar. [11] * Carefully pipette a fixed volume (e.g., 100 µL) of the benzothiazole analog solution (at a specific concentration) into each well. [11] * Include a negative control (solvent alone) and a positive control (a standard antibiotic).
-
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging research has highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's and amyotrophic lateral sclerosis (ALS). [[“]][21]The FDA-approved drug Riluzole, used to treat ALS, is a benzothiazole derivative, underscoring the therapeutic relevance of this scaffold in neurology. [21][22]
Mechanism of Action: Modulating Neuronal Health
The neuroprotective effects of benzothiazole analogs are thought to be multifactorial. Some compounds have been shown to modulate the activity of antioxidant enzymes like catalase, protecting neuronal cells from oxidative stress-induced damage. [23][24]Others may act by blocking voltage-gated sodium channels or inhibiting the release of the excitatory neurotransmitter glutamate, which can be neurotoxic at high levels. [22]
Supporting Evidence for Neuroprotection
A study on novel benzothiazole analogs demonstrated their ability to enhance the viability of U87 MG (human glioblastoma) cells under hydrogen peroxide-induced stress. [23][24]Certain analogs were found to modulate and enhance the activity of catalase, an important antioxidant enzyme, suggesting a mechanism for their neuroprotective effects. [23][24]Furthermore, in silico studies have shown that these analogs can dock effectively within the catalytic site of the catalase enzyme. [23]
Conclusion and Future Directions
The benzothiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. The evidence clearly demonstrates that strategic modifications to the benzothiazole core can yield potent and selective inhibitors of cancer cell growth, a broad range of antimicrobial agents, and promising neuroprotective compounds. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field.
Future research should continue to focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the vast chemical space around the benzothiazole nucleus holds significant promise for addressing some of the most pressing challenges in human health.
References
- Hala Shkyair Lihumis et. al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Prog. Chem. Biochem. Res., 5(2), 147-164. Link
- Popli, H., et al. (n.d.). Benzothiazole analogues and their biological aspects: A Review.
- Shi, D., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(1), 107. Link
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem. Link
- Krasavin, M., et al. (2019). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 24(20), 3760. Link
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Link
- Sabatino, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8410. Link
- Asati, V., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1846-1863. Link
- Asati, V., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 34(1), 1846-1863. Link
- El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][11]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. Link
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(02), 1018–1027. Link
- Çavuşoğlu, B. K., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Brazilian Journal of Biology, 83. Link
- Sharma, V., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(1), 1. Link
- ResearchGate. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Jin, F., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(12), 1675. Link
- Balouiri, M., et al. (2016). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 1(1), 39-43. Link
- Glamočlija, J., et al. (2021).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50822. Link
- Yakan, B., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Recent Patents on Anti-Cancer Drug Discovery, 18(6), 796-810. Link
- Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Link
- Abcam. (n.d.). MTT assay protocol. Abcam. Link
- Roche. (n.d.).
- Kumar, S., & Dubey, B. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 270-274. Link
- LinkedIn. (2023).
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Link
- Consensus. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Consensus. Link
- National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Wathoni, N., et al. (2023). Antimalarial activities of benzothiazole analogs: A systematic review. Malaria Journal, 22(1), 389. Link
- Nampoothiri, M., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. Link
- National Center for Biotechnology Information. (n.d.). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
- Boykin, J. V., & Ramsey, D. J. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. Link
- ResearchGate. (n.d.). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents.
- TEMIME, P. (1954). [Clinical trials of a new anti-fungus derivative of benzothiazole in mycosis of the skin and appendages of the skin]. Semaine des hopitaux : "Therapeutique", 30(8), 438-44. Link
- ResearchGate. (n.d.). (PDF) Significance of benzothiazole moiety in the field of cancer.
- Siddiqui, N., et al. (2011). Synthesis, Neurotoxicity and Anticonvulsant Study of Some Benzothiazole Analogs. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 667-674. Link
- Asati, V., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1846-1863. Link
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. Link
- National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Pérez-Vásquez, A., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. International Journal of Molecular Sciences, 24(20), 15401. Link
- Digital Commons @ the Georgia Academy of Science. (n.d.). biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. Digital Commons @ the Georgia Academy of Science. Link
- Haroun, M., et al. (2019). Novel Hybrids of Pyrazolidinedione and Benzothiazole as TZD Analogues. Rationale Design, Synthesis and In Vivo Anti-Diabetic Evaluation. Medicinal Chemistry, 15(6), 624-633. Link
- Ali, H. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(3), 515-530. Link
- ResearchGate. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hereditybio.in [hereditybio.in]
- 20. consensus.app [consensus.app]
- 21. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 22. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Benzothiazole Synthesis: A Comparative Analysis of Synthetic Routes
Introduction
The benzothiazole scaffold, a bicyclic system formed by the fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The efficient and strategic construction of this privileged heterocyclic system is, therefore, a critical task for researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparative analysis of the most prominent synthetic routes to benzothiazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide field-proven insights to inform your choice of synthetic strategy. Whether you are seeking rapid analog generation, prioritizing green chemistry principles, or planning a large-scale synthesis, this guide will equip you with the knowledge to select and execute the optimal method for your research goals.
The Workhorse of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol
The most prevalent and versatile strategy for constructing the benzothiazole core involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, including aldehydes, ketones, carboxylic acids, and their derivatives.[2][4] The choice of the carbonyl partner and the reaction conditions dictates the efficiency, substrate scope, and environmental impact of the synthesis.
Method 1: Condensation with Aldehydes
The reaction between 2-aminothiophenol and aldehydes is arguably the most common and straightforward route to 2-substituted benzothiazoles. The general mechanism proceeds through the initial formation of a Schiff base, which generates a benzothiazoline intermediate. Subsequent intramolecular cyclization and oxidation yield the final aromatic benzothiazole product.
Classical vs. Modern Approaches
Historically, these condensations were performed under conventional heating, often requiring prolonged reaction times at high temperatures in solvents like toluene or dimethyl sulfoxide (DMSO).[4] While simple, these methods can suffer from moderate yields and harsh conditions.[1][4]
Modern organic synthesis has introduced a host of improvements focusing on catalytic systems and energy efficiency to overcome these limitations.
-
Acid Catalysis : The use of an acid catalyst, such as a hydrogen peroxide/hydrochloric acid system (H₂O₂/HCl) or p-toluenesulfonic acid (p-Ts-OH), can significantly accelerate the reaction, often allowing it to proceed at room temperature with excellent yields (85-94%) and short reaction times (45-60 minutes).[1][2]
-
Metal-Based Catalysis : Heterogeneous catalysts like Zinc Oxide Nanoparticles (ZnO NPs) or Tin Diphosphate (SnP₂O₇) offer high efficiency, mild reaction conditions, and the significant advantage of being recoverable and reusable.[1][4][5] For example, using SnP₂O₇ has been shown to produce high yields (87-95%) in very short reaction times (8-35 minutes).[4][6] The primary drawback is the potential for metal leaching into the product, requiring careful purification.[1]
-
Green Chemistry Innovations : In line with sustainable practices, several eco-friendly modifications have been developed.[7] Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and frequently improves yields by ensuring rapid and uniform heating.[7][8][9] Furthermore, performing these reactions under solvent-free conditions or in green solvents like ethanol or water minimizes hazardous waste generation.[7][10][11]
Diagram 1: Reaction Mechanism for Condensation with Aldehydes
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. airo.co.in [airo.co.in]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Purity Assessment of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine: An HPLC-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, a key building block in the synthesis of various pharmacologically active agents, is no exception.[1] Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug product.
This guide offers an in-depth, scientifically grounded exploration of the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). As your Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document elucidates the causality behind analytical choices, provides a robust, self-validating HPLC protocol, and objectively compares this "gold standard" technique with viable alternatives.
Section 1: The Primary Analytical Workhorse: High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar, and UV-active molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the method of choice for purity determination.[2] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar process-related impurities and degradation products.[3][4]
Method Development Strategy: A Scientifically-Driven Approach
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. The choices of stationary phase, mobile phase, and detector are critical for achieving optimal separation.
-
Column Selection: The heart of the separation is the analytical column. For aromatic amines like our target compound, a C18 (octadecylsilane) column is the conventional and most effective choice. The non-polar C18 stationary phase provides sufficient hydrophobic interaction with the benzothiazole ring system to ensure adequate retention and separation from more polar or non-polar impurities.
-
Mobile Phase Selection: The mobile phase composition dictates the elution of the analyte. A typical RP-HPLC mobile phase consists of a buffered aqueous solution and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and superior UV transparency.
-
Aqueous Phase: An acidic buffer, such as 0.1% phosphoric acid in water, is crucial.[5] The acidic pH suppresses the ionization of the primary amine group on the benzothiazole, preventing peak tailing and ensuring sharp, symmetrical peaks. This is a classic strategy for improving the chromatography of basic compounds.[3]
-
-
Detector Selection: The benzothiazole moiety contains a chromophore that absorbs UV light. A UV-Vis detector is therefore the logical choice for this analysis.[5] The optimal detection wavelength (λmax) should be determined by analyzing a dilute solution of the standard across a range of UV wavelengths to find the point of maximum absorbance, thereby maximizing sensitivity. For similar benzothiazole structures, a wavelength around 250 nm is often effective.[5]
Caption: HPLC method development workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and includes system suitability testing (SST) to ensure the chromatographic system is performing adequately before sample analysis.
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and concentrated phosphoric acid.
-
Reference Standard: A well-characterized standard of this compound with known purity.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of the active compound and prepare as described for the Standard Solution.
3. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Gradient (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 70 | 30 |
| 20.0 | 70 | 30 |
4. System Suitability Testing (SST)
-
Procedure: Inject the Standard Solution five replicate times.
-
Acceptance Criteria:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of the five replicate injections.
-
-
Trustworthiness: The SST ensures that the analytical system is precise and suitable for the intended analysis on the day of the experiment. Failure to meet these criteria indicates a problem with the system (e.g., column degradation, pump malfunction) that must be rectified before proceeding.
5. Data Analysis
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to the main compound.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 2: Comparative Analysis with Alternative Techniques
While HPLC is the dominant technique, other methods can be employed, each with distinct advantages and limitations. The choice of technique often depends on the specific analytical challenge, such as the need for higher throughput, enhanced sensitivity, or analysis of volatile impurities.[2][6]
| Technique | Principle | Speed | Resolution | Sensitivity | Key Application for this Analyte |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | ++ | +++ | +++ | Gold standard for routine purity and impurity profiling.[2] |
| UPLC (Ultra-Performance Liquid Chromatography) | A form of HPLC using smaller particles (<2 µm) and higher pressures for separation. | +++ | ++++ | ++++ | High-throughput screening and resolving closely eluting impurities.[7] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in the gas phase followed by mass-based detection. | +++ | ++++ | ++++ | Analysis of volatile impurities (e.g., residual solvents) from synthesis. Not suitable for the main, non-volatile analyte without derivatization.[8] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC coupled with a mass spectrometer for detection. | ++ | +++ | +++++ | Peak identification and structure elucidation of unknown impurities.[9] |
Expert Insights:
-
UPLC vs. HPLC: UPLC offers significant gains in speed and resolution, making it ideal for complex impurity profiles or high-throughput environments. However, it requires specialized high-pressure equipment.[7]
-
The Role of GC-MS: GC-MS is not a direct competitor for the purity assessment of the parent compound but is a crucial complementary technique for identifying and quantifying residual solvents, which are common process-related impurities that HPLC cannot detect.[8]
-
The Power of LC-MS: For drug development, identifying unknown peaks in the chromatogram is critical. LC-MS provides the molecular weight and fragmentation data necessary for the structural elucidation of these impurities, a task impossible with UV detection alone.[9]
Section 3: Method Validation According to ICH Guidelines
A developed analytical method is not complete until it is validated. Validation demonstrates that the procedure is suitable for its intended purpose.[10] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process.[11][12][13]
Key Validation Parameters
| Parameter | Purpose |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants). |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). |
Conclusion
The purity assessment of this compound is most effectively and reliably achieved using a well-developed and validated Reversed-Phase HPLC method. The protocol detailed herein, built on a C18 column with an acidic acetonitrile/water mobile phase, provides a robust and self-validating system for routine quality control.
While HPLC stands as the primary workhorse, a comprehensive analytical strategy should incorporate complementary techniques. UPLC offers a path to higher throughput and resolution, while GC-MS is essential for controlling volatile impurities. For advanced drug development and impurity investigation, coupling HPLC with mass spectrometry (LC-MS) is indispensable for structural elucidation. Adherence to ICH validation guidelines ensures that the chosen analytical procedure is scientifically sound and fit for its regulatory purpose, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
- Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 Analytical Method Valid
- ICH Q2 R1: Mastering Analytical Method Valid
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.. [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]
- Analytical Techniques in Pharmaceutical Analysis. AIMS Press. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
- Synthesis of Substituted Benzothiazole Derivatives and their Antibacterial Activity. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers. [Link]
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. lcms.cz [lcms.cz]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. rroij.com [rroij.com]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. starodub.nl [starodub.nl]
A Comparative Benchmarking Guide to Benzothiazole Derivatives Versus Known Therapeutic Agents
Foreword: The Versatility of the Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive, data-driven comparison of promising benzothiazole derivatives against established therapeutic agents in key disease areas: oncology, neurodegenerative disorders, and infectious diseases. We will delve into the mechanistic underpinnings of their actions, present comparative efficacy data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Section 1: Anticancer Potential of Benzothiazole Derivatives in Breast Cancer
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Certain benzothiazole derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines, positioning them as promising alternatives or adjuncts to existing chemotherapies.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of representative benzothiazole derivatives against the MCF-7 human breast adenocarcinoma cell line, benchmarked against the standard chemotherapeutic agent, Doxorubicin.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzothiazole Derivative 1 | MCF-7 | 7.39 | Doxorubicin | 1.2 (approx.)[1] |
| Benzothiazole Derivative 2 | MCF-7 | 5.15 | Doxorubicin | 1.2 (approx.)[1] |
| Benzothiazole Derivative 3 | MCF-7 | 8.64 | Doxorubicin | 1.2 (approx.)[1] |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 | Potent in the nanomolar range[2] | Doxorubicin | Varies by study[2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
The data indicates that while Doxorubicin remains a highly potent cytotoxic agent, certain benzothiazole derivatives exhibit promising activity in the low micromolar and even nanomolar range, warranting further investigation.[2][3]
Mechanism of Action: A Tale of Two Pathways
The anticancer activity of these compounds stems from distinct mechanisms of action.
Doxorubicin's Mechanism of Action: Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms.[][5] Its primary mode of action involves intercalation into DNA, thereby inhibiting the progression of topoisomerase II.[6] This leads to DNA double-strand breaks and the induction of apoptosis.[7] Additionally, doxorubicin generates reactive oxygen species (ROS), which cause damage to cellular membranes, DNA, and proteins.[5][7]
Benzothiazole Derivatives' Putative Mechanism of Action: Many anticancer benzothiazole derivatives induce apoptosis in cancer cells. Some derivatives have been shown to target specific signaling pathways involved in cell proliferation and survival. For instance, some derivatives may inhibit protein kinases that are crucial for tumor growth.
Diagram 1: Doxorubicin's Mechanism of Action
Caption: Doxorubicin's multifaceted mechanism of action.
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative and the reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Section 2: Neuroprotective Effects of Benzothiazole Derivatives in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine. Therefore, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, is a primary therapeutic strategy.
Comparative Analysis of Acetylcholinesterase Inhibition
Several benzothiazole derivatives have been investigated as potent AChE inhibitors. The following table compares the IC50 values of selected benzothiazole derivatives with the widely prescribed AD drug, Donepezil.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Benzothiazole Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1[8][9] | Donepezil | 20.1 ± 1.4[8] |
| Benzothiazole Derivative 4a | Acetylcholinesterase (AChE) | 56.3 ± 2.5[8] | Donepezil | 20.1 ± 1.4[8] |
| Benzothiazole Derivative 4m | Acetylcholinesterase (AChE) | 27.8 ± 1.0[8] | Donepezil | 20.1 ± 1.4[8] |
| Benzothiazole Derivative 3s | Acetylcholinesterase (AChE) | 6700[10][11] | Donepezil | 6.7[12] |
The data reveals that certain benzothiazole derivatives, such as compound 4f, exhibit AChE inhibitory activity comparable to Donepezil, highlighting their potential as novel anti-Alzheimer's agents.[8][9]
Mechanism of Action: Enhancing Cholinergic Neurotransmission
Donepezil's Mechanism of Action: Donepezil is a reversible and selective inhibitor of acetylcholinesterase.[13][14] By blocking the breakdown of acetylcholine in the synaptic cleft, it increases the concentration and duration of action of this neurotransmitter, thereby improving cholinergic neurotransmission.[15][16]
Benzothiazole Derivatives' Putative Mechanism of Action: Similar to donepezil, these derivatives are designed to bind to the active site of AChE, preventing it from hydrolyzing acetylcholine. The benzothiazole scaffold can be modified to interact with key residues within the enzyme's active site gorge, enhancing its inhibitory potency.
Diagram 2: Acetylcholinesterase Inhibition
Caption: Inhibition of AChE enhances cholinergic signaling.
In Vivo Evaluation: The Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.
Principle: The test relies on the animal's ability to learn and remember the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues.
Step-by-Step Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged about 1 cm below the water surface.[17][18]
-
Acquisition Phase (Training):
-
Mice are given four trials per day for 5-7 consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four randomly chosen starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform. If it fails to find the platform within 60-90 seconds, it is gently guided to it.[19]
-
The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.[18]
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates good spatial memory.
-
Section 3: Antimicrobial Efficacy of Benzothiazole Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Benzothiazole derivatives have demonstrated promising activity against a range of pathogenic bacteria.
Comparative Analysis of In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected benzothiazole derivatives against common bacterial pathogens, compared to the broad-spectrum antibiotic Ciprofloxacin.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzothiazole Derivative 41c | Escherichia coli | 3.1[20] | Ciprofloxacin | 12.5[20] |
| Benzothiazole Derivative 41c | Staphylococcus aureus | 12.5[20] | Ciprofloxacin | 12.5[20] |
| Benzothiazole Derivative 25a | Enterococcus faecalis | ~1 µM[20] | Ciprofloxacin | 2.93 µM[20] |
| Benzothiazole Derivative 133 | Escherichia coli | 78.125[20] | Ciprofloxacin | 25-50[20] |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology.
The data shows that some benzothiazole derivatives exhibit potent antibacterial activity, with MIC values that are, in some cases, superior to ciprofloxacin against certain strains.[20]
Mechanism of Action: Targeting Essential Bacterial Enzymes
Ciprofloxacin's Mechanism of Action: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to the cessation of bacterial cell division and ultimately cell death.
Benzothiazole Derivatives' Putative Mechanism of Action: The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. For example, some derivatives have been shown to inhibit DNA gyrase, similar to fluoroquinolones. Others may target different enzymes involved in bacterial metabolism or cell wall synthesis.
Diagram 3: Bacterial DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase disrupts bacterial replication.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the benzothiazole derivative and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: Read the plate visually or with a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Conclusion and Future Directions
This guide has provided a comparative overview of the therapeutic potential of benzothiazole derivatives in oncology, neurodegenerative diseases, and infectious diseases. The presented data underscores the promise of this versatile chemical scaffold in the development of novel therapeutic agents. While the in vitro and in some cases in vivo data are encouraging, further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety, and mechanisms of action of these promising compounds. The detailed experimental protocols provided herein are intended to facilitate such investigations and contribute to the advancement of drug discovery and development.
References
- Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. (URL: [Link])
- Doxorubicin - Wikipedia. (URL: [Link])
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (URL: [Link])
- What is the mechanism of Doxorubicin Hydrochloride?
- Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (URL: [Link])
- Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (URL: [Link])
- Donepezil - Wikipedia. (URL: [Link])
- What is the mechanism of Donepezil Hydrochloride?
- The Pharmacology and Mechanism of Donepezil Action | Free Essay Example for Students. (URL: [Link])
- Morris W
- Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers - San Diego Instruments. (URL: [Link])
- Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests.
- Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC - PubMed Central. (URL: [Link])
- Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - JoVE. (URL: [Link])
- Recent insights into antibacterial potential of benzothiazole deriv
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (URL: [Link])
- Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - PubMed Central. (URL: [Link])
- IC 50 % of the synthesized compounds against MCF-7. Dox-Doxorubicin.
- AChE IC50 of the tested compounds compared to that of donepezil.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. (URL: [Link])
- Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed. (URL: [Link])
- IC50 graphs of compounds 2d, 2f, 2j, 2l, and donepezil on the...
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed. (URL: [Link])
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Publishing. (URL: [Link])
- In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - PubMed Central. (URL: [Link])
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])
- Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. (URL: [Link])
- Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line | Request PDF - ResearchG
- The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...
- Observed MIC values of ciprofloxacin (CIP) and BSN coded 2-substituted...
- In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains.
- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (URL: [Link])
- MIC values (mg/mL) of antimicrobial agents against E. coli strains.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Donepezil - Wikipedia [en.wikipedia.org]
- 14. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 16. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 17. jneurosci.org [jneurosci.org]
- 18. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 19. mmpc.org [mmpc.org]
- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-Cross-Validation-of-Experimental-Results-for-Novel-Compounds
Introduction: The Imperative of Rigorous Validation in Novel Compound Discovery
The journey of a novel compound from initial discovery to a potential therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is the rigorous and objective validation of its biological activity and therapeutic potential. Without a robust cross-validation strategy, promising early results can lead to costly and time-consuming dead ends in later-stage development. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for designing and implementing comprehensive cross-validation protocols. We will delve into the causality behind experimental choices, emphasizing the principles of scientific integrity to ensure that every protocol is a self-validating system. Our objective is to move beyond mere procedural descriptions to a deeper understanding of why certain validation steps are crucial for building a compelling and defensible data package for any novel compound.
The foundation of this process lies in analytical method validation, a documented process to demonstrate that a chosen analytical method is suitable for its intended purpose.[1] This ensures that the results generated are reliable and consistent. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, such as the ICH Q2(R2), that outline the essential elements of analytical procedure validation.[2][3][4] These guidelines are not merely regulatory hurdles but are grounded in the scientific necessity of ensuring data integrity and, ultimately, patient safety.[1]
Pillar 1: Foundational In Vitro Cross-Validation
The initial characterization of a novel compound's activity invariably begins with in vitro assays.[5][6] These controlled experiments provide the first glimpse into a compound's potential mechanism of action, potency, and selectivity. However, the artificial nature of in vitro systems necessitates a multi-faceted approach to cross-validation. Relying on a single assay type can be misleading; therefore, a battery of orthogonal assays is essential to build confidence in the initial findings.
Orthogonal Assays: The Cornerstone of In Vitro Confidence
An orthogonal assay measures the same biological endpoint through a different technology or biological principle. This approach is critical for mitigating the risk of artifacts or off-target effects that might be inherent to a single assay platform.
Table 1: Comparison of Orthogonal In Vitro Assay Strategies
| Primary Assay Type | Orthogonal Cross-Validation Assay | Rationale for Cross-Validation | Potential Pitfalls |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blot, Mass Spectrometry | ELISA relies on antibody specificity, which can vary. Western Blot provides molecular weight confirmation, while Mass Spectrometry offers definitive identification of the protein target. | Differences in sensitivity and quantification methods between assays. |
| Cell Viability (e.g., MTT, CellTiter-Glo®) | Apoptosis Assays (e.g., Caspase-Glo®, Annexin V) | MTT and similar assays measure metabolic activity, which may not directly correlate with cell death. Apoptosis assays confirm a specific cell death pathway. | Timing of assays is critical, as different stages of cell death are measured. |
| Reporter Gene Assay | qPCR, Direct Target Engagement Assay | Reporter assays measure downstream transcriptional activation. qPCR directly quantifies target gene expression, while target engagement assays confirm direct binding to the protein of interest. | Reporter constructs can be artificial and may not fully recapitulate endogenous regulation. |
| High-Content Imaging | Flow Cytometry | Both provide single-cell data, but with different throughput and parameter capabilities. Cross-validation ensures that observed phenotypes are consistent across platforms. | Differences in sample preparation and data analysis pipelines. |
Experimental Protocol: Cross-Validation of a Novel Kinase Inhibitor
Objective: To validate the inhibitory activity of "Compound X" on Kinase Y using orthogonal assays.
Step-by-Step Methodology:
-
Primary Assay: Kinase Activity Assay (e.g., ADP-Glo™)
-
Prepare serial dilutions of Compound X.
-
Incubate Compound X with recombinant Kinase Y and its specific substrate in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, add ADP-Glo™ reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Include appropriate controls (no enzyme, no compound).
-
Calculate the IC50 value of Compound X.
-
-
Orthogonal Assay 1: Western Blot for Phospho-Substrate
-
Treat cells expressing Kinase Y with varying concentrations of Compound X.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the Kinase Y substrate and a total substrate control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
-
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with Compound X.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate soluble and aggregated proteins.
-
Analyze the soluble fraction by Western Blot for Kinase Y.
-
Binding of Compound X will stabilize Kinase Y, leading to a higher melting temperature.
-
Data Presentation:
The results from these assays should be presented in a clear, comparative format.
Table 2: Comparative IC50 Values for Compound X against Kinase Y
| Assay Method | IC50 (nM) | Standard Deviation |
| ADP-Glo™ Kinase Assay | 50.2 | 5.7 |
| Western Blot (Phospho-Substrate) | 65.8 | 8.1 |
| Cellular Thermal Shift Assay (CETSA) | Not Applicable (Measures target engagement) | Not Applicable |
Visualization of the Experimental Workflow
Caption: In Vitro Cross-Validation Workflow.
Pillar 2: Bridging to In Vivo Relevance
Positive and cross-validated in vitro data are a prerequisite for advancing a compound to in vivo studies.[7] However, the complexity of a whole-organism system introduces numerous variables that can impact a compound's efficacy and safety. Therefore, a carefully designed in vivo validation strategy is crucial.
The Importance of Pharmacokinetics and Pharmacodynamics (PK/PD)
Before assessing efficacy, it is essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel compound.[8] PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body.
Experimental Protocol: Initial PK/PD Assessment
Objective: To determine the basic PK profile and establish a PD marker for Compound X in a murine model.
Step-by-Step Methodology:
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of Compound X to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X over time.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic (PD) Study:
-
Dose a separate cohort of mice with Compound X.
-
At time points informed by the PK study (e.g., at Tmax), collect relevant tissues (e.g., tumor, if applicable).
-
Analyze tissue lysates by Western Blot or another appropriate method to measure the level of the target biomarker (e.g., phospho-substrate of Kinase Y).
-
Correlate the dose of Compound X with the degree of target modulation.
-
Cross-Validation in Efficacy Models
Demonstrating efficacy in a single animal model is often insufficient. Utilizing multiple, complementary models can provide a more robust validation of a compound's therapeutic potential.[9]
Table 3: Comparison of In Vivo Efficacy Models
| Model Type | Advantages | Disadvantages | Cross-Validation Rationale |
| Cell Line-Derived Xenograft (CDX) | High throughput, reproducible. | Lacks tumor microenvironment complexity. | Provides an initial, controlled assessment of anti-tumor activity. |
| Patient-Derived Xenograft (PDX) | More clinically relevant, preserves tumor heterogeneity. | Lower throughput, more variable. | Validates efficacy in a model that better recapitulates human disease. |
| Syngeneic Models | Intact immune system, allows for immunotherapy assessment. | Limited availability for some cancer types. | Crucial for compounds with a potential immunomodulatory mechanism. |
| Genetically Engineered Mouse Models (GEMM) | Spontaneous tumor development in a natural context. | Long latency, high cost. | The most clinically relevant model for studying tumor initiation and progression. |
Visualization of a Signaling Pathway
Caption: Inhibition of Kinase Y Signaling by Compound X.
Pillar 3: Statistical Rigor and Data Integrity
The most well-designed experiments can be undermined by a lack of statistical rigor in data analysis and interpretation. Cross-validation is not only an experimental concept but also a statistical one.[10]
Statistical Cross-Validation Techniques
In the context of analyzing large datasets, such as those from high-throughput screening or 'omics' studies, statistical cross-validation is essential to prevent model overfitting and to ensure that the findings are generalizable.[11]
Table 4: Statistical Cross-Validation Methods
| Method | Description | Advantages | Disadvantages |
| k-Fold Cross-Validation | The dataset is randomly partitioned into k subsets. The model is trained on k-1 subsets and tested on the remaining subset. This is repeated k times.[12] | Reduces bias and variance compared to a single train-test split. | Can be computationally expensive for large k. |
| Leave-One-Out Cross-Validation (LOOCV) | A special case of k-fold cross-validation where k equals the number of data points. | Provides an almost unbiased estimate of the test error. | Computationally very expensive. |
| Stratified k-Fold Cross-Validation | A variation of k-fold cross-validation that ensures each fold has the same proportion of observations with a given categorical value. | Important for imbalanced datasets. | Adds a layer of complexity to the partitioning process. |
Ensuring Data Integrity and Reproducibility
Beyond statistical analysis, maintaining data integrity is paramount. This includes meticulous record-keeping, adherence to standard operating procedures (SOPs), and, where appropriate, blinding of experiments. The principles of analytical method validation, as outlined by regulatory bodies, provide a framework for ensuring the accuracy, precision, and robustness of the data generated.[13][14][15]
Conclusion: A Holistic Approach to Validation
The cross-validation of experimental results for novel compounds is not a linear process but an iterative cycle of in vitro and in vivo experimentation, underpinned by rigorous statistical analysis. By embracing a multi-faceted approach that incorporates orthogonal assays, complementary in vivo models, and sound statistical practices, researchers can build a robust and compelling case for the therapeutic potential of a novel compound. This commitment to scientific integrity not only increases the likelihood of success in later stages of drug development but also upholds the ultimate responsibility of ensuring the safety and efficacy of new medicines. The guidelines provided by regulatory authorities should be viewed not as constraints but as a roadmap for excellence in scientific research.[2][16][17]
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- Q2(R2) Validation of Analytical Procedures - FDA.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
- Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed.
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA).
- Preclinical pharmacology and in vivo models - ResearchGate.
- In Vitro Assay Development Services - Charles River Laboratories.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult.
- Cross-validation (statistics) - Wikipedia.
- In Vitro Assays | For successful drug discovery programs - AXXAM.
- Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches.
- Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC - PubMed Central.
- Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials.
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate.
- Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions - PubMed.
- Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC - PubMed Central.
- (PDF) Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - ResearchGate.
- A Complete Guide to Cross-Validation - Statology.
- Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions | Request PDF - ResearchGate.
- Full article: Validation guidelines for drug-target prediction methods.
- Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science - OpenReview.
- Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI.
- Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction - PubMed Central.
- Best Practices for Omics-Based Test Validation Prior to Use for Patient Management Decisions in a Clinical Trial Setting - NCBI.
- Design of Experiments for Analytical Method Development and Validation.
- How we validate new laboratory reagents - Ambar Lab.
- How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments | American Pharmaceutical Review.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. axxam.com [axxam.com]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 11. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 12. A Complete Guide to Cross-Validation [statology.org]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Benzothiazoles
For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from initial discovery to potential clinical application is a rigorous path of validation. A critical juncture in this journey is the transition from promising in vitro results to demonstrable in vivo efficacy. Substituted benzothiazoles, a versatile class of heterocyclic compounds, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo performance of select substituted benzothiazoles, offering insights into the experimental rationale and the complexities of translating laboratory findings into living systems.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, serves as a foundational scaffold for a multitude of biologically active molecules.[3] Its structural rigidity, electron-rich nature, and ability to form various non-covalent interactions with biological macromolecules make it an attractive starting point for drug design.[4] The diverse pharmacological profile of benzothiazole derivatives is achieved through substitutions at various positions, primarily the 2-position, which significantly influences their mechanism of action and therapeutic potential.[1] However, potent activity in a controlled cellular environment (in vitro) does not always guarantee success in a complex biological system (in vivo), a discrepancy that underscores the importance of comprehensive, multi-model testing.
The Drug Discovery Workflow: From Cell Culture to Animal Models
The preclinical evaluation of any new chemical entity, including substituted benzothiazoles, follows a logical progression designed to build a comprehensive profile of its activity, safety, and pharmacokinetic properties. This workflow is essential for identifying candidates with the highest probability of clinical success while minimizing resource expenditure on compounds likely to fail.
Caption: General workflow from in vitro screening to in vivo validation.
Anticancer Efficacy: A Tale of Two Models
Benzothiazole derivatives have shown significant promise as anticancer agents, often by inducing apoptosis, causing cell cycle arrest, or inhibiting key kinases.[5][6] The comparison between their potency in cancer cell lines and their performance in animal tumor models provides a classic example of the challenges in drug development.
Case Study: 2-(4-Aminophenyl)benzothiazoles
A series of 2-(4-aminophenyl)benzothiazoles has been extensively studied for its potent and selective activity against human breast cancer cell lines.[7]
-
In Vitro Observations: The parent compound, 5a, demonstrated potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, including both estrogen receptor-positive (ER+) like MCF-7 and ER-negative (ER-) like MDA-468.[7] Interestingly, its activity was characterized by a biphasic dose-response curve and was highly selective for breast cancer cells over other cell types.[7] Further structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring could enhance potency and broaden the activity spectrum to other cancer types like ovarian and lung cancer.[7] For instance, compound 9a (3'-methyl substituted) was identified as particularly potent.[7]
-
In Vivo Performance: When evaluated in nude mice bearing human mammary carcinoma xenografts, the translation of in vitro potency was not always linear. While several compounds were tested, 9a showed the most significant growth inhibition against both ER+ (MCF-7) and ER- (MT-1, MT-3) tumors, validating its high in vitro potency.[7] However, other derivatives with promising in vitro IC50 values, such as PMX-610 (a 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole), showed superior in vivo efficacy but were hampered by high lipophilicity, which restricted their development in aqueous formulations.[8]
Table 1: Comparative Anticancer Efficacy of Select Benzothiazoles
| Compound | Target Cell Line | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Outcome | Reference(s) |
| Compound 9a | MCF-7 (Breast) | Nanomolar range | Nude mice (MCF-7 xenograft) | Potent tumor growth inhibition | [7] |
| PMX-610 | MCF-7, MDA-468 | Nanomolar range | Nude mice (Breast cancer xenograft) | Superior efficacy, but poor formulation | [8] |
| Compound 55 | HT-29 (Colon) | 0.024 µM | Not specified | Potent in vitro candidate | [6] |
| KC12, KC21 | MDA-MB-231 (Breast) | 6.13 µM, 10.77 µM | Suggested for future studies | Potent FOXM1 inhibition | [9] |
Causality Behind Discrepancies: The gap between in vitro and in vivo anticancer results often stems from pharmacokinetic factors (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound may be highly potent at the cellular level but may suffer from poor oral bioavailability, rapid metabolism in the liver, inability to reach the tumor site in sufficient concentrations, or unforeseen toxicity in the host organism.[10] The high lipophilicity of PMX-610 is a prime example of a physicochemical property that proves disadvantageous in vivo.[8]
Hypothetical Mechanism: Kinase Inhibition Pathway
Many benzothiazoles exert their anticancer effects by interfering with signaling pathways crucial for cancer cell proliferation and survival. Below is a diagram representing a hypothetical pathway where a benzothiazole derivative inhibits a key protein tyrosine kinase (PTK).
Caption: Benzothiazole inhibiting a protein tyrosine kinase pathway.
Antimicrobial Efficacy: From Petri Dish to Peritonitis Model
With rising antibiotic resistance, the search for new antimicrobial agents is critical. Benzothiazoles have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[11][12]
Case Study: Chitosan-Benzothiazole Nanoparticles
A recent study explored novel chitosan-based polymers and nanoparticles incorporating benzothiazole substituents to combat bacterial infections.[13]
-
In Vitro Observations: The antibacterial activity of the synthesized chitosan-benzothiazole derivatives was first evaluated using the agar-well diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[13] This method provides a preliminary assessment of efficacy by measuring the diameter of the inhibition zone around the compound. The derivatives showed significant antibacterial effects.[13]
-
In Vivo Performance: To test the in vivo efficacy, a robust model of induced peritonitis in white rats was used. The rats were infected with a suspension of S. aureus and E. coli. The chitosan-benzothiazole systems demonstrated significant in vivo antibacterial activity, proving more effective than unmodified chitosan and even commercial antibiotics used as controls.[13] Crucially, toxicity assessments both in vitro and in vivo revealed low toxicity levels for the synthesized compounds, a vital characteristic for any potential therapeutic.[13]
Table 2: Comparative Antimicrobial Efficacy
| Compound/System | Target Organism(s) | In Vitro Assay | In Vivo Model | In Vivo Outcome | Reference(s) |
| Chitosan-Benzothiazole | S. aureus, E. coli | Agar diffusion | Rat peritonitis model | Significant antibacterial activity, low toxicity | [13] |
| Compounds 3 & 4 | E. coli | MIC (25-200 µg/mL) | Not specified | High in vitro activity | [11] |
| Compound 41c | E. coli, P. aeruginosa | MIC (3.1, 6.2 µg/ml) | Not specified | More potent than ciprofloxacin in vitro | [4] |
Causality and Correlation: In this case, the in vitro results were a good predictor of in vivo success. The choice of a relevant animal model—peritonitis, which represents a severe, systemic infection—was key to validating the initial findings. The formulation of the benzothiazole into a chitosan-based nanoparticle system likely improved its stability and bioavailability in the complex in vivo environment, contributing to its success.
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. Below are detailed, representative methodologies for assessing anticancer efficacy.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the substituted benzothiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol assesses the ability of a compound to inhibit tumor growth in a living animal.
Rationale: The use of immunodeficient mice (e.g., nude or SCID mice) allows for the transplantation of human cancer cells without rejection. This creates a human tumor xenograft that can be used to evaluate the in vivo efficacy of anticancer compounds in a more physiologically relevant context.
Step-by-Step Methodology:
-
Animal Acclimatization: House 6-8 week old female nude mice in a pathogen-free environment for at least one week prior to the experiment.
-
Tumor Cell Implantation: Harvest MCF-7 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once the tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 per group).
-
Compound Administration: Administer the substituted benzothiazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Compare the final tumor weights and volumes between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion: Navigating the Path Forward
The study of substituted benzothiazoles offers a compelling window into the world of modern drug discovery. While in vitro assays are indispensable for high-throughput screening and initial potency determination, they represent a simplified biological system.[5] The true therapeutic potential of a compound can only be ascertained through carefully designed in vivo studies that account for the complex interplay of pharmacokinetics and pharmacodynamics.[13]
Discrepancies between in vitro and in vivo results are not failures but rather critical data points that inform lead optimization. They highlight the importance of evaluating drug-like properties, such as solubility and metabolic stability, early in the discovery process.[14][15] For researchers in the field, a successful translation from the lab bench to a preclinical model is a significant milestone, bridging the gap toward developing novel and effective therapies for a range of human diseases. Future studies should continue to focus on this integrated approach, leveraging both models to build a comprehensive understanding of a compound's behavior.[16][17]
References
- Al-Otaibi, J. S., et al. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. MDPI.
- Al-Ghorbani, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules.
- Saadeh, H. A., et al. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules.
- Various Authors. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate.
- Kavitha, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics.
- N., Janakiramaiah, et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. ResearchGate.
- Various Authors. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- Abdel-Ghani, T. M., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
- Kamal, A., et al. (2016). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry.
- Shi, D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry.
- N., Janakiramaiah, et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology.
- Maccallini, C., et al. (2021). 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships. IRIS.
- Chigurupati, S., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie.
- Tietge, J. E., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences.
- Torres-Piedra, M., et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals.
- Ammazzalorso, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences.
- Yilam, M., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research.
- Keri, R. S., et al. (2015). Benzothiazoles - scaffold of interest for CNS targeted drugs. European Journal of Medicinal Chemistry.
- Asad, M., et al. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Pharmacology.
Sources
- 1. 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships [ricerca.unich.it]
- 2. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Substituted Benzothiazole Scaffolds: A Guide for Drug Development Professionals
Introduction
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] This "privileged scaffold" is not merely a synthetic curiosity; it is a recurring motif in a multitude of pharmacologically active agents, demonstrating a remarkable versatility that allows it to interact with a wide array of biological targets.[2][3] Its derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4][5]
The therapeutic potential of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents. Literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for dictating the compound's biological activity.[1] This guide provides an in-depth, head-to-head comparison of different substituted benzothiazole scaffolds, supported by experimental data, to aid researchers and drug development professionals in navigating the vast chemical space of these promising compounds. We will explore the structure-activity relationships (SAR) that govern their efficacy in key therapeutic areas and provide detailed protocols for their evaluation.
General Workflow for Benzothiazole Derivative Development
The journey from a conceptual benzothiazole scaffold to a potential drug candidate follows a structured, multi-step process. The causal logic behind this workflow is to systematically design, synthesize, and validate the biological activity and safety profile of new chemical entities.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
A Senior Application Scientist's Guide to Validating Target Engagement of Novel Bioactive Compounds
Introduction: Beyond "If" to "How Well" a Compound Binds its Target
In the landscape of drug discovery, identifying a bioactive compound with a desirable phenotypic effect is a monumental first step. However, this discovery immediately raises a critical question: Does this compound produce its effect by binding to the intended molecular target? Answering this is the essence of target engagement validation, a cornerstone of preclinical drug discovery that seeks to confirm the direct physical interaction between a drug and its target in a relevant biological context.[1][2]
Failing to rigorously validate target engagement early can lead to costly late-stage failures in clinical trials due to insufficient efficacy.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of modern techniques to confirm and quantify this crucial interaction. We will move beyond simple checklists, delving into the causality behind experimental choices and providing field-proven protocols to build a robust, self-validating dossier for your novel compound.
The core principle is to build a pyramid of evidence, starting with direct, clean biophysical assays and progressively moving into the complex cellular environment to confirm that the compound not only can bind its target, but does so in the place where it matters most.
The Target Engagement Validation Funnel
The journey from a promising hit to a validated lead compound can be visualized as a funnel. We start with methods that can handle higher throughput to screen initial interactions and progressively apply more complex, lower-throughput assays that provide deeper mechanistic insight in more physiologically relevant settings.
Caption: The Target Engagement Validation Funnel.
Part 1: Direct Biophysical Confirmation — Is the Binding Real?
The foundational step is to demonstrate a direct, physical interaction between your compound and its purified target protein. These in vitro biophysical methods provide quantitative data on the thermodynamics and kinetics of binding, forming the bedrock of your validation effort.[3][4]
Key Methodologies & Comparative Analysis
| Technique | Principle | Key Outputs | Throughput | Sample Consumption | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound (analyte) flows over the immobilized target (ligand).[5] | Kinetics : kon, koffAffinity : KD | Medium to High | Low (protein) | Real-time, label-free, provides kinetic data crucial for lead optimization.[6][7] | Requires protein immobilization which can affect activity; mass-transport artifacts can occur. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the compound is titrated into a sample cell containing the target protein.[8][9] | Thermodynamics : ΔH, ΔSAffinity : KDStoichiometry (n) | Low | High | Gold standard for thermodynamics; label-free, in-solution, no immobilization.[10][11] | Low throughput, requires large amounts of pure protein and compound.[12] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein using a fluorescent dye that binds to exposed hydrophobic regions. Ligand binding stabilizes the protein, increasing its melting temperature (Tm).[13] | Thermal Stability : ΔTm | High | Low | High-throughput, low sample consumption, excellent for screening and initial hit validation. | Indirect measure of binding; dye can interfere; not all binding events cause a Tm shift.[13] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) and kinetic rate constants (kon, koff) of a novel compound against its purified target protein.
Causality: SPR is chosen here for its ability to provide not just affinity but also the on- and off-rates, which are critical predictors of a drug's duration of action and efficacy.[5] A compound with a slow off-rate, for instance, may have a prolonged effect even after systemic clearance.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that avoids mass transport limitations.
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Analyte Preparation: Prepare a dilution series of the bioactive compound in running buffer. A typical concentration range spans at least two orders of magnitude centered around the expected KD (e.g., 0.1 nM to 10 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Analysis (Kinetic Titration):
-
Inject the lowest concentration of the compound over the sensor surface for a defined association time.
-
Allow the compound to dissociate for a defined time.
-
Without regenerating the surface, inject the next higher concentration and repeat the cycle.
-
-
Data Processing:
-
Subtract the signal from the reference flow cell and the buffer-only injection to correct for drift and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
-
-
Self-Validation: Ensure the calculated KD from the kinetic fit is consistent with the KD determined from a steady-state affinity model. A poor fit may indicate complex binding kinetics or experimental artifacts.
Part 2: Cellular Target Engagement — Does it Work in the Cell?
Confirming a compound binds to a purified protein is essential, but the cellular environment is far more complex. Cellular target engagement assays are designed to prove that your compound can cross the cell membrane, find its target, and bind to it amidst a sea of other biomolecules.[14]
Key Methodologies & Comparative Analysis
| Technique | Principle | Key Outputs | Throughput | Sample Type | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Based on ligand-induced thermal stabilization of the target protein within intact cells.[15] The amount of soluble protein remaining after a heat shock is quantified.[16] | Target engagement confirmationRelative binding affinity | Low (WB) to High (MS) | Intact cells, tissues, lysates | Gold standard for confirming intracellular target binding without modifying the compound.[17][18] | Not all proteins are amenable; requires specific antibodies or mass spectrometry.[19] |
| Photo-Affinity Labeling (PAL) | A compound is modified with a photoreactive group. Upon UV irradiation, it forms a covalent bond with its target, which can then be identified via proteomics.[20][21] | Direct target identificationBinding site mapping | Low | Intact cells, lysates | Covalently captures the interaction, enabling definitive identification of direct binding partners.[22][23] | Requires chemical synthesis of a probe; UV light can be damaging; potential for non-specific crosslinking.[24] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
Objective: To confirm that the novel compound engages and stabilizes its target protein in an intact cellular environment.
Causality: CETSA is the most direct way to assess target engagement in a physiological context without chemically altering the compound.[15][25] A positive thermal shift provides strong evidence that the compound reaches and binds its target inside the cell.[17]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the bioactive compound at various concentrations (e.g., 0.1 µM to 50 µM) or with a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow cell penetration and binding (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at 4°C. One aliquot should be kept at room temperature (no heat).
-
Cell Lysis & Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the total protein loaded for each sample and analyze by SDS-PAGE and Western blot using a validated antibody specific for the target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.[16]
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Orthogonal Validation — Connecting Binding to Function
The ultimate proof of meaningful target engagement is demonstrating that binding to the target produces a predictable functional consequence. This step involves using independent, non-biophysical methods to corroborate your findings and link them to a biological outcome.[26][27] This is a critical component of building a trustworthy scientific narrative.[28]
Connecting Target Engagement to a Signaling Pathway
A bioactive compound's engagement with its target, often a kinase or receptor, should modulate downstream signaling events. Measuring these changes serves as a functional readout of target engagement.
Caption: Linking compound binding to a functional downstream biomarker.
Experimental Protocol: Downstream Biomarker Modulation
Objective: To demonstrate that compound engagement with the target kinase (e.g., MEK1) leads to a dose-dependent decrease in the phosphorylation of its direct substrate (e.g., ERK1/2).
Causality: This orthogonal approach validates the findings from biophysical and CETSA experiments by showing a functional consequence.[29] If the compound truly engages the target, it should disrupt the target's activity. Measuring a downstream biomarker provides this crucial link between binding and function.[30]
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate. Once they reach the desired confluency, starve them of serum (if necessary to reduce basal pathway activity).
-
Compound Titration: Treat the cells with a serial dilution of your bioactive compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Pathway Stimulation: If the pathway is not basally active, stimulate all wells (except for a negative control) with an appropriate growth factor (e.g., EGF) to activate the upstream signaling cascade.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.
-
Analysis:
-
Western Blot: Analyze lysates via Western blot using two primary antibodies: one that detects the phosphorylated form of the substrate (e.g., p-ERK1/2) and another that detects the total amount of the substrate (e.g., total ERK1/2).
-
ELISA/HTRF: For higher throughput, use a plate-based immunoassay to quantify the p-ERK/total ERK ratio.
-
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation: The IC50 from this functional assay should be reasonably correlated with the binding affinity (KD) and cellular engagement potency (CETSA EC50). Discrepancies can point to important biological factors like cell permeability or off-target effects.
Conclusion: Synthesizing a Self-Validating Data Package
Validating the target engagement of a novel bioactive compound is not a single experiment but a systematic process of building a compelling, multi-faceted argument. By integrating direct biophysical measurements (SPR, ITC), in-cell confirmation (CETSA), and functional orthogonal validation (biomarker modulation), you create a self-validating data package. Each piece of evidence supports the others, dramatically increasing confidence that your compound's biological activity is mediated through its intended target. This rigorous, evidence-based approach is fundamental to mitigating risk and accelerating the journey from a promising discovery to a potential therapeutic.
References
- Title: Isothermal titration calorimetry in drug discovery.[10][11] Source: PubMed URL:[Link]
- Title: A review of biophysical strategies to investigate protein-ligand binding: What have we employed?[3][4] Source: PubMed URL:[Link]
- Title: Photoaffinity labeling in target- and binding-site identific
- Title: Photoaffinity Labeling (PAL).
- Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes.[22] Source: MDPI URL:[Link]
- Title: ITC Assay Service for Drug Discovery.[8] Source: Reaction Biology URL:[Link]
- Title: Photoaffinity labeling in target- and binding-site identification.[23] Source: PubMed Central (PMC) URL:[Link]
- Title: Photoaffinity Labeling in Target and Binding Site Identification.[24] Source: MtoZ Biolabs URL:[Link]
- Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.[9] Source: TA Instruments URL:[Link]
- Title: 7 Isothermal Titration Calorimetry in Drug Discovery.
- Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Source: Frontiers in Molecular Biosciences URL:[Link]
- Title: Target validation requirements in the pharmaceutical industry.
- Title: Surface Plasmon Resonance (SPR) Analysis for Drug Development.[6] Source: Intertek URL:[Link]
- Title: Target Identification and Validation (Small Molecules). Source: University College London (UCL) URL:[Link]
- Title: CETSA.[15] Source: The Pär Nordlund Lab URL:[Link]
- Title: Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
- Title: The cellular thermal shift assay for evaluating drug target interactions in cells.
- Title: Surface plasmon resonance.[7] Source: Nuvisan URL:[Link]
- Title: Molecular Target Validation in preclinical drug discovery.[1] Source: European Pharmaceutical Review URL:[Link]
- Title: Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.[2] Source: American Chemical Society URL:[Link]
- Title: Principle of the cellular thermal shift assay (CETSA).
- Title: Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Source: Royal Society of Chemistry URL:[Link]
- Title: Surface Plasmon Resonance (SPR).
- Title: A review of biophysical strategies to investigate protein-ligand binding: What have we employed?[4] Source: PubMed URL:[Link]
- Title: Target Discovery: Identification and Valid
- Title: Experimental procedures for in vivo and ex vivo CETSA.
- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.[17] Source: Annual Review of Biochemistry URL:[Link]
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[14] Source: PubMed Central (PMC) URL:[Link]
- Title: Target validation & engagement. Source: Inoviem URL:[Link]
- Title: Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.[25] Source: Drug Target Review URL:[Link]
- Title: The use of biophysical methods in the hit-to-lead process.[12] Source: Drug Target Review URL:[Link]
- Title: Redefining target engagement with new strategies in drug discovery. Source: Drug Target Review URL:[Link]
- Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.[18] Source: PubMed Central (PMC) URL:[Link]
- Title: Biophysical Screening for the Discovery of Small-Molecule Ligands.[13] Source: PubMed Central (PMC) URL:[Link]
- Title: Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition.[27] Source: Horizon Discovery URL:[Link]
- Title: Validation guidelines for drug-target prediction methods.[29] Source: Taylor & Francis Online URL:[Link]
- Title: Current Advances in CETSA.[19] Source: Frontiers in Molecular Biosciences URL:[Link]
- Title: Metabolomics in Drug Development | Target Engagement Biomarkers.[30] Source: General Metabolics URL:[Link]
- Title: Orthogonal Validation in IHC.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of biophysical strategies to investigate protein-ligand binding: What have we employed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 6. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 7. nuvisan.com [nuvisan.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. researchgate.net [researchgate.net]
- 17. annualreviews.org [annualreviews.org]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Current Advances in CETSA [frontiersin.org]
- 20. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 22. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]
- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 25. elrig.org [elrig.org]
- 26. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 27. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
- 28. blog.cellsignal.com [blog.cellsignal.com]
- 29. tandfonline.com [tandfonline.com]
- 30. generalmetabolics.com [generalmetabolics.com]
A Researcher's Guide to Ensuring Experimental Reproducibility with Synthesized Compounds
Introduction: The Imperative of Reproducibility in Scientific Advancement
In the realms of academic research, drug discovery, and clinical development, the reproducibility of experimental findings is the bedrock of scientific integrity. A recent survey highlighted a concerning reality: over 70% of researchers have attempted and failed to reproduce another scientist's experiments. This "reproducibility crisis" not only hampers scientific progress but also leads to a significant waste of resources. For scientists working with synthesized small molecules, the purity, identity, and stability of a compound are foundational variables that, if not rigorously assessed, can become major sources of irreproducibility.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess and ensure the reproducibility of their experiments involving synthesized compounds. We will delve into the critical aspects of compound characterization, compare analytical methodologies, and provide actionable protocols and troubleshooting advice to fortify your research against the pitfalls of compound variability.
Part 1: The Gatekeeper of Quality - The Certificate of Analysis (CoA)
Before a synthesized compound is introduced into any experimental system, its quality must be verified. The primary document for this is the Certificate of Analysis (CoA), a detailed report from the manufacturer or a certified testing laboratory that provides batch-specific data on a compound's identity and purity.[1] Relying on a compound without a CoA is a significant risk to data integrity.[1]
A comprehensive CoA should include:
-
Product Information: Name, catalog number, batch/lot number.
-
Chemical Properties: Molecular formula and weight.
-
Purity Data: A specific purity value (e.g., >98%) determined by a quantitative method.
-
Analytical Methods: The techniques used for characterization (e.g., HPLC, NMR, MS).
-
Characterization Data: Spectral data or chromatograms that support the structure and purity claims.
-
Dates: Manufacturing and expiration or re-test dates.
Actionable Insight: Always demand a batch-specific CoA for every synthesized compound. If a CoA is not provided or is incomplete, it is crucial to perform in-house validation before use.
Part 2: A Comparative Analysis of Core Analytical Techniques for Compound Validation
The selection of appropriate analytical techniques is critical for confirming the identity and purity of a synthesized compound. No single method is universally sufficient; a multi-pronged, orthogonal approach is the gold standard. Orthogonal methods rely on different physicochemical principles, providing a more comprehensive and reliable assessment of a compound's quality.
Here, we compare the most common and powerful techniques.
| Analytical Technique | Primary Use | Strengths | Limitations | Best For |
| HPLC-UV | Purity Assessment & Quantification | Robust, reproducible, excellent for non-volatile compounds, widely available.[2] | Requires a chromophore for UV detection; may not separate all impurities; co-eluting impurities can inflate purity values. | Routine purity checks of aromatic and other UV-active compounds. |
| LC-MS | Identity Confirmation & Impurity ID | High sensitivity and selectivity; provides molecular weight information for the main compound and impurities.[3] | Can be less quantitative than HPLC-UV; response can vary significantly between compounds; complex matrix can cause ion suppression. | Confirming molecular identity and identifying unknown impurities or degradation products.[3] |
| qNMR | Purity Assessment (Absolute) & Identity | Primary analytical method; does not require a reference standard of the same compound; provides detailed structural information.[4] | Lower sensitivity than LC-MS; requires highly pure internal standards; complex spectra can be difficult to interpret. | Accurately determining the absolute purity of a primary standard or a key compound. |
| GC-MS | Purity & Identity of Volatiles | Excellent for volatile and semi-volatile compounds; high separation efficiency.[5] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5] | Analyzing residual solvents, volatile starting materials, or byproducts. |
| Elemental Analysis | Purity & Formula Confirmation | Provides the elemental composition (C, H, N, S) of a compound. | Requires a relatively large amount of pure sample; less informative for complex mixtures. | Confirming the empirical formula of a novel, highly purified compound. |
Expert Recommendation: For a new, uncharacterized compound, a minimal validation package should include:
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and ¹H and ¹³C NMR to confirm the chemical structure.
-
Purity Assessment: HPLC-UV analysis at a minimum of two different wavelengths to assess purity and identify potential impurities. A purity level of >95% is generally considered acceptable for in-vitro biological screening, though this can be assay-dependent.
Part 3: Standard Operating Protocols for Key Validation Experiments
Adherence to standardized protocols is essential for generating reproducible data. Below are detailed, step-by-step methodologies for core validation experiments.
Experimental Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This protocol outlines a general procedure for assessing the purity of a small organic molecule.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[6][7]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (a common starting point).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm (or at the λmax of the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality Behind Choices:
-
A C18 column is chosen for its broad applicability in reversed-phase chromatography for small molecules.
-
A gradient elution is used to ensure that both polar and non-polar impurities are eluted and detected.
-
Detection at multiple wavelengths is important because impurities may have different absorption maxima than the main compound.
Experimental Protocol 2: Identity Confirmation by LC-MS
This protocol is designed to confirm the molecular weight of the target compound.
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
LC-MS Conditions:
-
Use chromatographic conditions similar to the HPLC-UV method to ensure separation.
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the target compound ([M+H]⁺ or [M-H]⁻).
-
Verify that the major peak in the chromatogram corresponds to the expected mass.
-
Part 4: The Critical Role of Compound Stability Testing
A compound that is pure at the start of an experiment can degrade over time, leading to inconsistent results.[8] Stability testing is crucial, especially for compounds in solution, to establish a reliable experimental window.[9] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing, which can be adapted for research purposes.[10][11][12]
Designing a Stability Study
A pragmatic stability study for a research compound should assess its integrity under various conditions:
-
Solid State Stability: Store the solid compound at different temperatures (e.g., -20°C, 4°C, and room temperature) and protect it from light.
-
Solution Stability: Prepare solutions of the compound in the experimental buffer or solvent (e.g., DMSO, cell culture media) and store them at relevant temperatures.
Experimental Protocol 3: Short-Term Solution Stability Assessment
-
Prepare a stock solution of the compound in the desired solvent (e.g., 10 mM in DMSO).
-
Prepare aliquots of the working solution in the final assay buffer.
-
Store the aliquots at the intended experimental temperature (e.g., 37°C for cell-based assays).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC-UV.
-
Acceptance Criteria: A common criterion for stability is retaining ≥95% of the initial peak area with no single degradation product accounting for >1% of the total area.
Part 5: Workflow for Compound Validation and Troubleshooting
A systematic workflow ensures that all compounds are rigorously vetted before use and provides a logical path for troubleshooting when reproducibility issues arise.
Compound Validation and Use Workflow
Caption: A decision-making workflow for validating synthesized compounds.
Troubleshooting Irreproducible Biological Data
When biological assay results are inconsistent, the synthesized compound should be a primary suspect.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. torontech.com [torontech.com]
- 7. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 8. pharmtech.com [pharmtech.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. database.ich.org [database.ich.org]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, ensuring the safety of personnel, and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to excellence in laboratory operations.
The fundamental principle of chemical waste management is to treat all chemical waste as hazardous unless explicitly determined otherwise.[1] This proactive approach minimizes risk and ensures compliance with stringent environmental regulations. Improper disposal can lead to significant environmental contamination and may result in severe penalties.[2]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, we can infer its likely hazardous characteristics based on similar chlorinated benzothiazole structures. These compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[3][4][5]
The chlorinated aromatic amine structure suggests potential toxicity and persistence in the environment. Therefore, the disposal plan is designed to contain these potential hazards and prevent their release.
Table 1: Essential Safety and Personal Protective Equipment (PPE)
| Protective Gear | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes and airborne particles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption of the chemical. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of dust formation. | Minimizes inhalation of potentially harmful dust or vapors.[4] |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound follows a systematic process designed to ensure safety and regulatory compliance at each stage.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
At the point of generation, it is crucial to segregate the waste.[2] Solid waste, such as contaminated personal protective equipment (gloves, etc.) and weighing papers, should be collected separately from any liquid waste containing this compound.[6]
-
Rationale: Mixing different waste streams can lead to dangerous chemical reactions and complicates the disposal process. Keeping solid and liquid waste separate is a fundamental principle of safe laboratory practice.[6]
Step 2: Container Selection
Choose a waste container that is chemically compatible with this compound. For solid waste, a sealable, sturdy plastic bag or a labeled drum is appropriate. For liquid waste, a leak-proof container, preferably made of a material that will not react with the chemical, is essential.[6] The container must be in good condition and have a secure, tight-fitting lid.[2]
-
Rationale: The integrity of the waste container is the first line of defense against spills and environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents.[2]
Step 3: Labeling
Properly label the waste container immediately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant") as indicated in the SDS
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the waste. It provides essential information for proper storage, transportation, and ultimate disposal.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[2] Ensure that incompatible chemicals are not stored together.
-
Rationale: Designated storage areas prevent accidental spills and exposure. The Resource Conservation and Recovery Act (RCRA) has specific regulations regarding the storage of hazardous waste.[2]
Step 5: Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[2]
-
Rationale: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste to protect human health and the environment.[2] Drain disposal can contaminate waterways, and disposal in regular trash can endanger sanitation workers and the public.
Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
-
Small Spills: For small spills, trained laboratory personnel should clean them up immediately. The spill cleanup materials should be treated as hazardous waste and disposed of accordingly.[1]
-
Large Spills: In the case of a large spill, evacuate the area and notify your institution's emergency response team or EH&S department immediately.[1]
Waste Minimization: A Proactive Approach
A comprehensive waste management plan also includes strategies for minimizing waste generation.[7] This can be achieved by:
-
Purchasing only the quantity of chemical needed for a specific experiment.[1]
-
Substituting with less hazardous materials whenever possible.[1]
-
Modifying experimental procedures to reduce the volume of waste produced.[1]
By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Properly Managing Chemical Waste in Laboratories. Daniels Health.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Laboratory Chemical Waste Management. CSIR IIP.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- SAFETY DATA SHEET - 2-Amino-6-chlorobenzothiazole. Fisher Scientific.
- SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Chlorobenzothiazol-2-amine monohydrobromide. Fisher Scientific.
Sources
Navigating the Unseen: A Guide to Safely Handling 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. The handling of compounds like 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, a substituted aminobenzothiazole, demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to maintain a secure research environment, ensuring that your focus remains on groundbreaking discovery.
Hazard Identification and Risk Assessment: Understanding the Adversary
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][3].
The presence of a chloro- group and an aromatic amine moiety are key structural alerts that warrant a cautious approach. Therefore, it is imperative to treat this compound as a hazardous substance, implementing robust control measures to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory for all operations involving this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.
Core PPE Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a certified chemical fume hood) | Chemical splash goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US)[2]. | Double-gloving with nitrile rubber (NBR) gloves (minimum 0.2 mm thickness)[4]. | Fully-buttoned, flame-resistant laboratory coat. | Required when vapors or aerosols may be generated. |
| Reaction Setup and Work-up (in a certified chemical fume hood) | Chemical splash goggles and a face shield. | Double-gloving with nitrile rubber (NBR) gloves. | Flame-resistant laboratory coat. | Required if there is a risk of inhalation. |
| Solid Compound Handling (outside a fume hood - NOT RECOMMENDED) | Chemical splash goggles and a face shield. | Double-gloving with nitrile rubber (NBR) gloves. | Chemical-resistant apron over a flame-resistant laboratory coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
The causality behind these recommendations lies in preventing all routes of entry. Goggles protect against splashes, while a face shield offers broader protection. Double-gloving provides a barrier against potential permeation and allows for the safe removal of the outer glove if contamination occurs. A lab coat protects the skin, and respiratory protection is crucial when engineering controls like a fume hood are insufficient to control airborne concentrations.
Procedural Guidance for Safe Handling: A Step-by-Step Approach
Adherence to a strict operational protocol is fundamental to ensuring safety. The following step-by-step guidance is designed to be a self-validating system for safe handling.
Workflow for Weighing and Solution Preparation
Caption: Workflow for weighing and preparing solutions of this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists[2][3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][3].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[2][5].
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Decontamination and Disposal: A Cradle-to-Grave Responsibility
Proper decontamination and disposal are crucial to prevent cross-contamination and environmental release.
Decontamination Protocol
-
Surface Decontamination: All surfaces that may have come into contact with the compound should be wiped down with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent, which should be collected as hazardous waste, and then washed with soap and water.
-
PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, lab coat, face shield/goggles, inner gloves, and respirator. Dispose of single-use items as hazardous waste.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container for chlorinated organic compounds.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Do not allow the product to enter the sewage system or any water course[4]. All disposal must be in accordance with local, state, and federal regulations.
Caption: Decision tree for selecting the appropriate level of Personal Protective Equipment (PPE).
References
- Safety data sheet according to 1907/2006/EC, Article 31. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- SAFETY DATA SHEET - CymitQuimica. (2025, December 28).
- 6-Chloro-2-benzothiazolamine. PubChem. (n.d.).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
